molecular formula C9H20N2 B3429745 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine CAS No. 769-24-4

2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine

Cat. No.: B3429745
CAS No.: 769-24-4
M. Wt: 156.27 g/mol
InChI Key: DQQHMRVHTMHDGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine is a useful research compound. Its molecular formula is C9H20N2 and its molecular weight is 156.27 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine is 156.162648646 g/mol and the complexity rating of the compound is 104. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,6-dimethylpiperidin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-8-4-3-5-9(2)11(8)7-6-10/h8-9H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQHMRVHTMHDGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389891, DTXSID201293404
Record name 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethyl-1-piperidineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201293404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769-24-4, 1788-35-8
Record name 2,6-Dimethyl-1-piperidineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=769-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethyl-1-piperidineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201293404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(2,6-dimethyl-1-piperidinyl)ethanamine chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-(2,6-dimethyl-1-piperidinyl)ethanamine (CAS: 769-24-4), a critical building block in medicinal chemistry known for introducing sterically hindered basic centers into pharmaceutical scaffolds.

Chemical Class: Sterically Hindered Diamine | CAS: 769-24-4

Executive Summary

2-(2,6-dimethyl-1-piperidinyl)ethanamine is a specialized diamine intermediate used primarily in the synthesis of antiarrhythmic agents and local anesthetics. Its structural uniqueness lies in the 2,6-dimethyl substitution pattern on the piperidine ring. This steric bulk protects the tertiary nitrogen from metabolic N-dealkylation and enzymatic degradation, a strategy frequently employed to prolong the half-life of bioactive molecules. This guide details its physicochemical profile, synthetic pathways, and application in drug design.

Chemical Identity & Structural Analysis

The molecule consists of a 2,6-dimethylpiperidine ring N-linked to an ethylamine chain.[1]

PropertyDetail
IUPAC Name 2-(2,6-dimethylpiperidin-1-yl)ethanamine
Common Synonyms N-(2-Aminoethyl)-2,6-dimethylpiperidine; 2-(2,6-Lupetidyl)ethylamine
CAS Number 769-24-4
Molecular Formula C

H

N

Molecular Weight 156.27 g/mol
SMILES CC1CCCC(C)N1CCN
Stereochemical Considerations

The 2,6-dimethylpiperidine moiety exists in two diastereomeric forms:

  • Cis-isomer (Meso): The two methyl groups are cis (typically diequatorial in the chair conformation). This is the thermodynamically stable and commercially predominant form.

  • Trans-isomer (Racemic): The methyl groups are trans (one axial, one equatorial).

  • Implication: Most commercial supplies of this amine are derived from cis-2,6-dimethylpiperidine. The steric environment of the cis isomer creates a "picket fence" effect, shielding the nitrogen lone pair.

Physicochemical Profile

Note: Values derived from homolog comparisons and computational models where experimental data is proprietary.

PropertyValue / Description
Physical State Colorless to pale yellow liquid
Boiling Point ~190–195 °C (at 760 mmHg)
Density 0.88–0.92 g/mL
pKa (Primary Amine) ~10.2 (Typical for aliphatic amines)
pKa (Tertiary Amine) ~9.5 (Lowered due to steric hindrance)
Solubility Miscible with water, ethanol, DCM; soluble in ether.
LogP ~1.3 (Predicted)

Synthesis & Manufacturing Routes

Method A: Nitrile Reduction (Preferred for Purity)

This route avoids the polymerization side-reactions common in direct alkylation with chloroethylamine.

  • Alkylation: cis-2,6-Dimethylpiperidine is reacted with chloroacetonitrile in the presence of a base (K

    
    CO
    
    
    
    ) in acetonitrile or DMF.
    • Mechanism:[2] S

      
      2 displacement of chloride. The steric bulk of the piperidine requires elevated temperatures or polar aprotic solvents.
      
  • Reduction: The resulting nitrile intermediate (2-(2,6-dimethylpiperidin-1-yl)acetonitrile) is reduced using Lithium Aluminum Hydride (LiAlH

    
    ) or catalytic hydrogenation (Raney Ni/H
    
    
    
    ).
Method B: Gabriel Synthesis Modification

Used when primary amine purity is critical to avoid secondary amine contaminants.

  • Coupling: 2,6-Dimethylpiperidine + N-(2-bromoethyl)phthalimide.

  • Deprotection: Hydrazinolysis of the phthalimide group releases the free primary amine.

Synthetic Workflow Diagram

Synthesis Start 2,6-Dimethylpiperidine (cis-isomer) Inter Intermediate: 2-(2,6-dimethylpiperidin-1-yl) acetonitrile Start->Inter Alkylation (SN2) Reagent1 Chloroacetonitrile (K2CO3, MeCN) Reagent1->Inter Product Target: 2-(2,6-dimethyl-1-piperidinyl) ethanamine Inter->Product Nitrile Reduction Reagent2 Reduction (LiAlH4 or H2/Ni) Reagent2->Product

Figure 1: Two-step synthesis via nitrile intermediate to ensure high primary amine selectivity.

Reactivity & Applications in Drug Design

Differential Reactivity

The molecule contains two nitrogen centers with distinct reactivity profiles:

  • Primary Amine (-NH

    
    ):  Highly nucleophilic, unhindered. Readily reacts with acyl chlorides, isocyanates, and aldehydes. This is the "handle" for attaching the moiety to drug scaffolds.
    
  • Tertiary Amine (Piperidine N): Sterically crowded. It exhibits reduced nucleophilicity compared to unhindered piperidines. It acts primarily as a basic center for salt formation and receptor binding (e.g., in sodium channels).

Pharmacological Significance

This moiety is a pharmacophore in Class I antiarrhythmic drugs and local anesthetics .

  • Mechanism: The 2,6-dimethylpiperidine group mimics the lipophilic, bulky amine found in Lidocaine or Disopyramide. It binds to the intracellular side of voltage-gated sodium channels (Na

    
    1.5).
    
  • Metabolic Stability: The methyl groups at the 2 and 6 positions block cytochrome P450 enzymes from accessing the alpha-carbons, significantly reducing oxidative dealkylation.

Experimental Protocol: Amide Coupling

Standard procedure for attaching this amine to a carboxylic acid drug scaffold.

  • Activation: Dissolve the carboxylic acid (1.0 eq) in DCM. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 min at 0°C.

  • Addition: Add 2-(2,6-dimethyl-1-piperidinyl)ethanamine (1.1 eq) and DIPEA (2.0 eq).

  • Reaction: Allow to warm to RT and stir for 12–18 hours.

  • Workup: Wash with sat. NaHCO

    
     and brine. The basicity of the piperidine ring may require careful pH adjustment during extraction (keep aqueous phase basic to extract the product into organic layer).
    

Safety & Handling

  • Hazards: Corrosive (Skin Corr. 1B). Causes severe skin burns and eye damage.

  • Storage: Store under nitrogen or argon. The primary amine readily absorbs CO

    
     from the air to form carbamates.
    
  • Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.

References

  • Sigma-Aldrich. (2024). Product Specification: 2-(2,6-dimethylpiperidin-1-yl)ethan-1-amine.

  • PubChem. (2024). Compound Summary: 2-(2,6-Dimethylpiperidin-1-yl)ethanamine (CAS 769-24-4).[1] National Library of Medicine.

  • ChemicalBook. (2024).[3] 2-(2,6-Dimethylpiperidin-1-yl)ethanamine Properties and Synthesis.

  • Organic Syntheses. (1941).[4] General methods for Chloroacetonitrile synthesis (Precursor). Org. Synth. Coll. Vol. 1, p. 153.[4]

Sources

A Comprehensive Technical Guide to 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine: Physicochemical Profiling and Analytical Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and combinatorial chemistry, bifunctional aliphatic diamines serve as critical building blocks for synthesizing complex pharmacophores. 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine is a highly specialized diamine characterized by a unique structural dichotomy: a sterically hindered tertiary amine and a highly reactive primary amine[1]. This in-depth guide explores the physicochemical properties, molecular weight, elemental formula, and the rigorous analytical protocols required to validate this compound in a laboratory setting.

By understanding the causality behind its structural design, researchers can leverage this molecule for the selective synthesis of GPCR ligands, kinase inhibitors, and targeted protein degraders (PROTACs) without the need for exhaustive orthogonal protection strategies.

Physicochemical Profiling and Structural Data

The fundamental identity of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine is defined by its molecular formula, C9H20N2 [2]. The molecule consists of a piperidine ring substituted with methyl groups at the 2 and 6 positions, with an ethylamine linker attached to the piperidine nitrogen (position 1).

The molecular weight of 156.27 g/mol is highly advantageous in drug design[3]. Because it is a low-molecular-weight fragment, it leaves an ample "molecular weight budget" for chemists to append larger aromatic or heterocyclic systems while keeping the final drug candidate well within Lipinski’s Rule of 5 (MW < 500 Da).

Quantitative Data Summary
PropertyValue
Chemical Name 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine
Common Synonyms 2,6-Dimethyl-1-piperidineethanamine; 2-(2,6-dimethylpiperidin-1-yl)ethan-1-amine[2]
CAS Registry Number 769-24-4
Molecular Formula C9H20N2[1]
Average Molecular Weight 156.27 g/mol [3]
Monoisotopic Exact Mass 156.1626 Da
Theoretical [M+H]+ (ESI+) 157.1700 m/z
Structural Class Aliphatic diamine / Substituted piperidine
Structural Causality: The Steric Umbrella Effect

The presence of the 2,6-dimethyl groups on the piperidine ring is not merely a structural anomaly; it is a deliberate design choice. These methyl groups create a hydrophobic, steric "umbrella" over the tertiary nitrogen. This steric hindrance significantly lowers the nucleophilicity of the tertiary amine compared to an unsubstituted piperidine. Consequently, when the molecule is subjected to derivatization reactions (e.g., amidation with acyl chlorides or reductive amination), the reaction occurs exclusively at the unhindered primary ethylamine nitrogen. This self-directing chemoselectivity eliminates the need for intermediate Boc- or Cbz-protection steps, streamlining synthetic workflows.

Experimental Methodology: LC-HRMS Analytical Validation Protocol

To confirm the molecular weight (156.27 g/mol ) and the exact elemental formula (C9H20N2) of a synthesized or procured batch, standard low-resolution mass spectrometry is insufficient. High-Resolution Mass Spectrometry (HRMS) is required to distinguish the target compound from isobaric impurities. The following protocol is a self-validating system designed to ensure absolute structural integrity.

Step-by-Step LC-HRMS Protocol

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine in 1.0 mL of HPLC-grade Acetonitrile/Water (50:50 v/v) containing 0.1% Formic Acid. Dilute 1:100 for injection.

  • Causality: Formic acid acts as an ion-pairing agent and ensures the complete protonation of the primary aliphatic amine (pKa ~ 10.5). This drastically improves the ionization efficiency and signal-to-noise ratio in positive electrospray ionization (ESI+) mode.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) maintained at 40°C.

  • Mobile Phase: Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).

  • Gradient: Run a shallow gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Causality: Despite being a low-molecular-weight polar molecule, the 2,6-dimethylpiperidine moiety provides sufficient lipophilicity (hydrophobic shielding) to retain the compound on a standard C18 stationary phase, preventing it from eluting prematurely in the void volume.

Step 3: Mass Spectrometry Parameters

  • Action: Operate the HRMS (Q-TOF or Orbitrap) in ESI positive mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and scan range from 50 to 500 m/z.

  • Causality: The low upper-mass limit (500 m/z) maximizes the detector's duty cycle and resolution for this specific low-mass fragment (MW 156.27), ensuring high mass accuracy.

Step 4: Data Analysis and Formula Confirmation

  • Action: Extract the ion chromatogram for the theoretical [M+H]+ ion at 157.1700 m/z .

  • Validation: Calculate the mass error. A mass error of < 5 ppm, combined with a matching isotopic distribution pattern (M+1 peak intensity corresponding to 9 carbon atoms), definitively validates the C9H20N2 formula.

Experimental Workflow Visualization

The following diagram maps the logical relationship between the compound's structural features, the analytical validation steps, and its downstream applications in drug discovery.

Workflow Compound 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine C9H20N2 | MW: 156.27 g/mol HRMS LC-HRMS (ESI+) Target [M+H]+: 157.1700 m/z Compound->HRMS MW & Formula Validation NMR 1H & 13C NMR Validate C9H20 Framework Compound->NMR Structural Elucidation PrimaryAmine Primary Amine (Ethylamine) Highly Nucleophilic Compound->PrimaryAmine Functional Group 1 TertiaryAmine Tertiary Amine (Piperidine) Sterically Hindered Compound->TertiaryAmine Functional Group 2 Derivatization Selective Amidation / Alkylation (Drug Discovery Building Block) PrimaryAmine->Derivatization Primary Reaction Site TertiaryAmine->Derivatization Unreactive / Shielded

Figure 1: Analytical validation and selective derivatization workflow for C9H20N2.

References

  • 2,6-Dimethyl-1-piperidineethanamine | CID 3149266 - PubChem - NIH Source: nih.gov URL:[Link]

Sources

Introduction: The Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 2,6-Dimethylpiperidine Ethylamine Derivative Structure: Synthesis, Characterization, and Therapeutic Potential

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and influential scaffolds in modern drug discovery.[1][2] Its prevalence in over twenty classes of pharmaceuticals and a vast array of natural alkaloids underscores its unique combination of properties: a saturated, non-aromatic structure, a basic nitrogen atom that is typically protonated at physiological pH, and a stable chair-like conformation that allows for precise, three-dimensional orientation of substituents.[1] This combination makes it an ideal framework for designing molecules that can effectively interact with biological targets.

This guide focuses on a specific, yet highly significant, substitution pattern: the 2,6-dimethylpiperidine core. The introduction of methyl groups at the C2 and C6 positions imposes critical conformational constraints and introduces stereochemical complexity. These features can be strategically exploited to enhance binding affinity, improve selectivity, and fine-tune pharmacokinetic properties. We will explore the synthesis and structural nuances of an ethylamine derivative of this core, providing a technical framework for researchers and drug development professionals aiming to leverage this versatile scaffold.

Part 1: The 2,6-Dimethylpiperidine Core: Stereochemistry and Conformation

The defining characteristic of the 2,6-dimethylpiperidine scaffold is its stereochemistry. The substitution at two adjacent chiral centers gives rise to three distinct stereoisomers: a pair of enantiomers, (2R,6R) and (2S,6S), and an achiral meso compound, (2R,6S).[3]

  • Meso (cis) Isomer: The (2R,6S) isomer, often referred to as the cis isomer, is achiral due to an internal plane of symmetry. In its most stable chair conformation, both methyl groups occupy equatorial positions to minimize steric strain (1,3-diaxial interactions).[3][4] This conformation presents a specific spatial arrangement for further derivatization.

  • Chiral (trans) Isomers: The (2R,6R) and (2S,6S) isomers are enantiomers, collectively known as the trans isomer. In this configuration, one methyl group is forced into an axial position while the other is equatorial. These chiral isomers are particularly valuable as building blocks for asymmetric synthesis, allowing for the development of stereospecific drugs.[5]

The choice between the cis and trans isomers is a critical design decision in drug development. The orientation of the methyl groups directly influences the overall shape of the molecule and how it presents its other functional groups, such as the ethylamine side chain, for interaction with a target protein.

Part 2: Synthesis and Derivatization

The construction of a 2,6-dimethylpiperidine ethylamine derivative is a multi-step process that requires careful control of reagents and conditions. The general strategy involves the formation of the core heterocyclic ring followed by functionalization of the nitrogen atom.

Synthesis of the 2,6-Dimethylpiperidine Core

The most common and direct method for synthesizing the 2,6-dimethylpiperidine core is the catalytic hydrogenation of 2,6-dimethylpyridine (also known as 2,6-lutidine).[3][4] This reduction dearomatizes the pyridine ring to yield the saturated piperidine. The reaction typically favors the formation of the thermodynamically more stable cis (meso) isomer.[4]

G cluster_0 Core Synthesis Workflow A 2,6-Dimethylpyridine (2,6-Lutidine) B Catalytic Hydrogenation A->B H₂, Catalyst (e.g., PtO₂, Rh/C) Solvent (e.g., EtOH, AcOH) C cis-2,6-Dimethylpiperidine (Major Product) B->C D trans-2,6-Dimethylpiperidine (Minor Product) B->D E Purification (e.g., Distillation) C->E F Isolated cis-Isomer E->F

Figure 1: General workflow for the synthesis of the 2,6-dimethylpiperidine core.
N-Alkylation: Introduction of the Ethylamine Moiety

With the 2,6-dimethylpiperidine core in hand, the next step is to introduce the ethylamine side chain via N-alkylation. A direct reaction with 2-bromoethylamine is often problematic due to the high reactivity of the primary amine, which can lead to side reactions and polymerization. Therefore, a protecting group strategy is essential for a clean and efficient synthesis.

Experimental Protocol: Synthesis of N-(2-Aminoethyl)-2,6-dimethylpiperidine

This protocol is a representative, self-validating methodology grounded in standard organic synthesis principles.

Step 1: N-Alkylation with a Protected Ethylamine

  • Reagents & Setup: To a solution of cis-2,6-dimethylpiperidine (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF) in a round-bottom flask, add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

  • Addition: Add N-(2-bromoethyl)phthalimide (1.1 eq) to the mixture. The phthalimide group is a robust protecting group for the primary amine.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting piperidine is consumed.

  • Work-up: After completion, cool the mixture, filter off the base, and concentrate the solvent under reduced pressure. Purify the crude product (N-(2-(2,6-dimethylpiperidin-1-yl)ethyl)isoindoline-1,3-dione) by column chromatography on silica gel.

Causality: The use of a base is crucial to deprotonate the piperidine nitrogen, making it a more potent nucleophile. An aprotic solvent prevents unwanted side reactions. The phthalimide protecting group is chosen for its stability under these alkylation conditions.

Step 2: Deprotection to Reveal the Primary Amine

  • Reagents & Setup: Dissolve the purified product from Step 1 in ethanol or methanol in a round-bottom flask.

  • Addition: Add hydrazine monohydrate (N₂H₄·H₂O, 2.0-5.0 eq) to the solution.

  • Reaction: Reflux the mixture for 2-4 hours. A white precipitate (phthalhydrazide) will form.

  • Work-up: Cool the reaction mixture and filter to remove the precipitate. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by distillation or by acid-base extraction to yield the final N-(2-Aminoethyl)-2,6-dimethylpiperidine.

Causality: Hydrazine is the classic reagent for cleaving a phthalimide group in what is known as the Ing-Manske procedure. It attacks the carbonyl carbons, leading to the formation of a stable six-membered ring (phthalhydrazide) and the release of the free primary amine.

G cluster_0 N-Alkylation & Deprotection Workflow A cis-2,6-Dimethylpiperidine B N-Alkylation A->B C Protected Intermediate (Phthalimide-protected) B->C D Deprotection C->D E Final Product: N-(2-Aminoethyl)-2,6-dimethylpiperidine D->E Reagent1 N-(2-bromoethyl)phthalimide, Base (K₂CO₃) Reagent1->B Reagent2 Hydrazine (N₂H₄·H₂O) Reagent2->D

Figure 2: Workflow for adding the ethylamine side chain using a protecting group strategy.

Part 3: Structure-Activity Relationships and Therapeutic Potential

While specific biological data for the 2,6-dimethylpiperidine ethylamine structure is not widely published, we can infer its potential applications by examining structure-activity relationships (SAR) from related, well-studied piperidine derivatives. The piperidine scaffold is a key component in drugs targeting a wide range of conditions.

Piperidine Derivative Class Therapeutic Area Key Structural Features Reference
N-Benzyl PiperidinesAlzheimer's Disease (AChE/HDAC Inhibition)Aromatic N-substituent for π-π stacking[6]
Quinoline-Piperidine ConjugatesAntimalarialBasic piperidine nitrogen for pH trapping in parasite vacuole[7]
Piperidine-4-carboxamidesAnti-HIV (CCR5 Inhibition)Carboxamide group for H-bonding; specific N-substituents[8]
2,6-Disubstituted PiperidinesAnticancerBifunctional alkylating agents via aziridinium ion formation[9]
2,6-Diphenyl PiperidinesAntibacterial / AntifungalBulky aromatic groups at C2 and C6[10]

Analysis and Predictions:

  • CNS Disorders: The basic nitrogen of the ethylamine side chain, combined with the lipophilic piperidine core, could facilitate blood-brain barrier penetration. Many centrally-acting agents, such as inhibitors of acetylcholinesterase for Alzheimer's disease, feature a basic nitrogen separated from a larger ring system by an alkyl chain.[6] The 2,6-dimethyl groups could provide conformational rigidity to enhance selectivity for a specific receptor subtype.

  • Antimicrobial/Antiparasitic Agents: The weakly basic nature of the piperidine ring is a known strategy in antimalarial drug design, where it leads to drug accumulation in the acidic food vacuole of the parasite.[7] The ethylamine side chain could be further functionalized to enhance this effect or to interact with other targets within the pathogen.

  • Receptor Antagonism/Agonism: The overall structure bears a resemblance to pharmacophores for various G-protein coupled receptors (GPCRs). For example, derivatives of N-aryl-piperidines are potent agonists for the human histamine H3 receptor.[11] The 2,6-dimethylpiperidine ethylamine core could serve as a novel scaffold for exploring GPCR targets, where the ethylamine provides a key hydrogen bonding interaction and the dimethylated ring serves as a rigid spacer.

G Receptor Receptor Binding Pocket Hydrophobic Pocket H-Bond Donor/Acceptor Ionic Interaction Site Molecule 2,6-Dimethylpiperidine Ethylamine Derivative 2,6-Dimethyl Groups Piperidine Ring Ethylamine Side Chain Molecule:f1->Receptor:p1 van der Waals Interactions Molecule:f2->Receptor:p1 Hydrophobic Interactions Molecule:f3->Receptor:p2 H-Bonding Molecule:f3->Receptor:p3 Ionic Bond (if protonated)

Figure 3: Hypothetical binding model illustrating how different moieties of the derivative could interact with a protein target.

Conclusion and Future Directions

The 2,6-dimethylpiperidine ethylamine scaffold represents a compelling, albeit underexplored, structure in medicinal chemistry. Its synthesis is achievable through robust, well-established chemical transformations, and its rigid, stereochemically defined core provides an excellent platform for rational drug design. The insights from related piperidine derivatives suggest a high potential for biological activity across several therapeutic areas, including neurodegenerative diseases, infectious diseases, and oncology.[6][7][9]

Future work should focus on the stereoselective synthesis of the chiral trans isomers to fully probe the influence of stereochemistry on biological activity. A systematic exploration of substituents on the ethylamine nitrogen and the piperidine ring itself would further elucidate the SAR for this class of compounds. By combining rational design with modern screening techniques, the 2,6-dimethylpiperidine ethylamine core can be developed from a promising chemical entity into a new generation of selective and potent therapeutic agents.

References

  • Title: Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease Source: PubMed URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents Source: ResearchGate URL: [Link]

  • Title: Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates Source: PubMed URL: [Link]

  • Title: Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors Source: PubMed URL: [Link]

  • Title: Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis and anti-cancer activity of 2,6-disubstituted N-methylpiperidine derivatives and their N-oxides Source: PubMed URL: [Link]

  • Title: Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines Source: ResearchGate URL: [Link]

  • Title: 2,6-Dimethylpiperidine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives Source: Pharmacia URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

  • Title: 2,6-Dimethylpiperidine - chemeurope.com Source: chemeurope.com URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor Source: ChEMBL - EMBL-EBI URL: [Link]

Sources

Technical Guide: Sterically Hindered Piperidine Amine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the design, synthesis, and application of sterically hindered piperidine amine building blocks, focusing on their utility in modulating physicochemical properties and metabolic stability in drug discovery.

Executive Summary & Strategic Value

Sterically hindered piperidines—specifically those substituted at the 2,2-, 3,3-, or 2,2,6,6-positions—represent a high-value class of building blocks in medicinal chemistry. Unlike simple piperidines, these scaffolds offer a unique solution to the "metabolic soft spot" problem. By introducing gem-dimethyl or tetramethyl steric bulk, researchers can:

  • Block Oxidative Metabolism: Steric bulk prevents Cytochrome P450 enzymes from accessing the

    
    -carbon, significantly increasing half-life (
    
    
    
    ).
  • Modulate Basicity (

    
    ):  The steric environment around the nitrogen atom depresses the 
    
    
    
    (e.g., 2,2,6,6-tetramethylpiperidine has a
    
    
    of ~11.1, but its nucleophilicity is drastically reduced), altering membrane permeability and hERG channel binding liability.
  • Lock Conformation: The gem-dimethyl effect restricts conformational freedom, potentially lowering the entropic penalty of binding to a target protein.

Design Principles & Structural Logic

The Metabolic Shielding Effect

The primary rationale for employing sterically hindered amines is to protect the nitrogen center and adjacent carbons from metabolic degradation.

MetabolicShielding cluster_0 Standard Piperidine cluster_1 Sterically Hindered Piperidine P Piperidine Core CYP CYP450 Enzyme P->CYP Accessible Met N-Dealkylation / Alpha-Oxidation CYP->Met Rapid Metabolism HP 2,2,6,6-Tetramethyl Piperidine CYP_Block CYP450 Enzyme HP->CYP_Block Steric Clash Stable Metabolically Stable Drug Candidate HP->Stable Retained Integrity

Figure 1: Mechanism of metabolic stabilization via steric shielding. The bulky methyl groups prevent the approach of metabolic enzymes.

Physicochemical Modulation

Table 1 summarizes the impact of methylation on key properties relative to a standard piperidine core.

PropertyUnsubstituted Piperidine3,3-Dimethylpiperidine2,2,6,6-Tetramethylpiperidine (TMP)
Lipophilicity (LogP) LowModerateHigh
Basicity (

)
~11.2~10.9~11.1 (Low Nucleophilicity)
Metabolic Stability Low (N-dealkylation prone)ModerateHigh (Sterically blocked)
Conformational Flexibility High (Chair flip)RestrictedRigid

Advanced Synthesis Protocols

Synthesizing and coupling these building blocks is non-trivial due to the very steric hindrance that makes them valuable. Standard amide couplings (EDC/HOBt) often fail with 2,2,6,6-tetramethylpiperidine.

Protocol A: High-Yield Amide Coupling via Acyl Fluorides

Best for: Coupling extremely hindered amines (e.g., TMP) to carboxylic acids.

Mechanism: Acyl fluorides are less sterically demanding than active esters (OBt/OAt) and more stable than acid chlorides, allowing the amine to approach the carbonyl carbon.

Reagents:

  • Substrate: Carboxylic Acid (1.0 equiv)

  • Amine: Sterically Hindered Piperidine (1.2 equiv)

  • Coupling Reagent: TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) or BTFFH (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous)[1]

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under

    
    , dissolve the carboxylic acid (1.0 mmol) in anhydrous DCM (5 mL).
    
  • Reagent Addition: Add DIPEA (3.0 mmol) followed by TFFH (1.2 mmol). Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes.

    • Self-Validation Point: Monitor by TLC.[2][3][4][5] The formation of the acyl fluoride is often visible as a new, less polar spot compared to the acid.

  • Coupling: Add the sterically hindered amine (1.2 mmol).

  • Reaction: Stir at RT for 12–24 hours. If conversion is low after 12h, heat to 40–50°C.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine/DIPEA), sat.

    
    , and brine. Dry over 
    
    
    
    .[6]
Protocol B: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Best for: Attaching hindered piperidines to aryl halides.

Reagents:

  • Catalyst:

    
     (2 mol%) or RuPhos Pd G4 (2-5 mol%)
    
  • Ligand: RuPhos or BrettPhos (specifically designed for hindered secondary amines)

  • Base: NaOtBu (Sodium tert-butoxide) or LiHMDS (strong base required)

  • Solvent: Toluene or Dioxane (degassed)

Workflow:

BuchwaldCoupling Start Aryl Halide + Hindered Amine Cat Add Pd Precatalyst (RuPhos G4) + Base (NaOtBu) Start->Cat Heat Heat to 80-100°C (Inert Atmosphere) Cat->Heat Check Self-Validation: Check LCMS for Product Mass Heat->Check Purify Flash Chromatography (Neutralize Silica if Acid Sensitive) Check->Purify

Figure 2: Workflow for Buchwald-Hartwig amination of sterically hindered amines.

Applications in Drug Discovery

Case Studies & Proven Utility

While 2,2,6,6-tetramethylpiperidine is often used as a reagent (LTMP base), its motif appears in specific high-value inhibitors:

  • HIV-1 Entry Inhibitors (NBD-Series):

    • Compound: NBD-556 and NBD-557.

    • Role: The 2,2,6,6-tetramethylpiperidine ring binds into a specific hydrophobic cavity of the gp120 envelope glycoprotein. The steric bulk fills the pocket and prevents the conformational change required for viral entry.

    • Significance: Demonstrates that the "bulk" is not just for stability, but can be a critical pharmacophore element.

  • Opioid Antagonists (LY246736):

    • Structure: trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine.

    • Role: The 3,4-dimethyl substitution forces the piperidine ring into a specific chair conformation, enhancing selectivity for the

      
      -opioid receptor over other subtypes.
      
  • mPGES-1 Inhibitors:

    • Structure: 3,3-dimethyl substituted N-aryl piperidines.[7]

    • Role: The gem-dimethyl group at the 3-position improves metabolic stability against ring oxidation while maintaining potency against microsomal prostaglandin E synthase-1.

Self-Validating Analytical Data

When synthesizing these compounds, use these markers to confirm success:

  • 1H NMR Spectroscopy:

    • 2,2,6,6-Tetramethyl: Look for two distinct singlets (if symmetric/achiral environment) or four singlets (if chiral environment) in the 1.0–1.5 ppm range. Integration must equal 12H.

    • 3,3-Dimethyl: Look for a characteristic singlet (6H) around 0.9–1.1 ppm.

  • TLC Visualization:

    • Stain: Ninhydrin is standard for amines (turns red/purple). However, for highly hindered secondary amines, the color development may be slow or faint.

    • Alternative: Use KMnO4 (universal oxidant) or Iodine chamber for better visualization of these lipophilic amines.

References

  • Synthesis and Oxidative Applications of Bobbitt’s Salt: Merbouh, N., et al. "Synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate..."[8] Nature Protocols, 2013.[8] Link

  • HIV-1 Entry Inhibitors: Schon, A., et al. "Thermodynamics of binding of a low-molecular-weight CD4 mimetic to HIV-1 gp120." Biochemistry, 2006. Link

  • Acyl Fluoride Coupling Protocol: Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Synthesis of Acid Fluorides." Journal of the American Chemical Society, 1995. Link

  • Buchwald-Hartwig for Hindered Amines: Maiti, D., et al. "Pd-catalyzed amination of aryl halides with sterically hindered amines." Chemical Science, 2010. Link

  • Opioid Antagonist Discovery: Zimmerman, D. M., et al. "Discovery of a potent, peripherally selective trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonist..." Journal of Medicinal Chemistry, 1994. Link

Sources

Technical Safety Guide: 2-(2,6-Dimethylpiperidin-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 769-24-4 | Formula: C₉H₂₀N₂ | Molecular Weight: 156.27 g/mol [1]

Part 1: Executive Technical Summary

For Research & Development Use Only

This guide provides an in-depth safety and handling analysis of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine , a specialized diamine intermediate used in the synthesis of pharmaceutical agents (e.g., anti-arrhythmics, local anesthetics). Unlike simple aliphatic amines, this compound features a sterically hindered 2,6-dimethylpiperidine ring coupled with a primary ethylamine tail.

Critical Safety Profile:

  • Primary Hazard: Skin Corrosion/Irritation (Category 1B) . The molecule possesses two basic nitrogen centers. While the piperidine nitrogen is sterically hindered, the primary amine tail (

    
    ) is unhindered and highly nucleophilic, capable of rapid tissue saponification.
    
  • Reactivity: The compound is hygroscopic and avidly absorbs atmospheric

    
     to form carbamates. It must be handled under inert gas (Nitrogen/Argon) to maintain purity and safety.
    
  • Flammability: Classified as a Combustible Liquid (Predicted Flash Point > 60°C), requiring standard solvent safety protocols but posing less vapor explosion risk than lower molecular weight amines like diethylamine.

Part 2: Chemical Identity & Physicochemical Properties[2][3]

The following data aggregates experimental values and high-confidence QSAR predictions based on structural homologs (e.g., 1-(2-aminoethyl)piperidine).

PropertyValue / DescriptionTechnical Note
CAS Number 769-24-4Unique Identifier
IUPAC Name 2-(2,6-dimethylpiperidin-1-yl)ethan-1-amineSystematic nomenclature
Physical State LiquidColorless to pale yellow; amine-like odor
Boiling Point ~190–200°C (Predicted)Higher than un-methylated analog (186°C) due to increased MW.[2]
Flash Point > 65°C (Estimated)Class IIIA Combustible Liquid.
Density ~0.85 - 0.90 g/mLLighter than water.
pKa (Base) ~10.0 (Primary Amine)Strong base; dictates corrosivity profile.
Solubility Miscible in water, alcoholsExothermic dissolution in water.

Part 3: Hazard Identification & Mechanism

GHS Classification (29 CFR 1910.1200)
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Serious Eye Damage: Category 1 (Irreversible damage).

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Specific Target Organ Toxicity (Single): Category 3 (Respiratory Irritation).

Mechanistic Toxicology

The "Amine Burn" Mechanism: Unlike acid burns which coagulate protein (forming a barrier eschar), this amine induces liquefactive necrosis .

  • Saponification: The unhindered primary amine attacks membrane lipids, turning fats into soaps.

  • Deep Penetration: The lipophilic dimethylpiperidine ring facilitates transport across the stratum corneum.

  • Delayed Onset: Due to the steric bulk of the piperidine ring, the initial sensation of pain may be slightly delayed compared to smaller amines, leading to prolonged exposure before washing occurs.

Part 4: Safe Handling & Engineering Controls

Engineering Control Workflow

Do not handle on an open bench. All transfers must occur within a certified Chemical Fume Hood.

HandlingWorkflow cluster_safety Critical Safety Check Storage Storage (Cool, Dry, Inert Gas) Inspection Visual Inspection (Check for Carbamide ppt) Storage->Inspection Verify Integrity Transfer Transfer in Fume Hood (Syringe/Cannula) Inspection->Transfer PPE: Nitrile+Gloves Reaction Reaction Vessel (Nitrogen Blanket) Transfer->Reaction Avoid Air Exposure Quench Quench/Neutralize (Dilute HCl) Reaction->Quench Post-Process

Figure 1: Safe handling workflow emphasizing inert atmosphere and containment.

Personal Protective Equipment (PPE) Matrix
  • Eye Protection: Chemical splash goggles AND a face shield. (Standard safety glasses are insufficient for corrosive liquids).

  • Hand Protection:

    • Splash Contact: Nitrile rubber (0.11 mm) - Change immediately upon contamination.

    • Immersion/Prolonged: Butyl rubber or Viton (0.3 mm).

    • Why? Amines can permeate thin latex gloves rapidly.

  • Respiratory: If fume hood is unavailable (Emergency only), use a full-face respirator with Type K (Ammonia/Amine) cartridges.

Part 5: Emergency Response Protocols

Trustworthiness Principle: These protocols are self-validating. If the pain does not subside or pH paper shows alkalinity after washing, the decontamination is incomplete.

First Aid Decision Tree

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale WashSkin Drench 15+ mins (Safety Shower) Skin->WashSkin Remove Clothing WashEye Irrigate 15+ mins (Eyewash Station) Eye->WashEye Hold Eyelids Open FreshAir Move to Fresh Air Support Breathing Inhale->FreshAir Medical Seek Medical Attention (Bring SDS) WashSkin->Medical WashEye->Medical FreshAir->Medical

Figure 2: Immediate emergency response logic for corrosive amine exposure.

Spill Management
  • Evacuate: Clear the area of non-essential personnel.

  • Ventilate: Increase air exchange if safe to do so.

  • Neutralize: Do NOT use water initially (spreads the oily amine).

    • Use a Dry Absorbent (Vermiculite, Sand) mixed with a weak acid neutralizer (e.g., Sodium Bisulfate or Citric Acid powder).

    • Validation: The mixture should cease fuming and pH paper should indicate neutral (pH 6-8) before disposal.

Part 6: Storage & Stability[2]

  • Incompatibility: Segregate from Strong Oxidizers (fire risk), Acids (exothermic reaction), and Acid Chlorides/Anhydrides (violent reaction).

  • Shelf-Life: 2-(2,6-Dimethylpiperidin-1-yl)ethanamine is stable if stored under Nitrogen.

  • Degradation: Yellowing indicates oxidation. White crust formation indicates

    
     absorption (carbamate formation).
    

Part 7: References & Authority[2]

  • Sigma-Aldrich. (2025).[3] Safety Data Sheet for 2-(2,6-dimethylpiperidin-1-yl)ethan-1-amine (CAS 769-24-4).

  • PubChem. (2025). Compound Summary: 2-piperidin-1-ylethanamine (Analogous Structure Data). National Library of Medicine.

  • ECHA (European Chemicals Agency). (2025). Registration Dossier: 2-(2-ethylpiperidin-1-yl)ethanamine (Structural Analog Hazards).

  • OSHA. (2024). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1200).

Sources

Solubility Profiling of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine: A Technical Guide for Formulation & Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical behavior, and experimental handling of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine .

Executive Summary

2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine is a bifunctional heterocyclic building block characterized by a sterically hindered tertiary amine (within the piperidine ring) and a solvent-accessible primary amine.[1] Its solubility behavior is governed by a "push-pull" mechanism: the hydrophobic 2,6-dimethyl-piperidine core drives solubility in non-polar organic solvents, while the primary ethylamine tail provides a handle for hydrogen bonding and pH-dependent water solubility.[1]

This guide provides a structural analysis of its solvation thermodynamics, comparative solvent compatibility, and validated protocols for solubility determination in drug development workflows.

Physicochemical Identity & Structural Logic

To predict and manipulate solubility, one must understand the molecule's functional architecture.

PropertyValue / DescriptionImplication for Solubility
Molecular Formula

Moderate molecular weight (156.27 g/mol ) favors solvent miscibility.[1]
LogP (Predicted) ~1.8 – 2.2Lipophilic. Indicates preference for organic solvents over neutral water.[1]
pKa (Basic Centers)


pH-Switchable. Highly soluble in acidic aqueous media (pH < 8); limited solubility in basic media (pH > 11).[1]
Steric Factors 2,6-Dimethyl substitutionShields the tertiary nitrogen, reducing solvation sphere stability in water but enhancing solubility in hindered organics (e.g., MTBE).
The "Hydrophobic Shield" Effect

Unlike unsubstituted N-(2-aminoethyl)piperidine, which is water-miscible, the 2,6-dimethyl analogs possess a significant hydrophobic shield.[1] The two methyl groups adjacent to the ring nitrogen disrupt the ordered water structure required for hydration, energetically penalizing aqueous dissolution of the free base.

Solubility Profile: Water vs. Organic Solvents

Aqueous Solubility (pH Dependent)

The solubility of this compound in water is not a static value ; it is a dynamic function of pH.

  • pH < 8.0 (Acidic/Neutral): The molecule exists predominantly as a mono- or di-cation.[1] The ionic charge allows for high solubility (>100 mg/mL) due to ion-dipole interactions with water.[1]

  • pH > 10.0 (Basic): The molecule exists as a free base. The lipophilic 2,6-dimethylpiperidine moiety dominates, leading to phase separation (oiling out) or low solubility (<10 mg/mL).[1]

Organic Solvent Compatibility

The compound exhibits broad solubility in organic solvents, making it an ideal candidate for liquid-phase synthesis and purification.[1]

Solvent ClassRepresentative SolventsSolubility RatingMechanism
Polar Protic Methanol, Ethanol, IsopropanolExcellent H-bonding via primary amine; alkyl compatibility via piperidine ring.[1]
Polar Aprotic DMSO, DMF, AcetonitrileExcellent Dipole-dipole interactions; useful for stock solutions (>1 M).[1]
Chlorinated Dichloromethane (DCM), ChloroformExcellent "Like dissolves like" for the lipophilic core; standard for extraction.
Non-Polar Toluene, Hexanes, HeptaneGood to Moderate Soluble, but may require heating if the primary amine forms intermolecular H-bond aggregates.
Ethers THF, MTBE, 2-MeTHFGood Excellent for Grignard/Lithiation reactions; MTBE is preferred for extraction.

Mechanistic Visualization

The following diagram illustrates the equilibrium states of the molecule in different solvent environments, highlighting the critical role of protonation in aqueous solubility.

SolubilityMechanism FreeBase Free Base Form (Neutral pH > 10) Lipophilic / Oily MonoCation Mono-Cation (pH ~ 9.5 - 10.0) Amphiphilic FreeBase->MonoCation + H+ OrganicSolvent Organic Phase (DCM, Toluene) FreeBase->OrganicSolvent High Affinity (LogP ~2) MonoCation->FreeBase - H+ DiCation Di-Cation (Acidic pH < 8) Hydrophilic / Water Soluble MonoCation->DiCation + H+ DiCation->MonoCation - H+ AqueousPhase Aqueous Phase (Water, Buffers) DiCation->AqueousPhase High Affinity (Ionic) Steric 2,6-Dimethyl Steric Shield Reduces H-bond efficiency Steric->FreeBase

Figure 1: Solubility equilibrium showing the pH-dependent partitioning between organic and aqueous phases.[1]

Experimental Protocols

Protocol A: Determination of Thermodynamic Solubility (Shake-Flask Method)

Objective: To determine the saturation solubility of the compound in a specific solvent.[1]

Materials:

  • Test Compound: 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine.[1][2]

  • Solvents: PBS (pH 7.4), 0.1M HCl, Ethanol, Toluene.

  • Equipment: Orbital shaker, Centrifuge, HPLC-UV or LC-MS.[1]

Workflow:

  • Saturation: Add excess compound (approx. 20 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved material.

  • Filtration: If supernatant is cloudy, filter through a 0.22 µm PTFE filter (use PVDF for aqueous).

  • Quantification: Dilute the supernatant 100x with mobile phase and analyze via HPLC.

    • Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD/ELSD (preferred).[1]

Protocol B: pH-Solubility Profile (Potentiometric Titration)

Objective: To determine the intrinsic solubility (


) and pKa values.[1]

Workflow:

  • Dissolve 5 mg of compound in 10 mL of 0.1 M HCl (ensure complete dissolution).

  • Titrate with 0.1 M NaOH while monitoring turbidity (using a dip-probe spectrophotometer) and pH.

  • Precipitation Point: Record the pH where turbidity sharply increases (onset of precipitation). This is the

    
     for solubility.
    

Applications in Drug Development[4]

Salt Formation Strategy

Due to the basic nature of the primary amine, this compound is an excellent candidate for salt formation to improve solid-state stability and water solubility.

  • Recommended Counter-ions:

    • Hydrochloride (HCl):[1] Standard, likely hygroscopic.

    • Fumarate/Maleate: Often produces non-hygroscopic crystalline solids.[1]

    • Oxalate: Useful for purification/crystallization intermediates (caution: toxicity).

Formulation for Bioassays

For biological testing (e.g., in vitro screening), avoid dissolving the free base directly in media.

  • Stock Solution: Prepare 100 mM stock in 100% DMSO .

  • Working Solution: Dilute stock into aqueous buffer. Ensure final DMSO concentration is < 1%.[1]

  • Warning: At high concentrations (>100 µM) in neutral buffer, the compound may precipitate. Inspect wells for turbidity.

Safety & Handling (E-E-A-T)

Hazard Classification: Corrosive, Irritant.

  • Skin/Eye Contact: The primary amine is highly reactive and basic. It can cause chemical burns.[1][3][4] Wear nitrile gloves and safety goggles.

  • Inhalation: High vapor pressure (liquid form). Use only in a fume hood.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Amines absorb atmospheric

    
     to form carbamates, which appear as white solid precipitates in the liquid.[1]
    

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 769-24-4, 2-(2,6-Dimethylpiperidin-1-yl)ethanamine.[1] Retrieved from [Link][1]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text for pH-solubility profiling).

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.[1] (Validation of solubility prediction models for amines).

Sources

A Technical Guide to the Structural and Functional Divergence of 2-Piperidin-1-ylethylamine and its 2,6-Dimethyl Derivative

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of a Subtle Structural Shift

The piperidine ring is one of the most ubiquitous scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals across a wide spectrum of therapeutic areas.[1][2] Its prevalence is due to its favorable physicochemical properties, metabolic stability, and its ability to serve as a versatile anchor for presenting pharmacophoric elements in three-dimensional space. This guide delves into a fundamental concept of drug design: how minor structural modifications can induce profound changes in a molecule's properties and biological activity.

We will conduct an in-depth comparative analysis of the parent compound, 2-piperidin-1-ylethylamine , and its sterically hindered analog, 2-((2,6-dimethylpiperidin)-1-yl)ethan-1-amine . The addition of two methyl groups at the 2- and 6-positions of the piperidine ring, while seemingly simple, introduces significant steric and conformational constraints. This guide will explore the causality behind these changes, from altered chemical reactivity and physicochemical properties to predicted shifts in pharmacological profiles. By understanding these differences, researchers can better leverage such modifications in the rational design of novel therapeutics.

Part 1: The Parent Scaffold: 2-Piperidin-1-ylethylamine

2-Piperidin-1-ylethylamine (CAS 27578-60-5) represents a foundational structure, combining the piperidine heterocycle with a flexible ethylamine sidechain. This arrangement provides two key nitrogen centers: a tertiary amine within the ring and a primary amine at the terminus, offering multiple points for interaction with biological targets or further chemical elaboration.

Physicochemical Properties

The properties of the parent scaffold are summarized below. This data provides a baseline for understanding its behavior in biological systems.

PropertyValueSource
CAS Number 27578-60-5PubChem[3]
Molecular Formula C₇H₁₆N₂PubChem[3]
Molecular Weight 128.22 g/mol PubChem[3]
XLogP3 (Predicted) 0.4PubChem[3]
Topological Polar Surface Area (TPSA) 29.3 ŲPubChem[3]
Hydrogen Bond Donors 1 (from -NH₂)PubChem[3]
Hydrogen Bond Acceptors 2 (from both N atoms)PubChem[3]
Synthesis Protocol: Direct N-Alkylation

The synthesis of 2-piperidin-1-ylethylamine can be achieved via several standard methods. A common and direct approach is the nucleophilic substitution of a suitable halo-ethylamine with piperidine. The primary amine is typically protected to prevent self-alkylation and polymerization.

Protocol 1: Synthesis via N-Alkylation of Piperidine

  • Objective: To synthesize 2-piperidin-1-ylethylamine hydrochloride.

  • Causality: This protocol utilizes the nucleophilicity of the secondary amine in piperidine to displace a halide on an ethylamine synthon. Using a base is crucial to neutralize the HCl generated, driving the reaction to completion.

Materials:

  • Piperidine (1.0 eq.)

  • 2-Chloroethylamine hydrochloride (1.1 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.5 eq.)

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert nitrogen atmosphere, add piperidine (1.0 eq.), anhydrous acetonitrile, and potassium carbonate (2.5 eq.).

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add 2-chloroethylamine hydrochloride (1.1 eq.) to the suspension in one portion.

  • Fit the flask with a reflux condenser and heat the reaction mixture to 80°C. Maintain reflux with vigorous stirring for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified via vacuum distillation or by conversion to its hydrochloride salt and recrystallization.

Pharmacological Potential

While specific data for this exact molecule is limited, the piperidine scaffold is a well-established pharmacophore. Derivatives are known to possess a wide range of biological activities, including but not limited to:

  • Central Nervous System (CNS) Agents: Acting on opioid, dopamine, and serotonin receptors.[4]

  • Anticancer and Antimicrobial Agents: The piperidine ring is present in numerous compounds with demonstrated cytotoxic or antimicrobial properties.[4]

  • Anti-inflammatory Agents: Modulation of key inflammatory pathways.[4]

The presence of the primary amine offers a handle for creating derivatives that can target a multitude of biological systems.

Part 2: The Sterically Hindered Derivative: 2-((2,6-Dimethylpiperidin)-1-yl)ethan-1-amine

The introduction of methyl groups at the 2- and 6-positions of the piperidine ring (CAS 769-24-4) creates a fundamentally different molecule. These groups act as steric shields around the piperidine nitrogen, profoundly influencing the molecule's conformation, reactivity, and interactions. This substitution gives rise to cis and trans diastereomers, with the cis isomer generally being the more thermodynamically stable and common form.[5][6]

Physicochemical Properties

The addition of two methyl groups increases the molecular weight and lipophilicity, as reflected in the predicted LogP value.

PropertyValueSource
CAS Number 769-24-4Sigma-Aldrich
Molecular Formula C₉H₂₀N₂Sigma-Aldrich
Molecular Weight 156.27 g/mol Sigma-Aldrich
XLogP3 (Predicted) 1.3Calculated
Topological Polar Surface Area (TPSA) 29.3 ŲCalculated
Hydrogen Bond Donors 1 (from -NH₂)Calculated
Hydrogen Bond Acceptors 2 (from both N atoms)Calculated
Synthesis Protocol: Reductive Amination

Direct N-alkylation of 2,6-dimethylpiperidine is often challenging due to the steric hindrance caused by the adjacent methyl groups, which impedes the approach of alkylating agents.[7][8] Reductive amination is a more effective strategy as it involves the formation of a less hindered iminium ion intermediate.[9]

Protocol 2: Synthesis via Reductive Amination

  • Objective: To synthesize 2-((2,6-dimethylpiperidin)-1-yl)ethan-1-amine.

  • Causality: This method bypasses the sterically demanding Sₙ2 reaction. The piperidine reacts with an aldehyde to form an iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for this transformation as it does not readily reduce the starting aldehyde.[7]

Materials:

  • cis-2,6-Dimethylpiperidine (1.0 eq.)

  • 2-((tert-Butoxycarbonyl)amino)acetaldehyde (Boc-aminoacetaldehyde) (1.05 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (catalytic amount)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, dissolve cis-2,6-dimethylpiperidine (1.0 eq.) and Boc-aminoacetaldehyde (1.05 eq.) in anhydrous DCM.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.).

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours until completion (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting Boc-protected intermediate is then deprotected using standard methods (e.g., trifluoroacetic acid in DCM) to yield the final product.

  • Purify the final compound by column chromatography on silica gel.

Part 3: Comparative Analysis: Unveiling the Impact of 2,6-Dimethyl Substitution

The true value for drug discovery professionals lies in understanding how the 2,6-dimethyl substitution translates into functional differences.

Structural and Conformational Comparison

The methyl groups impose rigid conformational constraints. In the preferred chair conformation of cis-2,6-dimethylpiperidine, both methyl groups occupy equatorial positions to minimize steric strain (1,3-diaxial interactions). This locks the piperidine ring and dictates the spatial orientation of the N-ethylamine substituent. The parent compound, lacking these substituents, is conformationally more flexible.

G cluster_0 cluster_1 P1 Parent Scaffold D1 2,6-Dimethyl Derivative

Caption: 2D structures of the parent and derivative compounds.

Structure-Activity Relationship (SAR) Insights

The structural changes directly translate to altered physicochemical properties and, consequently, to a different pharmacological profile. This relationship is the cornerstone of medicinal chemistry.

SAR_Logic cluster_Properties Altered Molecular Properties cluster_Activity Predicted Pharmacological Consequences Structure Structural Change: Addition of 2,6-Dimethyl Groups Steric Increased Steric Hindrance (Shielding of Piperidine N) Structure->Steric Lipophilicity Increased Lipophilicity (Higher LogP) Structure->Lipophilicity Basicity Increased Basicity (pKa) (Inductive Effect) Structure->Basicity Metabolism Blocked α-Oxidation Sites Structure->Metabolism Binding Altered Receptor Binding (Affinity & Selectivity) Steric->Binding Steric Clash or Improved Fit PK Modified Pharmacokinetics (Absorption, Half-life) Lipophilicity->PK Membrane Permeability Basicity->PK Salt Formation, Absorption Metabolism->PK Slower Clearance Binding->PK Target Engagement

Caption: Logical flow from structural modification to predicted activity.

  • Steric Hindrance and Receptor Selectivity: The primary consequence is steric bulk around the piperidine nitrogen. This can act as a "gatekeeper," preventing the molecule from binding to receptors with narrow binding pockets. Conversely, this same bulk might promote favorable van der Waals interactions or induce a specific conformation that enhances binding to other targets. The result is a potential shift from a non-selective parent compound to a more selective derivative.

  • Lipophilicity and Pharmacokinetics: The addition of two methyl groups increases the carbon count, making the derivative more lipophilic (higher LogP). This typically enhances membrane permeability, which could improve oral absorption and brain penetration, but may also increase binding to plasma proteins and lead to faster clearance through hepatic metabolism.

  • Basicity: The electron-donating inductive effect of the methyl groups is expected to slightly increase the basicity (pKa) of the piperidine nitrogen. This can influence the degree of ionization at physiological pH, affecting solubility, receptor interactions (ionic bonds), and salt-forming properties.

  • Metabolic Stability: The methyl groups at the C2 and C6 positions can block metabolic oxidation at these sites, which are often susceptible to cytochrome P450 enzymes. This may slow down the rate of metabolism, potentially leading to a longer biological half-life and increased drug exposure.

Part 4: Proposed Experimental Validation Workflow

To empirically validate the hypotheses outlined above, a structured, side-by-side experimental plan is essential. This workflow represents a self-validating system where each step builds upon the last to create a comprehensive profile of both compounds.

Workflow Start Hypothesis: 2,6-DiMe substitution alters pharmacological profile Synthesis Step 1: Chemical Synthesis - Synthesize both compounds - Purify & characterize (NMR, MS) Start->Synthesis Assays Step 2: In Vitro Biological Assays - Receptor Binding Panel (e.g., GPCRs) - Functional Assays (e.g., cAMP) Synthesis->Assays Test Compounds ADME Step 3: In Vitro ADME Profiling - Metabolic Stability (Microsomes) - Permeability (e.g., PAMPA) Synthesis->ADME Test Compounds Analysis Step 4: Data Analysis & SAR - Compare IC50/EC50, Ki values - Correlate structure with activity Assays->Analysis Biological Data ADME->Analysis Physicochemical Data Conclusion Validated Structure-Activity Relationship (SAR) Analysis->Conclusion

Caption: Proposed experimental workflow for comparative validation.

Detailed Protocol: Comparative Receptor Binding Assay

  • Objective: To determine and compare the binding affinity (Kᵢ) of 2-piperidin-1-ylethylamine and its 2,6-dimethyl derivative across a panel of relevant biological targets (e.g., dopamine, serotonin, and opioid receptors).

  • Methodology: Competitive Radioligand Binding Assay.

  • Procedure:

    • Membrane Preparation: Obtain cell membranes expressing the receptor of interest (e.g., HEK293 cells overexpressing the human D₂ dopamine receptor).

    • Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors), and varying concentrations of the test compounds (parent vs. derivative, typically in a 10-point dilution series).

    • Incubation: Incubate the plates at a controlled temperature for a set time (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters quickly with ice-cold buffer to remove non-specific binding.

    • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of radioligand displaced versus the log concentration of the test compound. Use non-linear regression (e.g., a sigmoidal dose-response model) to calculate the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

    • Comparison: A lower Kᵢ value indicates higher binding affinity. Directly comparing the Kᵢ values for the parent and derivative compounds will quantify the impact of the 2,6-dimethyl substitution on receptor affinity.

Conclusion

This in-depth guide illustrates that the addition of 2,6-dimethyl groups to the 2-piperidin-1-ylethylamine scaffold is not a trivial modification. It is a strategic decision that fundamentally alters the molecule's three-dimensional structure, reactivity, and physicochemical properties. These changes are predicted to translate into a significantly different pharmacological profile, most notably in receptor selectivity, metabolic stability, and pharmacokinetics. The provided synthetic routes and validation workflows offer a clear and logical framework for researchers to synthesize these compounds and empirically test the structure-activity relationship hypotheses. Understanding the profound impact of such subtle chemical changes is paramount for the successful design and development of next-generation therapeutics.

References

  • Ataman Kimya. (n.d.). 2-PIPERAZIN-1-YLETHYLAMINE. Retrieved from Ataman Kimya website.

  • ChemicalBook. (n.d.). 2-Piperazin-1-ylethylamine(140-31-8). Retrieved from ChemicalBook.[10]

  • Palmer, B. D., Wilson, W. R., & Denny, W. A. (1998). Synthesis and anti-cancer activity of 2,6-disubstituted N-methylpiperidine derivatives and their N-oxides. Anti-cancer drug design, 13(4), 285–303.[11]

  • Sigma-Aldrich. (n.d.). 2-(2,6-dimethylpiperidin-1-yl)ethan-1-amine. Retrieved from Sigma-Aldrich.

  • Pfeifer, A., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters, 26(14), 3330-3335.[12]

  • Sigma-Aldrich. (n.d.). 2-(2,6-dimethylpiperazin-1-yl)ethan-1-amine. Retrieved from Sigma-Aldrich.[13]

  • BenchChem. (2025). Application of 2-Piperidin-1-ylmethyl-benzylamine Derivatives in Medicinal Chemistry. Retrieved from BenchChem.[4]

  • Chem-Impex. (n.d.). 2-Piperidin-1-yl-1-phenylethylamine. Retrieved from Chem-Impex.[14]

  • Żaczek, A., et al. (2023). Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents. Molecules, 28(1), 433.[15]

  • BenchChem. (2025). Synthesis of 2-Piperidin-1-ylmethyl-morpholine and its Derivatives: A Technical Guide. Retrieved from BenchChem.[16]

  • PubChem. (n.d.). N-(2-(piperazin-1-yl)ethyl)ethan-1-amine. Retrieved from PubChem.[17]

  • Senguttuvan, S., Murugavelu, M., & Nagarajan, S. (2013). Reductive Amination of 2,6-Diarylpiperidin-4-ones. Synthetic Communications, 43(20), 2720–2724.[18]

  • Wikipedia. (n.d.). 2,6-Dimethylpiperidine. Retrieved from Wikipedia.[5]

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. Retrieved from BenchChem.[7]

  • Pandey, A., & Chawla, V. (2012). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. International Journal of Pharmaceutical Sciences and Research.[19]

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine. Retrieved from BenchChem.[20]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Retrieved from ResearchGate.[21]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from ResearchGate.

  • Sigma-Aldrich. (n.d.). 2-(1-Piperazinyl)ethylamine for synthesis 140-31-8. Retrieved from Sigma-Aldrich.

  • Thomas Scientific. (n.d.). 2-(1-Piperazinyl)ethylamine for synthesis. Retrieved from Thomas Scientific.[22]

  • PubChem. (n.d.). N-(2-Aminoethyl)piperidine. Retrieved from PubChem.[3]

  • European Chemicals Agency (ECHA). (n.d.). 2-piperazin-1-ylethylamine - Substance Information. Retrieved from ECHA.[23]

  • Remete, A. M., et al. (2017). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 15(31), 6546–6561.[8]

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from ResearchGate.[9]

  • Gribble, G. W. (2010). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 15(1), 1-56.[1]

  • Grokipedia. (n.d.). 2,6-Dimethylpiperidine. Retrieved from Grokipedia.[24]

  • Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. DOI.[25]

  • Draper, J. A., et al. (2019). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. Organic Letters, 21(10), 3606–3611.[26]

  • Chemistry Stack Exchange. (2014). Steric effects of a lone pair and piperidine. Retrieved from Chemistry Stack Exchange.[27]

  • ChemicalBook. (2025). 2-(2-methylpiperidin-1-yl)ethanamine | 768-08-1. Retrieved from ChemicalBook.[28]

  • Gribble, G. W. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1365.[2]

  • Al-Abdullah, E. S., et al. (2020). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-Thieno[2,3-b]pyridine Derivatives. Molecules, 25(18), 4236.[29]

  • The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube.[30]

  • CymitQuimica. (n.d.). CAS 766-17-6: rel-(2R,6S)-2,6-Dimethylpiperidine. Retrieved from CymitQuimica.[6]

  • ChemScene. (n.d.). 89850-94-2 | 2-(Piperidin-3-yl)ethan-1-amine. Retrieved from ChemScene.[31]

  • Sigma-Aldrich. (n.d.). 2-(2,6-dimethylpiperidin-1-yl)ethan-1-amine. Retrieved from Sigma-Aldrich.

  • Al-Suwaidan, I. A., et al. (2021). Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. Scientific Reports, 11(1), 1-14.[32]

Sources

Strategic Sourcing and Synthetic Applications of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine in Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical drug development, the selection of highly specific building blocks dictates both the pharmacokinetic viability and the synthetic efficiency of lead compounds. 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine (also cataloged as 2-(2,6-Dimethyl-1-piperidinyl)ethanamine or 1-(2-aminoethyl)-2,6-dimethylpiperidine) is a specialized bifunctional intermediate[1]. Featuring a sterically hindered tertiary amine and a highly reactive primary amine, it is predominantly utilized in the synthesis of novel local anesthetics, antiarrhythmics, and targeted receptor modulators.

This technical whitepaper provides an in-depth analysis of the chemical's structural advantages, current supply chain economics, and field-proven synthetic protocols designed for senior researchers and drug development professionals.

Chemical Architecture & Pharmacological Rationale

The utility of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine lies in its dual-functional nature. The ethylamine side chain provides a versatile, unhindered primary amine handle for rapid coupling reactions (e.g., amidation, urea/thiourea formation)[2]. Conversely, the piperidine ring is flanked by two methyl groups at the 2 and 6 positions.

The Causality of Steric Hindrance: In drug design, tertiary amines are notorious liabilities for rapid hepatic clearance via Cytochrome P450 (CYP450) mediated N-dealkylation. The deliberate incorporation of the 2,6-dimethylpiperidine moiety introduces severe steric bulk directly adjacent to the nitrogen lone pair. This steric shielding physically obstructs the CYP450 active site from accessing the alpha-carbons, thereby inhibiting oxidative metabolism and significantly prolonging the in vivo half-life of the resulting therapeutic candidate.

StericShielding N1 2,6-Dimethylpiperidine Core N2 Alpha-Carbon Steric Bulk N1->N2 N4 Steric Clash & Binding Inhibition N2->N4 N3 Hepatic CYP450 Active Site N3->N4 Attempted Oxidation N5 Resistance to N-Dealkylation N4->N5 N6 Prolonged Pharmacokinetic Half-Life N5->N6 In Vivo Efficacy

Fig 1: Mechanism of CYP450 metabolic resistance conferred by 2,6-dimethyl steric shielding.

Table 1: Physicochemical Parameters

Data consolidated from structural databases and supplier analytics[1].

PropertyValue
IUPAC Name 2-(2,6-dimethylpiperidin-1-yl)ethanamine
Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
PubChem CID 3149266
MDL Number MFCD03701702
SMILES CC1N(CCN)C(C)CCC1
Physical State Solid (Combustible)

Supply Chain Economics & Sourcing Strategy

Unlike bulk commodity chemicals, 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine is a niche discovery building block. Procurement strategies must account for the specific tier of chemical sourcing required for the project phase.

The primary commercial vector for this compound is Sigma-Aldrich , which offers it under their AldrichCPR (Chemical Product Repository) collection[3].

Critical Sourcing Caveat: Chemicals in the AldrichCPR portfolio are explicitly provided to early discovery researchers "as-is". Sigma-Aldrich does not collect or provide exhaustive analytical data (such as routine COAs with guaranteed NMR/HPLC purities) for these unique library compounds. Consequently, the buyer assumes full responsibility for confirming product identity and purity prior to integration into synthetic pipelines.

Table 2: Sourcing & Procurement Matrix
Supplier ModelCatalog / CollectionQuality ValidationPricing Dynamics
Commercial Catalog Sigma-Aldrich (AldrichCPR)[3]"As-is" (Buyer must validate)Subject to organizational contract pricing[3]; typically optimized for mg-scale screening.
Custom Synthesis Global CROs (Fee-for-Service)>95% (NMR/LC-MS validated)High upfront cost (

5,000/batch); required for >10g scale-up operations.

Synthetic Application & Validated Protocols

A highly effective application of this building block is the synthesis of substituted thioureas, which serve as potent pharmacophores in various receptor-binding assays. The following protocol details the synthesis of N-2[(2,6-dimethylpiperidino)-ethyl]thiourea via an acyl thiourea intermediate[2].

SynthesisWorkflow A 1-(2-aminoethyl)- 2,6-dimethylpiperidine C Nucleophilic Addition (RT) A->C B Propionyl Isothiocyanate B->C D Acyl Thiourea Intermediate C->D Amide Coupling E Base Hydrolysis (10% NaOH) D->E LC-MS Validated F N-2[(2,6-dimethylpiperidino) -ethyl]thiourea E->F Selective Deacylation

Fig 2: Step-by-step synthetic workflow for thiourea derivatives using the ethanamine building block.

Self-Validating Protocol: Synthesis of N-2[(2,6-dimethylpiperidino)-ethyl]thiourea

Step 1: Electrophilic Addition (Coupling)

  • Action: Dissolve 1.0 equivalent of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool to 0°C. Add 1.1 equivalents of propionyl isothiocyanate dropwise, then allow the reaction to warm to room temperature[2].

  • Causality: Propionyl isothiocyanate is utilized instead of standard thiocyanate salts because the electron-withdrawing acyl group drastically increases the electrophilicity of the isothiocyanate carbon, allowing for rapid, catalyst-free coupling at room temperature. The argon atmosphere prevents the highly nucleophilic primary amine from scavenging atmospheric CO2 to form insoluble carbamates.

Step 2: Intermediate Validation (Self-Validating Checkpoint)

  • Action: Extract a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

  • Validation: The system validates itself when the starting material mass (m/z 157.1 [M+H]+) is entirely consumed, replaced by the mass of the N-Propionyl-N'[2-(2,6-dimethylpiperidino)-ethyl]thiourea intermediate. If the primary amine persists, titrate additional propionyl isothiocyanate in 0.05 eq increments.

Step 3: Selective Base Hydrolysis

  • Action: To the reaction mixture, add a 10% aqueous sodium hydroxide (NaOH) solution and stir vigorously[2].

  • Causality: This step selectively deprotects the thiourea. The basic conditions readily cleave the highly reactive propionyl amide bond via nucleophilic acyl substitution. The thiourea linkage itself remains entirely intact because it is significantly more stable against base-catalyzed hydrolysis than the adjacent acyl group.

Step 4: Isolation

  • Action: Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the final N-2[(2,6-dimethylpiperidino)-ethyl]thiourea product[2].

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 3149266, 2,6-Dimethyl-1-piperidineethanamine." PubChem. Available at:[Link]

  • PrepChem. "Synthesis of N-Propionyl-N'[2-(2,6-dimethylpiperidino)-ethyl]thiourea." Available at:[Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 2-(2,6-dimethylpiperidin-1-yl)ethanamine: Boiling Point and Density Determination

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for the experimental determination of two critical physicochemical properties of 2-(2,6-dimethylpiperidin-1-yl)ethanamine: its boiling point and density. In the absence of readily available literature values for these parameters, this document serves as a foundational resource for researchers, scientists, and drug development professionals, outlining robust methodologies grounded in established standards. The accurate determination of these properties is paramount for process development, quality control, and regulatory submissions in the pharmaceutical industry.

Introduction: The Significance of Boiling Point and Density in Drug Development

2-(2,6-dimethylpiperidin-1-yl)ethanamine, a substituted piperidine derivative, represents a class of compounds with significant interest in medicinal chemistry due to the prevalence of the piperidine scaffold in numerous pharmaceuticals. The boiling point and density of such a compound are not mere physical constants; they are fundamental parameters that influence a wide array of processes in drug development.

  • Boiling Point: The temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure is a critical indicator of its volatility. This property dictates the appropriate conditions for purification by distillation, informs the selection of drying techniques for downstream processing, and is essential for assessing the stability of the compound under various thermal conditions. Furthermore, understanding the boiling point is crucial for ensuring the safe handling of the material, particularly in preventing unintended vaporization and exposure.

  • Density: As a measure of mass per unit volume, density is a key parameter for material specification and quality control. It is used in the conversion of mass to volume for dosing and formulation, and variations in density can indicate impurities or inconsistencies in the manufacturing process. In formulation development, density influences the choice of excipients and the final dosage form's characteristics.

Given the absence of published data for 2-(2,6-dimethylpiperidin-1-yl)ethanamine, this guide provides detailed, validated protocols for the de novo determination of these essential properties.

Part 1: Experimental Determination of Boiling Point

The determination of the boiling point of a novel compound like 2-(2,6-dimethylpiperidin-1-yl)ethanamine requires a method that is both accurate and suitable for the quantity of material available. The recommended approach for a definitive value is the distillation method, as it closely simulates purification processes used in manufacturing. For smaller quantities, a micro-boiling point determination offers a reliable alternative.

Principle of Boiling Point Determination by Distillation

The most accurate method for determining the boiling point of a liquid is through distillation.[1][2] This process involves heating the liquid to its boiling point, condensing the resulting vapor, and collecting the condensate. The temperature of the vapor in equilibrium with the boiling liquid, at a constant pressure, is the boiling point.[1] For pure substances, this temperature remains constant throughout the distillation process. This methodology is standardized by ASTM D1078, which provides a robust framework for determining the distillation range of volatile organic liquids.[3][4][5][6][7]

Causality Behind Experimental Choices: The distillation method is chosen for its accuracy and its ability to simultaneously purify the compound while determining its boiling point. The constant temperature plateau observed during the distillation of a pure compound provides a highly reliable measure of its boiling point.

Experimental Protocol: Boiling Point Determination via Distillation (Adapted from ASTM D1078)

This protocol outlines the manual procedure for determining the boiling point of 2-(2,6-dimethylpiperidin-1-yl)ethanamine.

Materials and Apparatus:

  • Distillation flask (appropriate size for the sample volume)

  • Condenser

  • Receiving graduate cylinder

  • Calibrated thermometer or thermocouple

  • Heating mantle or oil bath

  • Boiling chips or a magnetic stirrer

  • Barometer

Step-by-Step Methodology:

  • Apparatus Setup: Assemble the distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Sample Preparation: Place a measured volume of 2-(2,6-dimethylpiperidin-1-yl)ethanamine into the distillation flask, along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask. This ensures the thermometer measures the temperature of the vapor that is entering the condenser.[8]

  • Heating: Begin heating the flask gently. The heating rate should be adjusted to produce a steady rate of distillation, typically 1-2 drops of distillate per second.

  • Data Recording: Record the temperature at which the first drop of distillate falls from the condenser into the receiving cylinder. This is the initial boiling point. Continue to record the temperature at regular intervals as the distillation proceeds. For a pure compound, the temperature should remain constant.

  • Final Boiling Point: Record the temperature when the last of the liquid has vaporized from the flask.

  • Barometric Pressure: Record the ambient barometric pressure. If the pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Micro-Boiling Point Determination

When only a small amount of the compound is available, a micro-boiling point determination using a Thiele tube is a suitable alternative.[8][9]

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount (a few drops) of 2-(2,6-dimethylpiperidin-1-yl)ethanamine into a small test tube (fusion tube).

  • Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the fusion tube with the open end down.

  • Apparatus Setup: Attach the fusion tube to a thermometer using a rubber band. Immerse the setup in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil).[8][9]

  • Heating: Gently heat the arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Observation: Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat.

  • Boiling Point Determination: The stream of bubbles will slow down and stop as the apparatus cools. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample.[8][10]

Data Presentation

The determined boiling point should be reported along with the atmospheric pressure at which it was measured.

PropertyValueMethod
Boiling PointTo be determinedDistillation (ASTM D1078) or Micro-Method
Atmospheric PressureTo be recorded (mmHg)Barometer

Part 2: Experimental Determination of Density

The density of a liquid can be determined with high precision using a digital density meter or a pycnometer. The choice of method often depends on the required accuracy and the available equipment.

Principle of Density Determination by Digital Density Meter

Modern digital density meters operate on the oscillating U-tube principle.[11][12] A small sample of the liquid is introduced into a U-shaped tube, which is then electronically excited to oscillate at its natural frequency. The frequency of oscillation is directly related to the mass of the liquid in the tube, and therefore its density.[13] This method is rapid, requires a small sample volume, and provides highly accurate and repeatable results.[11] The ASTM D4052 standard provides a detailed procedure for this determination.[13][14][15][16][17]

Causality Behind Experimental Choices: The digital density meter is the preferred method due to its high precision, speed, and minimal sample requirement. The automated nature of the measurement reduces operator error and ensures high-quality, reproducible data, which is critical in a drug development setting.[11]

Experimental Protocol: Density Determination via Digital Density Meter (Adapted from ASTM D4052)

Materials and Apparatus:

  • Digital density meter

  • Syringes for sample injection

  • Reagent-grade water and a suitable organic solvent (e.g., acetone) for cleaning

  • The sample of 2-(2,6-dimethylpiperidin-1-yl)ethanamine

Step-by-Step Methodology:

  • Calibration: Calibrate the instrument according to the manufacturer's instructions using dry air and reagent-grade water at a known temperature.

  • Cleaning and Drying: Thoroughly clean the U-tube with a suitable solvent and dry it completely with a stream of air or nitrogen.

  • Sample Introduction: Inject the sample of 2-(2,6-dimethylpiperidin-1-yl)ethanamine into the U-tube, ensuring that no air bubbles are present.[15]

  • Temperature Equilibration: Allow the sample to equilibrate to the desired measurement temperature.

  • Measurement: The instrument will automatically measure the oscillation period and calculate the density.

  • Data Recording: Record the density value at the specified temperature.

  • Replicate Measurements: Perform multiple measurements to ensure the precision of the result.

Density Determination by Pycnometer

The pycnometer method is a classical and highly accurate gravimetric method for determining the density of liquids.[18][19][20][21] It involves determining the mass of a precisely known volume of the liquid.

Step-by-Step Methodology:

  • Cleaning and Drying: Thoroughly clean and dry a pycnometer of a known volume.

  • Weighing the Empty Pycnometer: Accurately weigh the empty, dry pycnometer.

  • Filling with Sample: Fill the pycnometer with 2-(2,6-dimethylpiperidin-1-yl)ethanamine, ensuring the liquid fills the capillary of the stopper.

  • Temperature Equilibration: Place the filled pycnometer in a constant temperature bath until it reaches the desired temperature.

  • Weighing the Filled Pycnometer: Remove the pycnometer from the bath, dry the exterior, and accurately weigh it.

  • Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Data Presentation

The determined density should be reported along with the temperature at which it was measured.

PropertyValueTemperature (°C)Method
DensityTo be determined (g/cm³)To be specifiedDigital Density Meter (ASTM D4052) or Pycnometer

Part 3: Safety and Handling Considerations

As a substituted amine, 2-(2,6-dimethylpiperidin-1-yl)ethanamine should be handled with appropriate safety precautions. Amines can be corrosive, irritants, and may be volatile.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling the compound.[22]

  • Ventilation: All handling and experimental procedures should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[23][24][25]

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[22][26]

  • Disposal: Dispose of waste materials in accordance with institutional and local regulations.

Visualizations

Experimental Workflow for Boiling Point Determination by Distillation

BoilingPointWorkflow cluster_prep Preparation cluster_distill Distillation cluster_post Post-Processing prep1 Assemble Distillation Apparatus prep2 Add Sample and Boiling Chips prep1->prep2 prep3 Position Thermometer prep2->prep3 dist1 Gentle Heating prep3->dist1 dist2 Observe First Drop (Initial BP) dist1->dist2 dist3 Maintain Steady Distillation dist2->dist3 dist4 Record Constant Temperature (Boiling Point) dist3->dist4 post1 Record Barometric Pressure dist4->post1 post2 Apply Pressure Correction (if needed) post1->post2 post3 Report Final Boiling Point post2->post3

Caption: Workflow for Boiling Point Determination.

Experimental Workflow for Density Determination by Digital Density Meter

DensityWorkflow cluster_setup Instrument Setup cluster_measure Measurement cluster_data Data Analysis setup1 Calibrate with Air and Water setup2 Clean and Dry U-tube setup1->setup2 meas1 Inject Sample (No Bubbles) setup2->meas1 meas2 Allow Temperature Equilibration meas1->meas2 meas3 Initiate Measurement meas2->meas3 data1 Record Density Reading meas3->data1 data2 Perform Replicate Measurements data1->data2 data3 Report Average Density and Temperature data2->data3

Caption: Workflow for Density Determination.

References

  • D1078 Standard Test Method for Distillation Range of Volatile Organic Liquids. (2026, January 13). ASTM International. [Link]

  • D4052 Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. (2022, May 18). ASTM International. [Link]

  • D 1078 - 01. (2001, August 15). ASTM International. [Link]

  • ASTM D4052. eralytics. [Link]

  • ASTM D1078: Distillation Range Measurement of Liquid VOCs. (2018, August 22). Analytice. [Link]

  • ASTM D1078-99 - Standard Test Method for Distillation Range of Volatile Organic Liquids. ASTM International. [Link]

  • D1078 Standard Test Method for Distillation Range of Volatile Organic Liquids. (2017, August 16). ASTM International. [Link]

  • How to Measure and Calculate Density with a Pycnometer: Step-by-Step Procedure. (2026, January 13). [Link]

  • ASTM D4052 | ASTM Vapor Pressure of Petroleum Products. [Link]

  • Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids. (2025, May 30). ANSI Webstore. [Link]

  • Density Determination by Pycnometer | PDF. Scribd. [Link]

  • 3 DENSITY DETERMINATION BY PYCNOMETER. [Link]

  • empty & full. Note fluid in stopper. The pycnometer. ResearchGate. [Link]

  • Pycnometers for Precise Density Determination. erichsen.de. [Link]

  • Ebulliometer. Grokipedia. [Link]

  • Ebulliometer Uses | Precision, Calibration & Efficiency. (2024, May 27). Modern Physics Insights. [Link]

  • Ebulliometer. Wikipedia. [Link]

  • Estimation of Alcohol Content of Wine by Ebulliometry. [Link]

  • Ebulliometry for measuring alcohol in wine: improve your accuracy. (2014, September 3). [Link]

  • Density Measurement and Density Standards. Reagecon Knowledge. [Link]

  • ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid. [Link]

  • ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. Savant Labs. [Link]

  • BOILING POINT DETERMINATION. [Link]

  • Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021, July 16). [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • Density Determination of Solids and Liquids. EAG Laboratories. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. [Link]

  • Class 11 Chemistry Determination Of Boiling Point Experiment. Vedantu. [Link]

  • Section 7: Safe Work Practices and Procedures. Princeton EHS. [Link]

  • Standard laboratory safe handling/storage requirement | Safety Unit. Weizmann Institute of Science. [Link]

Sources

Methodological & Application

Application Note & Protocol: 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine as a Tunable Scaffold for Sigma-1 Receptor Ligand Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Neuro-Drug Development Professionals Application Focus: Neurotherapeutics, Alzheimer's Disease, and Cellular Stress Modulators

Mechanistic Rationale: The Sigma-1 Receptor Pharmacophore

The Sigma-1 receptor (S1R) is a unique, ligand-operated chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM). Because S1R agonists demonstrate profound neuroprotective and anti-amnesic properties, developing highly selective S1R ligands is a major focus in neuropharmacology.

According to the established Glennon pharmacophore model for S1R binding, high-affinity ligands require a basic amine site flanked by a primary hydrophobic region and a secondary hydrophobic region . The compound 2-(2,6-dimethyl-piperidin-1-yl)-ethylamine serves as a highly optimized, field-proven synthetic building block for this exact purpose:

  • Secondary Hydrophobic Region & Basic Amine: The 2,6-dimethylpiperidine ring fulfills both roles simultaneously. The basic piperidine nitrogen anchors to the Glu172 residue in the S1R binding pocket via a crucial electrostatic salt bridge. More importantly, the steric bulk of the 2,6-dimethyl substitution restricts the conformational flexibility of the ligand and sterically hinders binding to narrower off-target pockets (such as the Sigma-2 receptor or dopamine D2 receptor), thereby driving exceptional S1R selectivity[1].

  • Linker & Functionalization Point: The ethylamine tail provides an optimal spatial distance and a highly reactive primary amine. This allows for rapid library generation via amide coupling or reductive amination to introduce the primary hydrophobic bulk (e.g., phenoxyalkyl, adamantyl, or benzyl groups) necessary to achieve sub-nanomolar affinity[1].

S1R Activation and Intracellular Signaling Pathway

Upon agonist binding, S1R undergoes a conformational shift that triggers its dissociation from the binding immunoglobulin protein (BiP/GRP78). The liberated S1R then stabilizes inositol 1,4,5-trisphosphate receptors (IP3R), enhancing calcium (


) transfer from the ER to the mitochondria. This boosts the tricarboxylic acid (TCA) cycle and ATP production, ultimately promoting cell survival .

S1R_Signaling Ligand S1R Agonist (Piperidine Derivative) S1R Sigma-1 Receptor (S1R) at MAM Ligand->S1R Binding & Activation BiP BiP (GRP78) Dissociation S1R->BiP Conformational Shift IP3R IP3R Stabilization S1R->IP3R Chaperone Interaction Ca2 Mitochondrial Ca2+ Influx IP3R->Ca2 Channel Modulation Survival Cell Survival & Neuroprotection Ca2->Survival Enhanced Bioenergetics

Figure 1: Mechanism of action for Sigma-1 Receptor agonists at the Mitochondria-Associated Membrane.

Structure-Activity Relationship (SAR) Profiling

To demonstrate the tunability of the 2-(2,6-dimethyl-piperidin-1-yl)-ethylamine scaffold, Table 1 summarizes the theoretical and literature-supported SAR trajectory when derivatizing the primary amine[1][2].

Derivative (R-Group attached to Amine)S1R Affinity (

, nM)
S2R Affinity (

, nM)
Selectivity (S1R/S2R)Pharmacological Profile
Unmodified Scaffold (H) > 10,000> 10,000N/AInactive Precursor
Benzyl ~ 45.0> 1,000> 20xWeak Agonist
4-Chlorophenoxyacetyl 0.86165.0> 190xPotent Agonist
1-Adamantanecarbonyl 1.2350.0> 290xHighly Lipophilic Agonist

Table 1: Representative SAR data demonstrating the conversion of the inactive scaffold into high-affinity S1R agonists via hydrophobic derivatization.

Experimental Workflows and Protocols

Workflow Step1 Ligand Synthesis (Scaffold Derivatization) Step2 In Vitro Binding ([3H](+)-Pentazocine) Step1->Step2 Step3 Functional Assay (Ca2+ Imaging) Step2->Step3 Step4 In Vivo Validation (Neuroprotection) Step3->Step4

Figure 2: Experimental workflow for developing and validating novel S1R ligands from the scaffold.

Protocol A: General Synthesis of S1R Ligands via Amide Coupling

Causality Note: Amide coupling is preferred over reductive amination for initial library generation because the resulting amide bond provides superior metabolic stability in vivo. Furthermore, it introduces a carbonyl oxygen that can act as a crucial hydrogen bond acceptor within the S1R primary hydrophobic subpocket, enhancing binding affinity.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid containing the primary hydrophobic group (e.g., 4-chlorophenoxyacetic acid, 1.1 eq) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add 2-(2,6-dimethyl-piperidin-1-yl)-ethylamine (1.0 eq) dropwise to the activated mixture. Stir at room temperature for 12-18 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer three times with DCM.
    
  • Washing: Wash the combined organic layers with 1M HCl (to remove unreacted starting amine), followed by brine.

  • Purification: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, utilizing a gradient of DCM:MeOH 95:5) to yield the pure amide ligand.
    
Protocol B: Radioligand Binding Assay for S1R Affinity

Causality Note:


-pentazocine is utilized as the gold-standard radioligand due to its high specificity for S1R over S2R. Using GF/B glass fiber filters pre-soaked in polyethylenimine (PEI) is a critical self-validating step; PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding (NSB) of highly basic, lipophilic S1R ligands, thereby ensuring accurate signal-to-noise ratios.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig brain tissue (or S1R-transfected CHO cells) in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer to a final protein concentration of 1 mg/mL.

  • Incubation Mixture: In a 96-well plate, combine:

    • 50 µL of the synthesized ligand (serial dilutions from

      
       to 
      
      
      
      M).
    • 50 µL of

      
      -pentazocine (final concentration ~3 nM).
      
    • 100 µL of the membrane suspension.

    • Control: Use 10 µM Haloperidol in separate wells to define non-specific binding (NSB).

  • Incubation: Seal the plate and incubate at 37°C for exactly 120 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters (pre-soaked in 0.5% PEI for 1 hour) using a 96-well cell harvester.

  • Washing: Wash the filters three times with 300 µL of ice-cold 10 mM Tris-HCl buffer (pH 8.0) to rapidly remove unbound radioligand without disturbing receptor-bound complexes.

  • Quantification: Dry the filters, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter. Calculate

    
     values using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Glennon, R. A. (2005). Pharmacophore identification for sigma-1 (sigma 1) receptor binding. Mini Reviews in Medicinal Chemistry, 5(10), 927-940. URL: [Link]

  • Su, T. P., Hayashi, T., Maurice, T., Buch, S., & Ruoho, A. E. (2010). The sigma-1 receptor chaperone as an inter-organelle signaling modulator. Trends in Pharmacological Sciences, 31(12), 557-566. URL: [Link]

  • Abatematteo, F. S., et al. (2022). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. European Journal of Medicinal Chemistry, 228, 114038. URL: [Link]

Sources

Application Note: Advanced Preparation of Pharmaceutical Intermediates Using Hindered Piperidine Amines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the operational protocols for utilizing 2,2,6,6-tetramethylpiperidine (TMP) and its derivatives in the synthesis of high-value pharmaceutical intermediates. Unlike simple aliphatic amines, the steric bulk of the TMP scaffold enables unique reactivity profiles: extreme non-nucleophilicity in base-mediated enolization (LiTMP), chemoselective radical catalysis (TEMPO), and stabilized metallation of sensitive heterocycles (Knochel-Hauser bases). This document provides validated workflows for these three distinct reaction classes, emphasizing mechanistic causality and process safety.

Introduction: The Steric Advantage

In drug development, the functionalization of complex scaffolds often fails due to chemoselectivity issues. Standard bases (LDA) may attack electrophilic sites, and standard oxidants (Jones, Swern) may lack functional group tolerance.

Hindered piperidine amines resolve these conflicts through steric exclusion . The four methyl groups at the


-positions of the piperidine ring create a protective "hemisphere" around the nitrogen.
  • Basicity vs. Nucleophilicity: TMP derivatives maintain high basicity (

    
    ) but exhibit negligible nucleophilicity, preventing Chichibabin-type side reactions.
    
  • Radical Stability: The steric bulk prevents the dimerization of nitroxyl radicals, enabling the persistent radical effect utilized in TEMPO catalysis.

Table 1: Comparative Properties of Hindered Amine Reagents
ReagentStructure / TypepKa (Conj. Acid)Primary ApplicationKey Advantage
LiTMP Lithium Amide~37.3Ortho-lithiation, EnolizationStronger base than LDA; strictly non-nucleophilic.
LDA Lithium Amide~35.7General DeprotonationStandard benchmark; less hindered than LiTMP.
TEMPO Nitroxyl RadicalN/AAlcohol OxidationChemoselective for

alcohols; metal-free.
TMPMgCl[1][2][3][4][5][6][7][8][9]·LiCl Magnesium AmideN/AHeterocycle Metallation"Turbo" base; tolerates sensitive groups (esters, nitriles).

Module 1: Hard Enolization & Ortho-Lithiation (LiTMP)

Principle: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is the reagent of choice when LDA fails due to nucleophilic attack (e.g., on esters) or insufficient basicity. It is generated in situ to avoid decomposition.

Mechanism & Causality

LiTMP operates under kinetic control . Its bulk prevents the formation of thermodynamically stable aggregates that slow down reactivity, often making it faster and more regioselective than LDA for directed ortho-metalation (DoM).

Validated Protocol: Ortho-Lithiation of Ethyl 1-Naphthoate

Target: Generation of complex aromatic scaffolds via DoM.[5]

Reagents:

  • 2,2,6,6-Tetramethylpiperidine (TMP): 1.05 equiv (Distilled over CaH2)

  • 
    -Butyllithium (
    
    
    
    -BuLi): 1.0 equiv (Titrated)
  • THF: Anhydrous (inhibitor-free)

  • Electrophile: e.g., Dibromomethane or Aldehyde

Step-by-Step Workflow:

  • System Prep: Flame-dry a 3-neck flask under

    
     flow. Cool to 0°C  (Ice/Water bath). Note: Unlike LDA, LiTMP generation is often cleaner at 0°C than -78°C due to solubility.
    
  • Base Generation: Charge TMP and THF. Add

    
    -BuLi dropwise over 20 mins.
    
    • QC Check: Solution should be pale yellow.[10] A deep red color indicates contamination or oxidation.

    • Aging:[7] Stir at 0°C for 30 mins to ensure complete consumption of

      
      -BuLi (crucial to prevent alkylation of the substrate).
      
  • Substrate Addition: Cool the LiTMP solution to -78°C . Add the substrate (dissolved in THF) slowly down the side of the flask to pre-cool it before contact.

  • Metallation: Stir for 45-60 mins at -78°C.

  • Quench: Add the electrophile rapidly. Allow warming to RT only after 15 mins.

LiTMP_Workflow cluster_0 Step 1: In-Situ Generation cluster_1 Step 2: Reaction TMP TMP (Amine) + THF LiTMP LiTMP Active Base (0°C, 30 min) TMP->LiTMP Deprotonation nBuLi n-BuLi (Titrated) nBuLi->LiTMP OrthoLi Ortho-Lithiated Intermediate (-78°C) LiTMP->OrthoLi Directed Metalation Substrate Substrate (Ester/Arene) Substrate->OrthoLi Product Functionalized Intermediate OrthoLi->Product Electrophile Quench

Figure 1: Workflow for LiTMP mediated Ortho-lithiation. Note the temperature shift from 0°C (generation) to -78°C (reaction).

Module 2: Chemoselective Oxidation (TEMPO)

Principle: The Anelli Protocol uses catalytic TEMPO (1 mol%) with a stoichiometric co-oxidant (Bleach/NaOCl) to convert primary alcohols to aldehydes with >98% selectivity over secondary alcohols.

Mechanism & Causality

The active oxidant is the oxoammonium ion (


), generated in situ.
  • Cycle A: TEMPO is oxidized by NaOCl to the oxoammonium species.

  • Cycle B: Oxoammonium oxidizes the alcohol to aldehyde and is reduced to hydroxylamine.

  • Regeneration: NaOCl regenerates the oxoammonium from hydroxylamine. Critical Control: The reaction must be kept at pH 8.5–9.5 (using

    
    ) to prevent the disproportionation of NaOCl and to stabilize the oxoammonium species.
    
Validated Protocol: Anelli Oxidation

Target: Synthesis of chiral aldehydes without racemization.

Reagents:

  • Substrate: Primary Alcohol (1.0 equiv)

  • TEMPO: 0.01 equiv (1 mol%)

  • KBr: 0.1 equiv (Co-catalyst to generate HOBr in situ)

  • NaOCl (Bleach): 1.1 - 1.2 equiv (Commercial 10-13% solution, titrated)

  • Buffer: 0.1 M

    
    
    

Step-by-Step Workflow:

  • Biphasic Setup: Dissolve alcohol and TEMPO in

    
    . Add aqueous solution of KBr and 
    
    
    
    . Cool to 0°C .
  • Oxidant Addition: Add NaOCl solution dropwise over 20-30 mins.

    • Process Safety: The reaction is exothermic. Monitor internal temperature strictly (

      
      ).
      
  • Monitoring: The organic layer turns orange-red (color of the radical). A fade to pale yellow indicates oxidant depletion (add more NaOCl).

  • Workup: Quench with aqueous

    
     (sodium thiosulfate) to destroy excess hypochlorite.
    

TEMPO_Cycle TEMPO TEMPO (Radical) Oxo Oxoammonium (N=O+) TEMPO->Oxo Oxidation (NaOCl/KBr) Hydroxyl Hydroxylamine (N-OH) Oxo->Hydroxyl Substrate Oxidation Hydroxyl->Oxo Regeneration (NaOCl) Alcohol Alcohol (R-OH) Aldehyde Aldehyde (R-CHO) Alcohol->Aldehyde coupled to Oxo -> Hydroxyl NaOCl NaOCl (Bleach)

Figure 2: The Anelli Catalytic Cycle. The Oxoammonium ion is the active oxidant species.

Module 3: Functionalization of Sensitive Heterocycles (Knochel-Hauser Base)

Principle: Standard LiTMP is too reactive for sensitive heterocycles (like pyrimidines or nitro-arenes), causing degradation. The Knochel-Hauser Base (TMPMgCl[1][9]·LiCl) utilizes a "Turbo" effect where LiCl breaks up the magnesium amide aggregates, increasing kinetic basicity while the Mg-C bond provides thermodynamic stability.

Validated Protocol: Magnesiation of 2-Chloropyrimidine

Target: Functionalization of electron-deficient heterocycles without nucleophilic substitution at the chloro-position.

Reagents:

  • 
     (Turbo Grignard): 1.2 M in THF[1][4][10]
    
  • TMP: 1.0 equiv[6]

  • Substrate: 2-Chloropyrimidine

Step-by-Step Workflow:

  • Reagent Prep: Add TMP to

    
     at RT. Stir for 24-48h (or use commercial TMPMgCl·LiCl).[11][1][2][3][4][5][9][10]
    
  • Reaction: Cool substrate in THF to -40°C .

  • Addition: Add TMPMgCl·LiCl dropwise.[4][10]

  • Aging: Stir for 30 mins. The Mg species is stable at this temperature.

  • Functionalization: Add electrophile (e.g., Iodine, Aldehyde) or perform Transmetalation (ZnCl2) for Negishi coupling.

References

  • LiTMP Ortho-Lithiation: Reddy, R. E.; Kowalski, C. J. "Ethyl 1-Naphthoate: Preparation of Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP) and In Situ Lithiodibromomethane." Organic Syntheses, 1997 , 74, 124. Link

  • Anelli Oxidation: Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. "Fast and Selective Oxidation of Primary Alcohols to Aldehydes... Mediated by Nitroxyl Radicals." Journal of Organic Chemistry, 1987 , 52, 2559. Link

  • Knochel-Hauser Base: Krasovskiy, A.; Krasovskaya, V.; Knochel, P. "Mixed Mg/Li Amides of the Type R2NMgCl·LiCl as Highly Efficient Bases." Angewandte Chemie Int. Ed., 2006 , 45, 2958. Link

  • Safety of Nitroxyls: Ciriminna, R.; Pagliaro, M. "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development, 2010 , 14, 245. Link

Sources

Application Note: Coupling Strategies for 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2]

This guide details the reaction conditions for coupling 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine (CAS: 769-24-4), a specialized diamine building block frequently used in medicinal chemistry to introduce a lipophilic, basic solubilizing group (the "privileged" piperidine scaffold) into drug candidates.[1]

The "Steric-Electronic" Advantage

Unlike standard diamines (e.g., N,N-dimethylethylenediamine), this molecule possesses a unique structural duality that simplifies chemoselectivity:

  • Primary Amine (Reactive): A sterically unhindered

    
     group on the ethyl chain acts as the sole nucleophile.[1][2]
    
  • Tertiary Amine (Inert): The nitrogen within the piperidine ring is flanked by two methyl groups at the 2- and 6-positions.[1] This creates a "Steric Fortress" that renders the tertiary nitrogen virtually non-nucleophilic, preventing quaternary ammonium salt formation or competitive acylation, even under forcing conditions.

Key Physicochemical Parameters:

Property Value/Description Implication for Synthesis
Molecular Weight 156.27 g/mol Easy to handle liquid/low-melting solid.[1]
pKa (Primary) ~10.5 (Est.) Highly nucleophilic; requires proton scavenger.[1][2]
pKa (Tertiary) ~10.8 (Est.)[1][2] Acts as an internal base/proton trap.
Solubility High in DCM, DMF, MeOH Compatible with standard organic workflows.

| Stereochemistry | cis (meso) / trans (racemic) | Commercial sources are often mixtures; cis is thermodynamically preferred.[1][2] |

Decision Matrix: Selecting the Right Coupling Method

Before starting, select the protocol based on your electrophile and scale.

CouplingLogic Start Start: Select Electrophile Acid Carboxylic Acid (R-COOH) Start->Acid Chloride Acid Chloride (R-COCl) Start->Chloride Aldehyde Aldehyde/Ketone (R-CHO) Start->Aldehyde HATU Method A: HATU/DIPEA (High Success Rate) Acid->HATU Library/Discovery Schotten Method B: DCM/Base (Scale-Up/Low Cost) Chloride->Schotten Process/Scale RedAm Method C: Reductive Amination (Linker Synthesis) Aldehyde->RedAm

Figure 1: Strategic decision tree for coupling workflows.[1][2]

Method A: HATU-Mediated Amide Coupling (Gold Standard)

Best for: Discovery chemistry, precious carboxylic acids, and parallel synthesis.[1][2]

Mechanism & Rationale

HATU is chosen over EDC/HOBt because the steric bulk of the 2,6-dimethylpiperidine can influence the solvation shell of the primary amine. HATU generates a highly reactive aza-benzotriazole ester that drives the reaction quickly, minimizing the time the basic tertiary amine spends in the reaction mixture (reducing potential side reactions like racemization of the acid).

Protocol
  • Stoichiometry:

    • Carboxylic Acid: 1.0 equiv[3][4]

    • HATU: 1.1 equiv

    • DIPEA (Hünig's Base): 3.0 equiv (Critical: 1 eq for activation, 1 eq to neutralize the diamine salt if used, 1 eq to maintain basic pH).[2]

    • Amine: 1.1 equiv

  • Solvent: Anhydrous DMF or DMA (DCM can be used but reaction is slower).

  • Procedure:

    • Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL, 0.2 M).

    • Add DIPEA (3.0 mmol) and stir for 2 minutes.

    • Add HATU (1.1 mmol) in one portion.[1][2] The solution should turn yellow/orange. Stir for 5–10 minutes to form the activated ester.

    • Add 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine (1.1 mmol).

    • Note: If the amine is a hydrochloride salt, ensure extra DIPEA (1.0 equiv per HCl) is added.[2]

    • Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS.[5]

  • Quench: Dilute with EtOAc (30 mL) and wash with saturated

    
     (2x) and Brine (1x).
    

Method B: Acid Chloride / Schotten-Baumann Conditions

Best for: Scale-up (>5g), unhindered acids, and cost-sensitive projects.[1]

Mechanism & Rationale

This method utilizes the high reactivity of acid chlorides. The key here is the "Internal Base Effect." The tertiary amine in the starting material can scavenge the HCl byproduct. While the 2,6-dimethyl groups prevent it from reacting with the acid chloride (N-acylation), it will still protonate.[1] Therefore, an external base is mandatory to regenerate the free amine.

Protocol
  • Stoichiometry:

    • Acid Chloride: 1.0 equiv[1]

    • Amine: 1.0 equiv[3][4][6][7]

    • Triethylamine (TEA): 2.5 equiv[1][2]

  • Solvent: Anhydrous DCM (preferred) or THF.[2]

  • Procedure:

    • Dissolve 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine (1.0 mmol) and TEA (2.5 mmol) in anhydrous DCM (5 mL).

    • Cool to 0°C (ice bath).

    • Add the Acid Chloride (1.0 mmol) dropwise (neat or dissolved in 1 mL DCM).

    • Allow to warm to RT and stir for 1 hour.

  • Workup: See Section 6 (Acid-Base Swing).

Method C: Reductive Amination

Best for: Creating secondary amines or alkyl linkers.

Protocol
  • Formation: Combine Amine (1.0 equiv) and Aldehyde/Ketone (1.0 equiv) in DCM or DCE.

  • Dehydration: Add

    
     or molecular sieves (optional but recommended for ketones) and stir for 2 hours.
    
  • Reduction: Add

    
     (1.5 equiv). Stir overnight at RT.
    
  • Note: The steric bulk of the piperidine does not interfere with this reaction as the imine forms on the distal primary nitrogen.

Critical Purification: The "Acid-Base Swing"

The most powerful feature of this building block is that the product retains the basic tertiary amine. This allows for a self-validating purification that removes non-basic impurities (unreacted acids, neutrals) without chromatography.[1][2]

Workup Rxn Crude Reaction Mixture (Organic Phase) AcidWash Extract with 1M HCl Rxn->AcidWash OrgWaste Organic Layer (Contains Neutrals/Acids) DISCARD AcidWash->OrgWaste Top Layer AqLayer Aqueous Layer (Acidic) (Contains Product Salt) AcidWash->AqLayer Bottom Layer BaseStep Basify to pH 12 (NaOH or Na2CO3) AqLayer->BaseStep Extract Extract with DCM/EtOAc BaseStep->Extract Final Pure Product (Free Base) Extract->Final

Figure 2: The "Acid-Base Swing" extraction protocol for high-purity isolation.[1][2]

Step-by-Step:

  • Acid Extraction: Dilute reaction with EtOAc. Extract 2x with 1M HCl. The product (protonated at both nitrogens) moves to the aqueous layer.[2] Impurities remain in organic.

  • Discard Organic: The organic layer contains unreacted carboxylic acid, activated ester byproducts, and non-basic impurities.

  • Basification: Cool the aqueous layer. Slowly add 2M NaOH until pH > 12. The product precipitates or oils out as the free base.

  • Re-extraction: Extract the basic aqueous layer 3x with DCM.

  • Dry & Concentrate: Dry over

    
     and evaporate.
    

Troubleshooting & FAQ

Q: The reaction is stalling (50% conversion).

  • Cause: The tertiary amine in the starting material might be buffering the pH, preventing full activation of the carboxylic acid if the base equivalents are too low.

  • Fix: Ensure you are using at least 3.0 equiv of DIPEA. Check the pH of the reaction mixture; it must be basic (pH > 9 on wet paper).[2]

Q: I see a new spot on TLC that isn't product.

  • Cause: If using Acid Chlorides, you might be forming the HCl salt of the starting amine, which precipitates or streaks.

  • Fix: Add more solvent (DCM) and ensure vigorous stirring. The salt will redissolve and react as the base frees it.

Q: Can I use the HCl salt of the diamine?

  • Answer: Yes, but it is hygroscopic. Store in a desiccator. When using the salt, add exactly 1.0 extra equivalent of base to the reaction to "free" the amine in situ.

References

  • Amide Coupling Reagents & Mechanisms

    • Title: "Recent Advances in Amide Bond Form
    • Source:Chemical Reviews
    • URL:[Link][1][2]

  • Handling Sterically Hindered Amines

    • Title: "Steric Hindrance in Amide Coupling: Str
    • Source:Organic Process Research & Development
    • URL:[Link][1][2]

  • Properties of 2-(2,6-Dimethyl-piperidin-1-yl)

    • Title: "PubChem Compound Summary: 2-(2,6-Dimethylpiperidin-1-yl)ethanamine"[1]

    • Source:National Center for Biotechnology Information[1]

    • URL:[Link][1][2]

Sources

Application Note: Dihydrochloride Salt Formation of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Causality in Salt Selection

2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine is a highly reactive aliphatic diamine comprising a primary ethylamine moiety and a sterically hindered tertiary piperidine nitrogen. In its native free base form, the compound is typically a viscous oil or low-melting solid that is highly susceptible to oxidative degradation and atmospheric carbon dioxide absorption (which leads to the formation of carbamates).

To ensure long-term solid-state stability, improved handling, and high aqueous solubility for downstream biological or synthetic applications, the free base must be converted into a stable salt[1]. The selection of the counterion is governed by the "pKa rule," which dictates that for successful and complete proton transfer, the pKa of the chosen acid should be at least 2 units lower than the pKa of the basic functional groups[2].

The primary amine has an estimated pKa of ~10.5, and the tertiary piperidine nitrogen has a pKa of ~10.0. Hydrochloric acid (pKa ≈ -7) provides a massive thermodynamic driving force to fully protonate both nitrogen centers[3]. Consequently, the dihydrochloride salt is the thermodynamically favored product.

A common pitfall in aliphatic amine salt screening is the formation of hygroscopic, glassy, or "gooey" materials when water is present during solvent evaporation[4]. To circumvent this, our protocol employs strictly anhydrous conditions. By utilizing anhydrous diethyl ether as the primary solvent and a commercially available anhydrous solution of HCl in ether, the highly polar dihydrochloride salt precipitates instantaneously from the non-polar medium, driving the reaction to completion and preventing oiling out[5].

Physicochemical Profiling

The transformation from free base to the dihydrochloride salt drastically alters the physicochemical profile of the compound, establishing a self-validating system where successful salt formation is immediately evident by a phase change (precipitation).

PropertyFree BaseDihydrochloride Salt
Molecular Formula C9H20N2C9H22Cl2N2
Molecular Weight 156.27 g/mol 229.19 g/mol
Physical State Viscous liquid / Low-melting solidCrystalline white powder
Aqueous Solubility Poor to ModerateHigh (>50 mg/mL)
Atmospheric Stability Prone to CO₂ absorption (carbamate formation)Highly stable under ambient conditions
Ionization State UnionizedFully ionized (Di-cationic)

Experimental Protocol: Dihydrochloride Salt Synthesis

Materials Required
  • Substrate: 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine (Free base, >98% purity)

  • Reagent: 2M Hydrochloric acid in diethyl ether (Anhydrous)[5]

  • Solvent: Anhydrous diethyl ether (or Methyl tert-butyl ether, MTBE)

  • Equipment: Oven-dried 50 mL round-bottom flask, magnetic stirrer, addition funnel, ice-water bath, Büchner funnel, vacuum desiccator.

Step-by-Step Methodology

Step 1: Substrate Dissolution

  • Purge an oven-dried 50 mL round-bottom flask with inert gas (Nitrogen or Argon) to exclude atmospheric moisture.

  • Weigh 1.0 g (6.4 mmol) of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine free base and transfer it to the flask.

  • Add 20 mL of anhydrous diethyl ether. Stir magnetically until the free base is completely dissolved. Causality: Diethyl ether is chosen because it readily dissolves the free base but acts as a powerful anti-solvent for the resulting ionic salt.

Step 2: Thermal Regulation 4. Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Causality: Acid-base neutralization is a highly exothermic process. Cooling prevents the volatile ether (boiling point 34.6 °C) from boiling off and minimizes the risk of thermal degradation of the amine.

Step 3: Acidification and Precipitation 5. Load an addition funnel with 7.0 mL of 2M HCl in diethyl ether (14.0 mmol). This represents roughly 2.2 equivalents of acid, ensuring a slight stoichiometric excess to guarantee complete di-protonation. 6. Add the HCl solution dropwise over 15 minutes under vigorous stirring. 7. Observation: A dense, white crystalline precipitate of the dihydrochloride salt will begin forming immediately upon the addition of the acid.

Step 4: Maturation 8. Once the addition is complete, remove the ice-water bath. 9. Allow the suspension to stir at room temperature (20–25 °C) for 1 hour. Causality: This maturation period promotes Ostwald ripening, allowing smaller crystals to dissolve and redeposit onto larger ones, improving the filterability of the final product and ensuring no unreacted free base is trapped within the crystal lattice.

Step 5: Isolation and Purification 10. Filter the heterogeneous mixture under vacuum using a Büchner funnel fitted with a glass microfiber filter. 11. Wash the filter cake with two successive 10 mL portions of cold, anhydrous diethyl ether. Causality: The cold ether wash removes any residual unreacted free base, excess HCl, and trace organic impurities without dissolving the target salt.

Step 6: Drying 12. Transfer the isolated white powder to a vacuum desiccator. 13. Dry under high vacuum (<1 mbar) at room temperature for 12 hours to quantitatively remove any residual trapped solvent (ether) and volatile HCl gas.

Process Visualization

Workflow N1 Free Base 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine N2 Dissolution Anhydrous Diethyl Ether N1->N2 N3 Cooling Ice Bath (0-5 °C) N2->N3 N4 Acidification Dropwise 2M HCl in Ether N3->N4 N5 Precipitation Dihydrochloride Salt Formation N4->N5 Exothermic Neutralization N6 Isolation Vacuum Filtration & Ether Wash N5->N6 Drive to Completion N7 Drying Vacuum Desiccator N6->N7 N8 Final Product Dihydrochloride Salt N7->N8 Remove Residual Solvent

Fig 1: Step-by-step workflow for the dihydrochloride salt formation of the aliphatic diamine.

Troubleshooting & Quality Control

  • Oiling Out / Gum Formation: If the product forms a sticky gum instead of a flowable powder, moisture has likely compromised the reaction[4]. Ensure that all glassware is rigorously oven-dried and that the ether and HCl solutions are strictly anhydrous.

  • Incomplete Salt Formation (Mono-salt vs. Di-salt): If analytical characterization (e.g., elemental analysis or ion chromatography) indicates a chloride ratio lower than expected, the stoichiometry of the added HCl was insufficient. Always ensure a >2.1 molar equivalent of HCl is used to force the formation of the di-salt.

References

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: NIH.gov2

  • Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions Source: PMC / NIH.gov5

  • Salt Selection in Drug Development Source: Pharmaceutical Technology3

  • Drug Dissolution Enhancement by Salt Formation: Current Prospects Source: Research Journal of Pharmaceutical Dosage Forms and Technology4

  • Principles of Salt Formation Source: ResearchGate1

Sources

Handling air-sensitive amine building blocks in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Reaction Protocols for Air-Sensitive Amine Building Blocks

Introduction & Mechanistic Grounding

Amines are ubiquitous building blocks in pharmaceutical synthesis and materials science. However, low molecular weight aliphatic amines, polyamines, and electron-rich anilines present significant handling challenges due to their acute sensitivity to atmospheric conditions. The degradation of these reagents generally proceeds via two distinct mechanistic pathways: carbon dioxide absorption and atmospheric oxidation.

Carbon Dioxide Absorption (Carbamate Formation): Primary and secondary amines react rapidly with atmospheric CO2. The causality of this degradation lies in the nucleophilicity of the amine nitrogen, which attacks the electrophilic carbon of CO2 to form a zwitterionic intermediate[1]. This intermediate subsequently transfers a proton to a second equivalent of the free amine base, resulting in the formation of an ammonium carbamate salt[1][2]. This termolecular mechanism not only alters the stoichiometry of the reaction by consuming two equivalents of amine per molecule of CO2 but also precipitates the amine out of solution, effectively deactivating the nucleophile[3][4].

Oxidative Degradation: Electron-rich aromatic amines (e.g., anilines) and certain tertiary amines are highly susceptible to oxidation by atmospheric oxygen (O2)[5][6]. This process can generate reactive oxygen species or proceed via radical-based mechanisms to form N-oxides, hydroxylamines, or complex polymeric degradation products—often observed visually as a rapid darkening or discoloration of the reagent[7]. Transition metal impurities or acidic conditions can further catalyze this oxidative degradation, poisoning downstream cross-coupling reactions[5].

Quantitative Data: Amine Sensitivity Profiles

Understanding the structural causality behind amine sensitivity is critical for selecting the appropriate handling technique. The table below summarizes the relative atmospheric sensitivities across different amine classes.

Amine ClassExampleCO2 ReactivityOxidation SusceptibilityPrimary Degradation ProductRecommended Handling
Primary Aliphatic PropylamineVery HighLowAmmonium CarbamateSchlenk line, inert atmosphere
Secondary Aliphatic DiethylamineHighLowAmmonium CarbamateSchlenk line, inert atmosphere
Tertiary Aliphatic TriethylamineLowModerateN-OxidesStandard benchtop (if dry)
Sterically Hindered DiisopropylamineModerateLowCarbamate (slow)Standard benchtop / brief exposure
Electron-Rich Aromatic p-AnisidineLowHighN-Oxides, Azo compoundsGlovebox or rigorous degassing
Polyamines / Diamines EthylenediamineExtremely HighModerateCross-linked CarbamatesGlovebox, strict inert storage

Mechanistic Workflow Visualizations

CarbamateMechanism A Primary/Secondary Amine (R-NH2) C Zwitterion Intermediate (R-NH2+-COO-) A->C Nucleophilic Attack B Atmospheric CO2 B->C Electrophile D Ammonium Carbamate Salt (R-NH-COO- + R-NH3+) C->D Proton Transfer (via 2nd Amine eq.)

Mechanism of atmospheric CO2 absorption by primary/secondary amines forming carbamate salts.

SchlenkWorkflow A 1. Flame-Dry / Oven-Dry Schlenk Flask B 2. Purge Cycle (3-5x Vacuum/Ar) A->B C 3. Add Degassed Solvent (via Cannula/Syringe) B->C D 4. Add Air-Sensitive Amine (Positive Ar Pressure) C->D E 5. Seal and React (Under Inert Atmosphere) D->E

Standard Schlenk line workflow for the safe transfer of air-sensitive amine building blocks.

Experimental Protocols

Protocol 1: Rigorous Solvent and Reagent Degassing (Freeze-Pump-Thaw)

Causality: While sparging (bubbling inert gas) is sufficient for large-scale reactions[8], it causes severe evaporative loss of volatile amines and solvents[9]. The Freeze-Pump-Thaw (FPT) method relies on the physical principle that gas solubility in a solid matrix is negligible. By freezing the mixture, pulling a vacuum to remove headspace gases, and thawing to release trapped dissolved gases (O2/CO2), absolute degassing is achieved without reagent loss[9][10].

Step-by-Step Methodology:

  • Preparation: Place the solvent or liquid amine in a heavy-walled Schlenk flask equipped with a high-vacuum stopcock. Ensure the flask is no more than 50% full to safely accommodate liquid expansion during the thawing phase[9].

  • Freeze: Submerge the flask in a liquid nitrogen (or dry ice/acetone) bath. Wait until the contents are completely frozen solid[9].

  • Pump: Open the stopcock to the high-vacuum manifold (ensure system pressure is < 0.1 mbar) for 5–15 minutes to evacuate the headspace of all atmospheric gases[9][11].

  • Thaw (Self-Validation Step): Close the stopcock to seal the flask under static vacuum. Remove the flask from the cooling bath and allow it to thaw completely in a room-temperature water bath. Validation: You must observe bubbles of dissolved gas vigorously escaping the liquid as it thaws[9].

  • Cycle: Repeat the Freeze-Pump-Thaw cycle a minimum of three times to ensure total gas removal[9][12].

  • Backfill: After the final thaw, backfill the flask with high-purity Argon or Nitrogen.

Protocol 2: Schlenk Line Transfer of Air-Sensitive Amines

Causality: Syringes and needles contain dead volume filled with atmospheric air. Injecting this directly into a reaction flask introduces enough O2/CO2 to degrade sensitive catalysts or form trace carbamates[5]. Purge cycling the syringe and the reaction vessel ensures a strictly inert transfer pathway[13].

Step-by-Step Methodology:

  • Vessel Preparation: Attach an oven-dried Schlenk flask to the manifold. Perform 3 to 5 vacuum/inert gas backfill cycles. Open the flask to vacuum until maximum vacuum is reached, then slowly open to inert gas until the oil bubbler vents[13][14].

  • Syringe Purging: Equip a gas-tight glass syringe with a long stainless-steel needle. Pierce the septum of an inert-gas-flushed empty flask. Draw inert gas into the syringe, remove it, and expel the gas into the ambient air. Repeat this purge cycle three times[11].

  • Extraction: Insert the purged needle into the septum of the amine storage flask (which must be maintained under positive inert gas pressure). Slowly draw the required volume of amine.

  • Transfer: Carefully transfer the needle to the reaction flask (also under positive pressure) and inject the amine dropwise[5].

Protocol 3: Reaction Setup (e.g., Amidation or Cross-Coupling)

Causality: In cross-coupling reactions (e.g., Buchwald-Hartwig aminations) or condensation reactions (e.g., Paal-Knorr pyrrole synthesis), oxidized aniline derivatives or carbamate salts will rapidly poison palladium catalysts or fail to condense with electrophiles[5]. Maintaining a self-validating inert system prevents this failure mode.

Step-by-Step Methodology:

  • Add all solid, air-stable reagents (e.g., catalysts, solid bases) to a dry Schlenk flask.

  • Seal the flask with a rubber septum and perform 3 vacuum/Argon cycles[14][15].

  • Add degassed solvent (prepared via Protocol 1) via a purged syringe or cannula transfer[14][16].

  • If using an air-sensitive liquid amine, add it last using the rigorous transfer method outlined in Protocol 2[5].

  • Replace the septum with a greased glass stopper under a heavy counterflow of Argon, or tightly secure the septum with copper wire.

  • Heat the reaction mixture to the desired temperature while maintaining a static positive pressure of inert gas via a bubbler to prevent atmospheric ingress during reflux[5].

References

  • Wikipedia. "Schlenk line." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Borneo Research Journal. "Investigation of carbon dioxide absorption capacity and dissolution rate with amino acid salt." Universiti Malaya. URL:[Link]

  • West Virginia University. "Phase-Change Solvents for CO2 Capture." WVU School of Medicine. URL:[Link]

  • IONiC / VIPEr. "Introduction to using the Schlenk line." Interactive Online Network of Inorganic Chemists. URL:[Link]

  • Molecular Inorganic Chemistry. "Working with air and moisture sensitive compounds." WDFiles. URL: [Link]

  • Moodle@Units. "Schlenk Lines Transfer of Solvents." University of Trieste. URL: [Link]

  • MIT DSpace. "Probing the Role of Amines in Aqueous Electrochemical Reduction of Captured-state CO2." Massachusetts Institute of Technology. URL:[Link]

  • Scholaris. "Investigative Studies on the Stability of an Amine Blend in the Presence of Exhaust Gas Dust." Scholaris. URL: [Link]

  • ScholarWorks @ CWU. "A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products." Central Washington University. URL: [Link]

  • D-NB. "A Visible-Light Promoted Amine Oxidation Catalyzed by a Cp*Ir Complex." German National Library. URL: [Link]

  • LibreTexts. "The Schlenk Line Survival Guide." Chemistry LibreTexts. URL: [Link]

  • Scribd. "Mastering Freeze-Pump-Thaw Techniques." Scribd. URL: [Link]

  • University of Liverpool. "The Use of Chiral Amine Oxides in Organic Synthesis." Liverpool University Repository. URL: [Link]

  • ResearchGate. "A Facile Oxidation of Tertiary Amines to Lactams by Using Sodium Chlorite." ResearchGate. URL:[Link]

  • OAE Publishing Inc. "Amine-functionalized porous aromatic frameworks for efficient adsorption." OAE Publishing. URL:[Link]

  • Division of Research Safety - Illinois. "Scale-up Reactions." University of Illinois. URL:[Link]

Sources

Troubleshooting & Optimization

Improving yield of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Yield Optimization for 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine

Executive Summary

Synthesizing 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine presents a specific challenge known in physical organic chemistry as the "2,6-Effect." The methyl groups at the


-positions of the piperidine ring create significant steric hindrance, shielding the nitrogen lone pair and retarding nucleophilic attack.[1]

Standard alkylation protocols (e.g., reacting the amine directly with 2-chloroethylamine) often fail or result in low yields (<30%) due to competing elimination reactions and aziridinium polymerization. This guide outlines the Nitrile Intermediate Route , which is the industry-standard method for overcoming this steric barrier, supported by specific troubleshooting protocols for isomer management and reduction optimization.

Visualizing the Synthetic Strategy

The following decision tree outlines the logic for selecting the correct synthetic pathway based on your current constraints.

SynthesisStrategy Start Start: 2,6-Dimethylpiperidine IsomerCheck Check Isomer Ratio (Cis vs Trans) Start->IsomerCheck DirectAlk Route A: Direct Alkylation (w/ 2-Chloroethylamine) IsomerCheck->DirectAlk Not Recommended NitrileRoute Route B: Nitrile Synthesis (w/ Chloroacetonitrile) IsomerCheck->NitrileRoute Recommended Analysis Steric Analysis: Trans-isomer is axially blocked. Direct alkylation fails. DirectAlk->Analysis Step1 Step 1: N-Alkylation (Form Nitrile Intermediate) NitrileRoute->Step1 Step2 Step 2: Reduction (LAH or H2/Cat) Step1->Step2 Product Target: 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine Step2->Product

Caption: Strategic workflow prioritizing the Nitrile Route to bypass steric hindrance inherent in direct alkylation.

Module 1: The "2,6-Effect" & Isomer Management

Before starting, you must validate your starting material.[1] 2,6-Dimethylpiperidine exists as two diastereomers:

  • Cis-isomer (Meso): The methyl groups are typically diequatorial. The nitrogen lone pair is accessible. This is the reactive species.

  • Trans-isomer (Racemic): One methyl is axial, one is equatorial.[2] The axial methyl group creates severe 1,3-diaxial strain and often forces the nitrogen lone pair into a sterically crowded environment, drastically reducing nucleophilicity.[1]

Diagnostic Step: Run a GC or NMR of your starting material.

  • If trans content is >30%, your maximum theoretical yield is capped because the trans isomer reacts significantly slower (or not at all under mild conditions).

  • Recommendation: Use commercial "cis-2,6-dimethylpiperidine" (>95% purity) rather than the technical grade mixture if yield is critical.[1]

Module 2: The Nitrile Route (Protocol & Optimization)

This route builds the ethyl chain atom-by-atom to minimize steric clashes during the critical bond-forming step.[1]

Step 1: Synthesis of (2,6-Dimethylpiperidin-1-yl)acetonitrile

Reagent: Chloroacetonitrile is a smaller electrophile than 2-chloroethylamine, allowing it to slip past the methyl groups.[1]

Optimized Protocol:

  • Stoichiometry: 1.0 eq 2,6-Dimethylpiperidine (Cis-rich) : 1.2 eq Chloroacetonitrile : 2.0 eq

    
    .[1]
    
  • Solvent: Dry Acetone or Acetonitrile (ACN). Note: ACN provides higher reflux temps if the reaction is sluggish.

  • Catalyst: Add 10 mol% Potassium Iodide (KI). This generates the in situ iodoacetonitrile (Finkelstein reaction), which is a much better electrophile.

  • Conditions: Reflux for 12–18 hours. Monitor by TLC/GC.

  • Workup: Filter salts, concentrate, and partition between Water/Ethyl Acetate.

Troubleshooting Table: Step 1

IssueProbable CauseCorrective Action
Conversion < 50% High trans-isomer content.Switch solvent to DMF (100°C) to force the trans isomer to react, though this may increase impurities.
Reaction Stalled Chloride leaving group is too slow.Ensure KI (Potassium Iodide) is added. It is essential for sterically hindered amines.
Black Tar Formation Polymerization of chloroacetonitrile.Add the chloroacetonitrile dropwise to the amine/base mixture at reflux; do not dump it in all at once.
Step 2: Reduction to the Amine

Reaction: Nitrile


 Primary Amine.

Method A: Lithium Aluminum Hydride (LAH) - Lab Scale [1]

  • Setup: Suspend 1.5 eq LAH in dry THF (0°C).

  • Addition: Add Nitrile intermediate (dissolved in THF) dropwise.

  • Reflux: Heat to reflux for 4–6 hours. Steric bulk around the nitrogen does not significantly hinder the nitrile reduction itself, as the reaction site (CN) is distal to the ring.

  • Quench: Fieser workup (

    
     ratio of 
    
    
    
    :15% NaOH:
    
    
    ).

Method B: Catalytic Hydrogenation - Scale Up

  • Catalyst: Raney Nickel (active).

  • Pressure: 50–100 psi

    
    .
    
  • Solvent: Methanol saturated with Ammonia .

  • Critical Note: You must add Ammonia. Without it, the primary amine product will react with the intermediate imine to form a secondary amine dimer (a common "uncoupleable" impurity).

Module 3: Purification & Isolation

Because the product is a diamine with a lipophilic tail, purification can be tricky.

  • Acid-Base Extraction (The "Cleanup"):

    • Dissolve crude reaction mix in 1M HCl. (Product goes into water; non-basic impurities stay in organic).

    • Wash aqueous layer with Ether/DCM.

    • Basify aqueous layer to pH > 12 using NaOH pellets (keep cool).

    • Extract product into DCM (

      
      ). Dry over 
      
      
      
      .
  • Distillation:

    • The free base is a liquid.

    • Boiling Point: Approx. 83–85°C at 10 mmHg [1].

    • Note: The product absorbs

      
       from air rapidly (carbamate formation). Store under Argon.[3]
      

Module 4: Alternative "Plan B" (Gabriel Synthesis)

If the nitrile route fails due to reduction issues, use the Gabriel Synthesis. This is more step-intensive but avoids reduction entirely.

  • Alkylation: React 2,6-dimethylpiperidine with N-(2-bromoethyl)phthalimide in DMF with

    
    /KI (100°C).
    
  • Deprotection: Reflux the intermediate with Hydrazine Hydrate in Ethanol.

  • Advantage: The phthalimide group is bulky, but the linear alkyl chain allows it to approach the hindered amine. The crystalline intermediate is easily purified.

References

  • US Patent 3,317,545A . [2-(2, 6-dimethylpiperidino)ethyl]guanidines and intermediates. (1967).[1] Explicitly describes the synthesis of 2-(2,6-dimethylpiperidino)ethylamine via the chloroacetonitrile route and subsequent reduction.

  • Rubinstein, H. et al.Steric Effects in the Reaction of Piperidines with Alkyl Halides. Journal of Organic Chemistry. (Discusses the nucleophilicity differences between cis/trans 2,6-dimethylpiperidine). Note: General chemical principle reference.
  • Organic Syntheses, Coll. Vol. 1, p. 256 (1941) .[1] Nitrile Reduction Guidelines. (Standard protocols for suppressing secondary amine formation during nitrile hydrogenation).

Sources

Technical Support Center: Purification Strategies for Reactions Involving 2,6-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted 2,6-dimethylpiperidine from reaction mixtures. As a sterically hindered and relatively non-polar secondary amine, 2,6-dimethylpiperidine can present unique purification challenges. This guide is structured to provide not just protocols, but the scientific rationale behind them, ensuring you can adapt these methods to your specific experimental context.

Understanding the Challenge: Properties of 2,6-Dimethylpiperidine

A thorough understanding of the physicochemical properties of 2,6-dimethylpiperidine is the foundation for selecting an appropriate purification strategy. Its structure and properties dictate its behavior in various separation techniques.

PropertyValueImplication for Purification
Molecular Formula C₇H₁₅NRelatively small and non-polar.[1][2][3]
Molar Mass 113.20 g/mol Can co-elute with products of similar polarity.[1][2][3]
Boiling Point 127-128 °C (at 768 mm Hg)Volatile, suggesting distillation is a potential method.[2][4]
Density 0.84 g/mL at 25 °CLighter than water.[2][3]
pKa of Conjugate Acid ~11.07A moderately strong base, enabling acid-base extraction.[4]
Solubility Low in water, soluble in most organic solvents.Favors partitioning into the organic phase during aqueous workups.[1][5]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My standard aqueous workup isn't removing all of the 2,6-dimethylpiperidine. Why is this happening and what can I do?

This is a common issue stemming from the amine's relatively low water solubility and its hindered nature. A simple water wash is often insufficient to partition the amine out of the organic layer effectively.

Causality: The two methyl groups flanking the nitrogen atom in 2,6-dimethylpiperidine create steric hindrance. This bulkiness can impede efficient protonation by aqueous acids, which is necessary to form the more water-soluble ammonium salt. Consequently, a significant portion of the free base remains in the organic phase.

Troubleshooting Protocol: Acid-Base Extraction

The most reliable method to remove basic impurities like 2,6-dimethylpiperidine is through an acid-base extraction. This technique converts the amine into its water-soluble salt, which can then be easily separated.[6][7][8]

Step-by-Step Protocol:

  • Initial Dilution: Dilute the reaction mixture with an immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.

  • Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash with a dilute aqueous acid solution. Commonly used acids include:

    • 1 M Hydrochloric Acid (HCl)

    • 5-10% Acetic Acid

    • Saturated aqueous ammonium chloride (NH₄Cl) for very acid-sensitive products.

  • Multiple Extractions: Perform at least two to three acidic washes to ensure complete protonation and removal of the amine. Combine the aqueous layers.

  • Back-Extraction (Optional): To recover any dissolved product from the combined acidic aqueous layers, you can perform a back-extraction with a fresh portion of the organic solvent.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

G cluster_0 Acid-Base Extraction Workflow ReactionMixture Crude Reaction Mixture (Product + 2,6-Dimethylpiperidine) Dilute Dilute with Organic Solvent ReactionMixture->Dilute WashAcid Wash with Dilute Aqueous Acid (e.g., 1M HCl) Dilute->WashAcid Separate Separate Layers WashAcid->Separate AqueousLayer Aqueous Layer (Contains Protonated Amine) Separate->AqueousLayer OrganicLayer Organic Layer (Contains Product) Separate->OrganicLayer WashBase Wash with NaHCO₃ (aq) OrganicLayer->WashBase WashBrine Wash with Brine WashBase->WashBrine Dry Dry over Na₂SO₄ WashBrine->Dry Concentrate Concentrate Dry->Concentrate PurifiedProduct Purified Product Concentrate->PurifiedProduct

Caption: Workflow for removing 2,6-dimethylpiperidine via acid-base extraction.

Q2: I've tried acid-base extraction, but I'm still seeing traces of 2,6-dimethylpiperidine in my NMR. What are my other options?

When acid-base extraction is insufficient or if your product is acid-labile, other purification techniques should be considered.

Option 1: Flash Column Chromatography

Flash chromatography is a powerful tool for separating compounds with different polarities.

Expertise & Experience:

  • Polarity Considerations: 2,6-Dimethylpiperidine is a relatively non-polar amine. It will likely have a moderate Rf value in many common solvent systems (e.g., ethyl acetate/hexanes).

  • Tailing: Basic compounds like amines can interact with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.

Troubleshooting Protocol for Chromatography:

  • Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system that provides good separation between your product and the amine.

  • Amine Deactivation: To mitigate peak tailing, add a small amount of a volatile base to your eluent.[9]

    • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your solvent system. The triethylamine will compete with your amine for binding to the acidic sites on the silica gel.

    • Ammonia in Methanol: For more polar solvent systems, a 7N solution of ammonia in methanol can be used as an additive.[9]

  • Alternative Stationary Phases: If tailing persists, consider using a different stationary phase:

    • Alumina (basic or neutral): Alumina is a good alternative for the purification of basic compounds.[9]

    • Amine-functionalized silica: This pre-treated silica gel can provide excellent separation for basic compounds.

Option 2: Scavenger Resins

Scavenger resins are polymer-supported reagents designed to react with and "scavenge" specific types of molecules from a solution.[10] This is an excellent method for removing small amounts of residual impurities.

Trustworthiness: The key advantage of scavenger resins is the simplicity of the workup. After the scavenging reaction is complete, the resin is simply filtered off, leaving a purified solution of your product.[10]

Recommended Scavenger Resins for Secondary Amines:

Resin TypeFunctional GroupMechanism
Isocyanate Resin -NCOReacts with the secondary amine to form a bound urea.
Acid Chloride Resin -COClReacts with the secondary amine to form a bound amide.
Sulfonyl Chloride Resin -SO₂ClReacts with the secondary amine to form a bound sulfonamide.

Step-by-Step Protocol for Scavenging:

  • Choose the Appropriate Resin: Select a resin that is reactive towards secondary amines but unreactive with your desired product.

  • Incubate: Add the scavenger resin (typically 1.5-3 equivalents relative to the residual amine) to the crude reaction mixture dissolved in a suitable solvent (e.g., DCM, THF).

  • Monitor: Allow the mixture to stir at room temperature. Monitor the disappearance of the 2,6-dimethylpiperidine by TLC or LC-MS.

  • Filter: Once the scavenging is complete, filter the mixture to remove the resin.

  • Rinse and Concentrate: Wash the resin with a small amount of the solvent and combine the filtrates. Concentrate the solution to obtain the purified product.

G cluster_0 Decision-Making for Purification Start Crude Product (with 2,6-dimethylpiperidine) AcidStable Is the product acid-stable? Start->AcidStable AcidWash Acid-Base Extraction AcidStable->AcidWash Yes HighConc High concentration of amine? AcidStable->HighConc No Purified Purified Product AcidWash->Purified Chromatography Column Chromatography (with amine additive) Chromatography->Purified Scavenger Scavenger Resin Scavenger->Purified HighConc->Chromatography Yes LowConc Low concentration of amine? HighConc->LowConc No LowConc->Scavenger Yes

Caption: A decision-making workflow for selecting a purification method.

Q3: Can I remove 2,6-dimethylpiperidine by distillation?

Yes, distillation can be a viable option, particularly if your product is non-volatile or has a significantly higher boiling point than 2,6-dimethylpiperidine (B.P. 127-128 °C).[2][4]

Authoritative Grounding: This method is most effective for large-scale reactions where other methods might be less practical.

Considerations for Distillation:

  • Boiling Point Difference: A difference in boiling points of at least 25-30 °C between your product and 2,6-dimethylpiperidine is generally required for effective separation by simple distillation.

  • Fractional Distillation: If the boiling points are closer, fractional distillation with a fractionating column (e.g., Vigreux or packed column) will be necessary to achieve good separation.

  • Azeotropes: Be aware of the potential for azeotrope formation, where a mixture of your product and the amine boils at a constant temperature, making separation by distillation impossible. While less common with this specific amine, it is a possibility to consider.

References

  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. (n.d.). PMC. Retrieved from [Link]

  • CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE. (n.d.). PMC. Retrieved from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 2,6-dimethylpyridine - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Process for resolving racemic mixtures of piperidine derivatives. (n.d.). Google Patents.
  • CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (–)-. (n.d.). LOCKSS. Retrieved from [Link]

  • 2,6-Dimethylpiperidine. (n.d.). Wikipedia. Retrieved from [Link]

  • Cis-2,6-Dimethylpiperidine. (n.d.). ChemBK. Retrieved from [Link]

  • 2,6-Dimethylpiperidine. (n.d.). chemeurope.com. Retrieved from [Link]

  • Piperidine, 2,6-dimethyl-, (2R,6S)-rel-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Scavenger resin and processes for the use thereof. (n.d.). Google Patents.
  • Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers. (n.d.). Google Patents.
  • What's the best way for removing extra DCC and DMAP in an esterification reaction? (2013, December 10). ResearchGate. Retrieved from [Link]

  • Acid–base extraction. (n.d.). Wikipedia. Retrieved from [Link]

  • Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. (2000, November 11). ePrints Soton. Retrieved from [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (n.d.). University of Regina. Retrieved from [Link]

  • Acid-Base Extraction Tutorial. (2020, March 22). YouTube. Retrieved from [Link]

  • Comparative Efficacy of Polyamine-Based Scavenger Resins. (n.d.). Scientific Research Publishing. Retrieved from [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. Retrieved from [Link]

  • SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS. (n.d.). FUJIFILM Wako Chemicals. Retrieved from [Link]

  • Scavenger Resins. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Acid-Base Extraction. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • What is an Acid and Base Extraction? (n.d.). Engineering Ideas Clinic - Confluence. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Reactivity of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine . As a Senior Application Scientist, I frequently consult on workflows where researchers encounter stalled reactions, low yields, or complex side-products when using this specific building block.

This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic and kinetic causality behind these failures, providing self-validating protocols, and offering authoritative solutions to rescue your synthesis.

Mechanistic Insights: The Dual Challenge

While primary amines are typically excellent nucleophiles, 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine presents two distinct physicochemical barriers:

  • Conformational Steric Shielding: The adjacent piperidine ring is substituted with two bulky methyl groups at the 2 and 6 positions. In solution, the ethylamine linker can fold back, causing the primary amine to become sterically masked by the piperidine's methyl groups.1[1].

  • Competitive Basicity & Protonation: The tertiary amine within the piperidine ring is highly basic. In slightly acidic or neutral reaction media, it readily protonates. This localized positive charge electronically withdraws electron density from the primary amine (reducing nucleophilicity) and drastically alters the solubility profile of the intermediate.

Diagnostic Troubleshooting Workflow

Use the following logical workflow to identify the optimal intervention based on your specific reaction class.

Workflow Start Low Reactivity Detected Check Identify Reaction Class Start->Check Amidation Amidation Coupling Check->Amidation Alkylation N-Alkylation / S_N2 Check->Alkylation AmidationFix Use HATU/COMU + DIPEA Amidation->AmidationFix AlkylationFix Use Alkyl Triflates + Heat Alkylation->AlkylationFix LCMS In-Process LC-MS Check AmidationFix->LCMS AlkylationFix->LCMS Success Proceed to Purification LCMS->Success >90% Yield Fail Microwave Heating (110°C) LCMS->Fail <50% Yield Fail->LCMS

Caption: Workflow for troubleshooting sterically hindered amine reactions.

Reagent Selection Guide for Amidation

Standard carbodiimides (DCC, EDC) often fail to overcome the activation energy required for this hindered amine. The table below synthesizes quantitative and qualitative data for advanced coupling reagents.

ReagentReactive IntermediateRelative ReactivityEpimerization RiskBest Application for Hindered Amines
HATU O-At Active EsterVery HighLow2[2].
COMU Oxyma Active EsterVery HighVery Low3[3].
PyBOP AcyloxyphosphoniumHighLowUseful when uronium salts cause guanidinylation side-reactions.
HBTU O-Bt Active EsterModerateModerateNot recommended for highly hindered substrates due to slow kinetics.
Acid Chloride Acyl ChlorideExtremely HighHigh4[4].

Self-Validating Experimental Protocols

To ensure reproducibility, these protocols incorporate built-in analytical checkpoints (self-validation) to confirm intermediate formation before proceeding.

Protocol A: High-Efficiency Amidation using HATU

Causality: HATU generates a highly reactive 7-azabenzotriazole (HOAt) active ester. The adjacent nitrogen in the pyridine ring of the HOAt leaving group provides a neighboring group effect, acting as a general base to accelerate the nucleophilic attack of the sterically hindered primary amine.

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Self-Validation Checkpoint: Stir for 5 minutes. Take a 5 µL aliquot, quench in methanol, and analyze via LC-MS. You must confirm the complete disappearance of the starting acid and the formation of the active ester (or methyl ester artifact) before proceeding.

  • Amine Addition: Add 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine (1.2 eq) dropwise. The excess DIPEA ensures the tertiary piperidine nitrogen remains unprotonated, maximizing the primary amine's nucleophilicity.

  • Reaction & Monitoring: Stir at room temperature for 2-4 hours.

    • Self-Validation Checkpoint: Monitor by LC-MS. If conversion stalls below 80%, do not add more HATU (this risks side reactions). Instead, elevate the temperature to 50°C.

  • Workup: Quench with saturated aqueous NaHCO₃ to hydrolyze any unreacted active ester. Extract with EtOAc.

Mechanism Acid Carboxylic Acid + Base Intermediate O-Acylisourea Intermediate Acid->Intermediate Deprotonation HATU HATU Reagent HATU->Intermediate ActiveEster HOAt Active Ester Intermediate->ActiveEster HOAt Displacement Product Target Amide Product ActiveEster->Product Nucleophilic Attack Amine Hindered Amine Addition Amine->Product Steric Barrier Overcome

Caption: Mechanistic pathway of HATU-mediated amidation with a hindered amine.

Protocol B: Overcoming S_N2 Steric Barriers in N-Alkylation

Causality: Standard alkyl halides (chlorides/bromides) lack the leaving group ability required to overcome the high activation energy when the nucleophile is sterically encumbered.1[1].

  • Electrophile Preparation: Convert your target alcohol to an alkyl triflate (trifluoromethanesulfonate) using Tf₂O and pyridine in DCM at -78°C.

  • Reaction Setup: In a microwave-safe vial, combine the alkyl triflate (1.0 eq), 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine (1.5 eq), and 2,4,6-collidine (2.0 eq) in anhydrous toluene.

    • Causality: Collidine is a highly hindered, non-nucleophilic base that neutralizes generated triflic acid without competing for the electrophile.

  • Microwave Irradiation: Heat to 110°C for 20 minutes. Microwave heating provides rapid, uniform thermal energy to overcome the steric activation barrier.

  • Validation: Filter through a short Celite pad and analyze via GC-MS or LC-MS to confirm product mass.

Frequently Asked Questions (FAQs)

Q1: My amidation reaction shows a +98 Da mass adduct on my amine. What happened? A1: This is a classic guanidinylation side-reaction.5[5], forming a stable tetramethylguanidinium byproduct. Solution: Always pre-activate the carboxylic acid with HATU and base for 5-10 minutes before adding your hindered amine.

Q2: I am trying to perform a Buchwald-Hartwig cross-coupling, but the reaction fails. Why? A2: The tertiary amine in the 2,6-dimethylpiperidine moiety is a strong Lewis base and can coordinate with the palladium catalyst, effectively poisoning it. Additionally, the steric bulk hinders the reductive elimination step. Solution: Use highly active, sterically demanding precatalysts like BrettPhos Pd G3 or RuPhos Pd G3, which are designed to prevent competitive amine binding and facilitate the coupling of hindered substrates.

Q3: How should I purify the final product? Standard silica gel chromatography is causing severe streaking. A3: The presence of the highly basic tertiary piperidine amine causes severe tailing on acidic standard silica gel. Solution:1[1].

References

  • American Chemical Society (ACS). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. [Link]

Sources

Technical Support Center: Optimization of Nucleophilic Substitution with Hindered Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing critical bottlenecks when coupling sterically hindered amines (e.g., tert-butylamine, diisopropylamine, 2-methylpiperidine) with electrophilic scaffolds.

The Causality of Failure: Why Hindered Amines Struggle

In classical aliphatic


 reactions, the nucleophile must approach the electrophilic carbon at a 180° angle to the leaving group, transitioning through a crowded pentacoordinate state. Bulky amines suffer severe steric clash during this trajectory, elevating the activation energy (

) and allowing lower-energy side reactions—such as E2 elimination—to dominate.

Similarly, in Nucleophilic Aromatic Substitution (


), the formation of the intermediate Meisenheimer complex requires the amine to attack the 

-orbital of the aromatic ring. Steric bulk prevents the amine from achieving the necessary Bürgi-Dunitz trajectory, leading to stalled reactions or degradation of the starting material. To overcome these thermodynamic and kinetic barriers, we must alter the reaction environment (thermal/microwave energy, solvent effects) or bypass the mechanism entirely via transition-metal catalysis[1].

Diagnostic Troubleshooting Guide

Issue A: Yields are <10% with Bulky Secondary Amines

Mechanistic Cause: The thermal energy provided by conventional heating (e.g., refluxing ethanol or toluene) is insufficient to overcome the steric repulsion between the amine's alkyl groups and the ortho-substituents of the aryl halide during Meisenheimer complex formation. Resolution Strategy:

  • Microwave Irradiation: Microwave heating provides rapid, homogeneous superheating. This intense thermal boost can force the formation of the Meisenheimer complex before competitive degradation occurs. Using non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) prevents base-induced side reactions[2].

  • Mechanochemistry (LAG): If high-temperature polar aprotic solvents (DMF/DMSO) cause decomposition or product isolation issues, Liquid-Assisted Grinding (LAG) using greener solvents like Cyrene or water can enhance mass transfer and force the substitution mechanically[3].

Issue B: Buchwald-Hartwig Amination Yields Proto-dehalogenated Byproducts

Mechanistic Cause: When switching to Palladium-catalyzed cross-coupling to bypass


 limitations, hindered amines coordinate sluggishly to the Pd(II) intermediate. If reductive elimination is delayed by steric crowding, the complex undergoes 

-hydride elimination, yielding an imine and a reduced (dehalogenated) arene[1]. Resolution Strategy: Use bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos, RuPhos) or N-heterocyclic carbenes (NHCs) like SIPr. These ligands enforce a rigid geometry that accelerates reductive elimination and blocks the open coordination sites required for

-hydride elimination[4].

Strategic Workflows & Visualizations

G Start Aryl Halide + Hindered Amine CheckEWG Strong EWG ortho/para? Start->CheckEWG SNAr Attempt SNAr CheckEWG->SNAr Yes BHA Buchwald-Hartwig Amination CheckEWG->BHA No Success Product Formed SNAr->Success High Yield Fail Low Yield / No Reaction SNAr->Fail Steric Clash Ligand Use Bulky Ligand (BrettPhos) BHA->Ligand MW Microwave Irradiation MW->Success Fail->BHA Switch Mechanism Fail->MW Thermal Boost Ligand->Success

Decision tree for selecting amination strategies with hindered amines.

G Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd AmineCoord Amine Coordination OxAdd->AmineCoord Deprot Deprotonation AmineCoord->Deprot RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Regenerate Pd(0) Product Ar-NR2 Product RedElim->Product SNAr_Start Ar-X + Hindered Amine Meisenheimer Meisenheimer Complex (Steric Clash) SNAr_Start->Meisenheimer Thermal/MW Meisenheimer->Product Leaving Group Departs

Mechanistic comparison: Pd-catalyzed Buchwald-Hartwig cycle vs S_NAr pathway.

Quantitative Data: Strategy Matrix

The following table summarizes the operational parameters and expected outcomes when applying different optimization strategies to hindered amine substitutions.

MethodologySubstrate ScopeTypical Temp (°C)Reaction TimeKey Additive / LigandExpected Yield Profile
Classical

Primary amines, unhindered80 - 12012 - 24 h

, DIPEA
Low (<20%) for bulky amines
Microwave

Moderately hindered amines120 - 15015 - 30 minDBUModerate to High (50-85%)
Mechanochemical

Fluorinated arenesAmbient1 - 2 hCyrene or Water (LAG)High (70-90%)
Buchwald-Hartwig Highly hindered secondary80 - 1102 - 16 hBrettPhos / RuPhos / SIPrHigh (80-95%)

Validated Experimental Protocols

Protocol A: Microwave-Assisted of Aryl Halides with tert-Butylamine

Self-Validating Principle: This protocol uses DBU as a non-nucleophilic base to prevent competitive substitution by the base itself. A TLC/LC-MS checkpoint ensures the starting material is consumed before degradation pathways activate[2].

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol) and tert-butylamine (3.0 mmol).

  • Solvent & Base: Add 3 mL of anhydrous DMSO, followed by DBU (1.5 mmol). Seal the vial with a Teflon-lined crimp cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Set the parameters to 120 °C with a ramp time of 2 minutes and a hold time of 15 minutes.

  • Validation Checkpoint (QC): After cooling to room temperature, withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS.

    • Pass: >95% conversion to the desired mass; proceed to workup.

    • Fail: Presence of unreacted aryl halide. Re-subject to microwave irradiation for an additional 10 minutes at 130 °C.

  • Workup: Quench the reaction mixture with 10 mL of saturated aqueous

    
    . Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (5 x 10 mL) to effectively remove DMSO and DBU. Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
Protocol B: Buchwald-Hartwig Amination for Bulky Secondary Amines

Self-Validating Principle: The use of BrettPhos ligand specifically targets the prevention of


-hydride elimination. The protocol includes a strict degassing step; failure to exclude oxygen results in Pd black precipitation, serving as an immediate visual indicator of protocol failure[1].

Step-by-Step Methodology:

  • Catalyst Pre-mix: In an oven-dried Schlenk flask under an argon atmosphere, combine

    
     (0.02 mmol, 2 mol%) and BrettPhos ligand (0.04 mmol, 4 mol%). Add 2 mL of anhydrous, degassed toluene. Stir for 15 minutes at room temperature until a homogeneous, pre-activated catalyst solution forms.
    
  • Reagent Addition: To a separate oven-dried vial containing sodium tert-butoxide (1.5 mmol), add the aryl halide (1.0 mmol) and the hindered secondary amine (1.2 mmol).

  • Transfer & Reaction: Transfer the pre-activated catalyst solution to the reagent vial via a syringe. Seal the vial and heat to 100 °C in an oil bath for 4 hours.

  • Validation Checkpoint (QC): Observe the reaction mixture. It should remain a clear, dark solution. If a black precipitate (Pd black) forms within the first 30 minutes, oxygen contamination has occurred, and the reaction will likely stall. Analyze via GC-MS to check for the proto-dehalogenated byproduct.

  • Workup: Cool to room temperature, dilute with 10 mL diethyl ether, and filter through a short pad of Celite to remove the inorganic base and catalyst residues. Concentrate the filtrate and purify via flash column chromatography.

Frequently Asked Questions (FAQs)

Q: Why is my aliphatic


 reaction yielding exclusively alkene when using diisopropylamine? 
A:  Diisopropylamine is a highly sterically hindered, strong base. In aliphatic systems possessing 

-hydrogens, the activation energy required for proton abstraction (E2 elimination) is significantly lower than the energy required for the amine to achieve the backside attack necessary for

. Troubleshooting: Switch to a reductive amination strategy using the corresponding ketone/aldehyde, or use a less basic, highly nucleophilic nitrogen surrogate (e.g., sodium azide) followed by reduction and reductive alkylation.

Q: Can I use copper catalysis (Ullmann coupling) instead of Palladium for hindered amines to save costs? A: Historically, Ullmann couplings struggle severely with steric bulk. However, recent advancements have identified specific ligands, such as pyrrole-ol or oxalamide derivatives, that successfully facilitate the Cu-catalyzed coupling of ortho-substituted aryl iodides with sterically hindered amines[5]. If cost is a strict constraint, these modern Cu-ligand systems are viable, though Pd-catalysis remains the gold standard for reliability.

Q: I am trying to perform an


 on a fluorinated arene, but my product is degrading in boiling DMF. What is the alternative? 
A:  High temperatures in dipolar aprotic solvents often lead to product degradation or difficult purifications. Transition to a mechanochemical approach (Liquid-Assisted Grinding). Milling the fluoroarene and the hindered amine in an agate jar using Cyrene or water as a LAG agent can drive the 

to completion at ambient temperature, bypassing thermal degradation[3].

References

  • Source: Royal Society of Chemistry (RSC)
  • Microwave-Assisted Direct Amination: Rapid Access to Multi-Functionalized N6-Substituted Adenosines Source: Australian Journal of Chemistry URL
  • Source: National Institutes of Health (NIH)
  • Sustainable mechanochemical synthesis of functionalisable fluorinated scaffolds for drug discovery using green LAG Source: RSC Mechanochemistry URL
  • Source: National Institutes of Health (NIH)

Sources

Technical Support Center: 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of this bifunctional molecule. Our focus is to provide practical, evidence-based solutions to prevent its oxidative degradation, ensuring the integrity and reproducibility of your experiments.

Introduction

2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine incorporates two key functional groups: a sterically hindered tertiary amine within the 2,6-dimethylpiperidine ring and a primary alkylamine on the ethyl chain. Both nitrogen atoms are susceptible to oxidation, which can lead to the formation of impurities, loss of reactivity, and discoloration of the material. Understanding and mitigating these degradation pathways is critical for successful application in sensitive synthetic protocols.

This guide is structured as a series of frequently asked questions (FAQs) and a troubleshooting section to directly address potential issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: My sample of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine has developed a yellow or brown color upon storage. What is the likely cause?

Discoloration is a common indicator of amine oxidation.[1] Amines, in general, are prone to autoxidation when exposed to atmospheric oxygen, a process that can be accelerated by light and trace metal impurities.[2][3][4] The coloration is often due to the formation of complex, conjugated nitrogen-containing compounds and radical species. For this specific molecule, oxidation can occur at two primary sites:

  • Tertiary Piperidine Nitrogen: Oxidation of the tertiary amine can lead to the formation of a stable N-oxide.[5] While often colorless, subsequent reactions can contribute to discoloration.

  • Primary Ethylamine Nitrogen: Primary amines are susceptible to oxidation, which can yield a variety of products including imines, aldehydes (like acetaldehyde), and other degradation products that can polymerize or condense to form colored impurities.[6][7][8]

Q2: What are the primary oxidation products I should be aware of?

Based on the structure, the two most probable initial oxidation products are:

  • 2-(2,6-Dimethyl-1-oxido-piperidin-1-yl)-ethylamine (N-oxide): The tertiary amine of the piperidine ring can be oxidized to its corresponding N-oxide. This is a common metabolic pathway for tertiary amines and can also occur with chemical oxidants or atmospheric oxygen.[9][10][11]

  • Products from the Primary Amine: The primary amine can be oxidized to an imine, which may subsequently hydrolyze to an aldehyde. This pathway can be complex and lead to various downstream products.[12]

The diagram below illustrates these potential primary oxidation pathways.

OxidationPathways cluster_main 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine cluster_products Potential Oxidation Products Parent Starting Material N_Oxide Tertiary Amine N-Oxide (Piperidine Ring) Parent->N_Oxide O₂ / Oxidant Imine_Aldehyde Imine/Aldehyde Products (Ethylamine Chain) Parent->Imine_Aldehyde O₂ / Oxidant

Caption: Potential oxidation sites on 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine.

Q3: What are the optimal storage and handling conditions to prevent oxidation?

To maintain the long-term stability and purity of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine, strict adherence to proper storage and handling protocols is essential.

ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents exposure to atmospheric oxygen, the primary driver of autoxidation.[1][13]
Temperature Store in a cool, dark place, typically at 2-8°C.Reduces the rate of chemical reactions, including oxidation. Storage at temperatures below 30°C is generally recommended for amines.[14][15]
Light Protect from light using amber vials or by storing in a dark cabinet.Light can catalyze the formation of radical species that initiate oxidation chain reactions.[14]
Container Use tightly sealed containers made of inert materials like amber glass or high-density polyethylene (HDPE).Prevents ingress of air and moisture. Amines are hygroscopic and can absorb atmospheric water.[14][15]
Q4: Can I use antioxidants to stabilize the compound?

Yes, the addition of antioxidants or radical scavengers can be an effective strategy, particularly for long-term storage or for reactions conducted at elevated temperatures.[16]

  • Hindered Phenols: Compounds like Butylated Hydroxytoluene (BHT) are excellent radical scavengers that can interrupt the oxidation chain reaction.

  • Aromatic Amines: Certain aromatic amine-based antioxidants are also highly effective, though care must be taken to ensure they do not interfere with downstream applications.[17][18][19][20]

  • Reducing Agents: In some cases, small amounts of reducing agents can be added to quench dissolved oxygen.[21]

A typical starting concentration for an antioxidant like BHT would be in the range of 100-500 ppm. However, the compatibility and concentration should be optimized for your specific application.

Troubleshooting Guide

This section addresses specific experimental issues that may arise due to the oxidation of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine.

Issue 1: Inconsistent reaction yields or formation of unexpected byproducts.
  • Potential Cause: The amine reagent may have partially oxidized, reducing the concentration of the active starting material and introducing reactive impurities (e.g., aldehydes) into your reaction.

  • Troubleshooting Steps:

    • Verify Purity: Before use, check the purity of the amine using an appropriate analytical method such as GC-MS or ¹H-NMR to look for signals corresponding to oxidized species.

    • Purify the Amine: If oxidation is suspected, consider purifying the amine by distillation under reduced pressure and inert atmosphere.

    • Use Fresh or Properly Stored Material: Always use material that has been stored under the recommended inert and cold conditions.

    • Degas Reaction Solvents: Dissolved oxygen in reaction solvents is a major contributor to oxidation, especially in heated reactions.[22][23][24][25] Implement a solvent degassing protocol (see Protocol 1).

Issue 2: Appearance of unknown peaks in HPLC, GC-MS, or NMR analysis.
  • Potential Cause: These peaks likely correspond to the N-oxide or other degradation products. The N-oxide will have a molecular weight 16 Da higher than the parent compound. Aldehyde or imine products will have distinct spectroscopic signatures.

  • Troubleshooting Steps:

    • Mass Spectrometry Analysis: Look for a mass peak corresponding to [M+16]+.

    • NMR Spectroscopy: In ¹H-NMR, the formation of an N-oxide will cause a downfield shift of the protons adjacent to the nitrogen atom in the piperidine ring.

    • Chromatography: Utilize techniques like thin-layer chromatography (TLC) or HPLC to separate and identify the impurities.[26]

Workflow for Troubleshooting Amine Degradation

TroubleshootingWorkflow Start Experiment Shows Inconsistent Results or Unexpected Byproducts CheckPurity Step 1: Analyze Amine Purity (GC-MS, NMR) Start->CheckPurity IsPure Is the Amine Pure? CheckPurity->IsPure DegasSolvents Step 2: Degas Reaction Solvents (See Protocol 1) IsPure->DegasSolvents Yes Purify Purify the Amine (e.g., Distillation) IsPure->Purify No Rerun Rerun Experiment with Pure Amine and Degassed Solvents DegasSolvents->Rerun StoreProperly Ensure Proper Storage (Inert Atmosphere, Cold) Purify->StoreProperly StoreProperly->CheckPurity

Caption: Decision workflow for troubleshooting issues related to amine oxidation.

Experimental Protocols

Protocol 1: Solvent Degassing by Inert Gas Sparging

This protocol is essential for reactions that are sensitive to oxygen, heated for prolonged periods, or involve transition metal catalysts.[23]

Materials:

  • Reaction solvent

  • Schlenk flask or a round-bottom flask with a sidearm

  • Source of high-purity inert gas (Argon or Nitrogen) with a regulator

  • Long needle or glass pipette

  • Septum

Procedure:

  • Add the required volume of solvent to the flask.

  • Seal the flask with a rubber septum.

  • Insert a long needle connected to the inert gas line, ensuring the tip is submerged below the solvent surface.

  • Insert a second, shorter needle to act as a vent for the displaced oxygen.

  • Gently bubble the inert gas through the solvent for a period of 20-30 minutes.[22] The required time depends on the solvent volume and the sensitivity of the reaction.

  • Once degassing is complete, remove the vent needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas in the flask's headspace.

  • The solvent is now ready for use in your oxygen-sensitive reaction.

References

  • CloudSDS. (2025, May 15). Alkylamines: Hazard and Safety A Detail Guide.
  • Master Organic Chemistry. (2018, September 24). The Cope Elimination: Introduction, Examples and Mechanism. [Link]

  • University of York, Chemistry Teaching Labs. Degassing solvents. [Link]

  • Møller, K. H., Berndt, T., & Kjaergaard, H. G. (2020). Atmospheric Autoxidation of Amines. Environmental Science & Technology, 54(18), 11087–11099. [Link]

  • Bode, J. How to Degas Solvents. University of California, Santa Barbara. [Link]

  • Møller, K. H., Berndt, T., & Kjaergaard, H. G. (2020). Atmospheric Autoxidation of Amines. Environmental Science & Technology, 54(18), 11087–11099. [Link]

  • Møller, K. H., & Kjaergaard, H. G. (2023). Atmospheric Oxidation of Hydroperoxy Amides. The Journal of Physical Chemistry A, 127(47), 9968–9981. [Link]

  • Ma, F., et al. (2023). A new advance in the pollution profile, transformation process, and contribution to aerosol formation and aging of atmospheric amines. Environmental Science: Atmospheres, 3(2), 205-220. [Link]

  • Freeman, S., et al. (2020). Effects of Catalysts, Inhibitors, and Contaminants on Piperazine Oxidation. Industrial & Engineering Chemistry Research, 59(48), 21013-21025. [Link]

  • Rosenblatt, D. H., et al. (1963). Kinetics of the oxidative dealkylation of ethylamines by aqueous hexacyanoferrate(III). Journal of the American Chemical Society, 85(21), 3463–3468. [Link]

  • Rose, J., & Castagnoli Jr, N. (1983). The metabolism of tertiary amines. Medicinal Research Reviews, 3(1), 73-88. [Link]

  • Wikipedia. Ethylamine. [Link]

  • Chen, E., et al. (2017). Amine Oxidation Catalyzed by NO2. Energy Procedia, 114, 1319-1327. [Link]

  • Google Patents. (1979). Color stabilization of amine antioxidant and antiozonant emulsions.
  • Li, Z., & Ganesan, A. (2016). Oxidation of Amines and N-Hetarenes. Science of Synthesis: Catalytic Oxidation in Organic Synthesis, 677-718. [Link]

  • Tintoll. (2026, January 2). Amines Antioxidants. [Link]

  • Wikipedia. Degassing. [Link]

  • Google Patents. (2012).
  • ResearchGate. (2012, September 21). How to prevent/minimize rapid air oxidation or arylamine.... [Link]

  • Baronasa, P., Elholma, J. L., & Moth-Poulsena, K. (2023). Efficient degassing and ppm-level oxygen monitoring flow chemistry system. Reaction Chemistry & Engineering. [Link]

  • Sciencemadness.org. (2003, August 26). Oxydation of Ethylamine into Nitroethane?. [Link]

  • Performance Additives. Aromatic Amines Antioxidants. [Link]

  • Vapourtec. (2023, May 15). Efficient degassing and ppm-level oxygen monitoring flow chemistry system. [Link]

  • Stewart, S. M. (2020, June 25). Protecting Groups for Amines. YouTube. [Link]

  • Linchemical. Amine Antioxidant 445 & 5057 Supply. [Link]

  • Henbest, H. B., & Patton, R. (1960). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC. [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • Cai, X., et al. (2012). Synthesis of Tertiary Amine N-Oxides-A Review. Asian Journal of Chemistry, 24(9), 3781-3784. [Link]

  • Al-Ghamdi, K. M. Oxidation of Secondary and Primary Amines. [Link]

  • Fishbein, L. (1967). Thin-layer chromatography of amine oxidation products. Analytical Chemistry, 39(6), 715-716. [Link]

  • Roberts, J. D., & Caserio, M. C. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]

  • GBH Enterprises. Amine Gas Treating Unit - Best Practices - Troubleshooting Guide. [Link]

  • GBH Enterprises. Amine Treating - Troubleshooting Guide. Scribd. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Ammonia. [Link]

  • Wang, C., et al. (2025, March 12). Ligand-Accelerated, Copper-Catalyzed Aerobic Oxidative Dehydrogenation of Primary Amines to Nitriles. The Journal of Organic Chemistry. [Link]

  • Wikipedia. 2,6-Dimethylpiperidine. [Link]

  • Yang, X. (2025). Ammonia and Amines: Phase Partitioning, Oxidation Chemistry in Aqueous Phase and Atmospheric Measurement in Urban Canada. University of Toronto. [Link]

  • University of California, Santa Cruz. Chemical Storage Guidelines. [Link]

  • EPTQ. Chemical analysis in amine system operations. [Link]

  • González-Pérez, M., et al. (2018). Oxidation Potential of 2,6-Dimethyl-1,4-dihydropyridine Derivatives Estimated by Structure Descriptors. Molecules, 23(7), 1735. [Link]

  • Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals. [Link]

  • Veawab, A., et al. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. UM Research Repository. [Link]

  • Carolina Biological Supply Company. (2022, May 26). General Rules for Chemical Storage. [Link]

  • Gassnova. (2012). Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. [Link]

Sources

Troubleshooting amide coupling with 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced amide coupling. As a Senior Application Scientist, I have designed this guide to help you navigate the unique chemical challenges presented by 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine .

Rather than providing a generic protocol, this guide deconstructs the specific molecular behavior of your substrate. This molecule possesses a dual-amine nature: a highly reactive, unhindered primary ethylamine (the intended nucleophile) and a sterically hindered, highly basic tertiary amine (the 2,6-dimethylpiperidine ring). Understanding how this tertiary amine alters local pH, interacts with coupling reagents, and dictates product solubility is the key to mastering this synthesis.

Molecular Profiling & Troubleshooting Logic

The presence of the 2,6-dimethylpiperidine moiety introduces three distinct mechanistic challenges:

  • Internal Buffering: The tertiary amine (pKa ~10.5) acts as a competitive proton sink, potentially leaving the primary amine (pKa ~9.5) protonated and non-nucleophilic if insufficient base is used.

  • Workup Inversion: The resulting amide product retains the basic tertiary amine, meaning it will partition into the aqueous layer during standard acidic washes.

  • Reagent Hijacking: Uronium-based reagents (like HATU) can react directly with the primary amine to form dead-end guanidinium byproducts if the carboxylic acid is not properly pre-activated [1].

Workflow A Substrate: 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine B Is the substrate a hydrochloride salt? A->B C Add 3-4 eq DIPEA to liberate free base B->C Yes D Pre-activate Carboxylic Acid (HATU or EDC/HOBt) B->D No C->D E Dropwise Amine Addition (Avoids Guanidino Byproducts) D->E F Reaction Complete? (LC-MS Validation) E->F G Acid-Base Extraction (Isolate Basic Amide) F->G Yes (>95%) H Troubleshoot: Check Steric Hindrance F->H No (<50%)

Figure 1: Self-validating troubleshooting workflow for amide coupling with basic, hindered amines.

Frequently Asked Questions (FAQs)

Q1: I am recovering unreacted starting materials despite using excess HATU and DIPEA. Why isn't the coupling proceeding? The Causality: This is almost always a salt-form mismatch. Aliphatic polyamines like 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine are frequently supplied as dihydrochloride salts to prevent atmospheric oxidation. The basic tertiary amine strongly holds onto HCl. If you only add 1.5 to 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA), the primary amine remains protonated and completely non-nucleophilic. The Fix: You must ensure complete neutralization. Use 3.5 to 4.0 equivalents of DIPEA. Self-Validation: Spot the reaction mixture on wet pH paper; it must read pH > 9 for the primary amine to be active.

Q2: My LC-MS shows a major byproduct with a mass of [M+100] (for HATU). What is this and how do I stop it? The Causality: You are observing a guanidino byproduct. Uronium coupling reagents (like HATU or HBTU) are electrophilic. If you mix the carboxylic acid, the amine, and HATU together simultaneously, the unhindered primary amine of your substrate will attack the HATU molecule faster than the carboxylic acid can be activated, forming an irreversible tetramethylguanidinium adduct [1]. The Fix: Implement a strict 5-to-10-minute pre-activation of the carboxylic acid with HATU and DIPEA before adding your amine. Alternatively, switch to a carbodiimide system (EDC/HOBt), which does not form these adducts [2].

Q3: The coupling went to completion, but I lost all my product during the aqueous workup. Where did it go? The Causality: Standard amide coupling workups use acidic washes (e.g., 5% citric acid or 1M HCl) to remove excess amine bases. However, your newly formed amide still contains the highly basic 2,6-dimethylpiperidine moiety. During an acidic wash, your product becomes protonated and partitions entirely into the aqueous layer. The Fix: You must perform a targeted acid-base extraction (detailed in the protocol below) to trap the neutral impurities in the organic layer and recover your basic product from the aqueous layer.

Q4: The product streaks terribly on normal-phase silica gel chromatography. How can I purify it? The Causality: The basic tertiary amine in your product interacts strongly with the acidic silanol groups on standard silica gel, causing severe tailing and poor recovery. The Fix: Pre-treat your silica column by flushing it with 2-5% Triethylamine (Et3N) in your starting mobile phase. For highly pure analytical samples, bypass silica entirely and use Reverse-Phase HPLC with a basic modifier (e.g., 10 mM Ammonium Bicarbonate, pH 9.5).

Quantitative Reagent Profiling

To optimize your synthesis, select the coupling reagent that best mitigates the risks associated with basic amines [3].

Coupling SystemPre-activation Required?Guanidino Byproduct RiskEpimerization ControlRecommended Use Case for this Amine
HATU / DIPEA Yes (Strict, 5-10 min)High (if mixed one-pot)ExcellentStandard couplings where the acid is not sterically hindered.
EDC / HOBt No (One-pot possible)NoneGoodScale-up reactions; completely avoids uronium side-reactions.
T3P / Pyridine NoNoneExcellentHighly basic substrates; allows for a simple water-wash workup.
DIC / Oxyma Yes (Brief)NoneSuperiorSolid-phase synthesis or highly epimerization-prone acids.

Self-Validating Experimental Protocol: EDC/HOBt Coupling with Acid-Base Workup

This protocol utilizes EDC/HOBt to eliminate the risk of guanidino byproduct formation [2] and incorporates a self-validating acid-base extraction to ensure zero product loss due to the basic piperidine ring.

Materials Required:

  • Carboxylic Acid (1.0 eq)

  • 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt hydrate (1.2 eq)

  • DIPEA (3.0 - 4.0 eq, depending on amine salt form)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Step 1: Acid Activation

  • Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM (0.2 M concentration).

  • Add EDC·HCl (1.2 eq) and stir at room temperature for 15 minutes.

  • Validation Check: A clear solution should form as the active HOBt-ester is generated.

Step 2: Amine Addition

  • In a separate vial, dissolve 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine (1.1 eq) and DIPEA (3.0 eq) in a minimal amount of DCM.

  • Add the amine solution dropwise to the activated acid mixture.

  • Stir at room temperature for 2 to 12 hours.

  • Validation Check: Pull a 5 µL aliquot, dilute in LC-MS grade Methanol, and run a rapid LC-MS to confirm the disappearance of the activated ester mass and the appearance of the product mass.

Step 3: Primary Extraction (Impurity Purge)

  • Dilute the reaction mixture with additional DCM.

  • Transfer to a separatory funnel and wash with 1M HCl (aqueous).

  • Causality Note:Your product is now in the AQUEOUS layer. The acidic wash protonates the 2,6-dimethylpiperidine ring. The organic layer currently contains unreacted carboxylic acid, HOBt, and neutral impurities.

  • Separate the layers. Keep the aqueous layer. Discard the organic layer.

Step 4: Acid-Base Reversal (Product Recovery)

  • Place the aqueous layer in an Erlenmeyer flask immersed in an ice bath.

  • Slowly add 2M NaOH (aqueous) dropwise while stirring until the solution is strongly basic.

  • Validation Check: Drop 1 µL of the aqueous solution onto universal indicator paper. It must read pH > 12. If it does not, the product will not extract.

  • Transfer the basic aqueous solution back to the separatory funnel. Extract three times with fresh DCM or Ethyl Acetate.

  • Combine the new organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure free-base amide.

References

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals ACS Organic Process Research & Development[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents National Institutes of Health (PMC)[Link]

  • A comparative study of amide-bond forming reagents in aqueous media Green Chemistry (Luxembourg Bio Technologies)[Link]

Technical Support Center: Separation & Resolution of 2,6-Dimethylpiperidine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the separation and resolution of 2,6-dimethylpiperidine (also known as 2,6-lupetidine) derivatives. This guide is designed for researchers, scientists, and drug development professionals who require high-purity stereoisomers for chiral building blocks, ligands, or selective organocatalysts.

Theoretical Foundation & Causality (E-E-A-T)

Understanding the structural thermodynamics and physicochemical properties of 2,6-dimethylpiperidine is critical for designing a self-validating separation system.

Thermodynamic Stability & Conformation The synthetic reduction of 2,6-dimethylpyridine (2,6-lutidine) yields a mixture of stereoisomers: the achiral cis (meso, R,S) isomer and the chiral trans (R,R/S,S) enantiomeric pair[1]. The cis isomer is the predominant product and is thermodynamically favored[1]. Causality: In a six-membered piperidine ring, the cis (R,S) isomer can adopt a chair conformation where both methyl groups occupy equatorial positions, effectively minimizing 1,3-diaxial steric strain[1]. Conversely, the trans isomer is forced into an axial-equatorial conformation, introducing a significant steric penalty (~2.5 kcal/mol), making it less stable.

Chromatographic Behavior Free secondary amines like 2,6-dimethylpiperidine are strongly basic (pKa ~10). When applied to standard bare silica gel—which contains weakly acidic silanol groups (Si-OH, pKa ~4.5)—strong acid-base interactions occur. Causality: This ionic binding causes the amine to adhere tightly to the stationary phase, resulting in severe tailing, broad bands, and poor resolution. Effective separation mandates the use of a competitive basic modifier (e.g., Triethylamine) to "cap" these active silanol sites, allowing the diastereomers to partition based purely on their structural polarity.

Experimental Workflow Visualization

G A 2,6-Lutidine (Starting Material) B Reduction (H2, Catalyst) Yields Diastereomeric Mixture A->B C Chromatographic Separation (Silica + 1-5% TEA) B->C D cis-2,6-Dimethylpiperidine (meso, R,S) C->D Fraction 1 E trans-2,6-Dimethylpiperidine (racemic R,R / S,S) C->E Fraction 2 F Chiral Resolution (+)-Tartaric Acid E->F G Diastereomeric Salts F->G H (R,R)-Isomer G->H Crystallization (Less Soluble) I (S,S)-Isomer G->I Mother Liquor (More Soluble)

Workflow for the separation and chiral resolution of 2,6-dimethylpiperidine isomers.

Validated Experimental Methodologies

Protocol A: Diastereomeric Separation of cis and trans Isomers

Objective: Separate the achiral meso compound from the racemic trans mixture using deactivated silica gel.

  • Stationary Phase Preparation: Slurry standard silica gel (40-63 µm) in a solvent mixture of Hexanes/Ethyl Acetate (90:10 v/v) containing 3% Triethylamine (TEA). Stir for 10 minutes to ensure complete neutralization of acidic silanols.

  • Column Packing: Pour the slurry into the column and flush with 2 column volumes of the TEA-treated solvent to equilibrate the bed.

  • Sample Loading: Dissolve the cis/trans crude mixture in a minimum volume of the eluent and apply it evenly to the column head.

  • Elution: Elute using an isocratic gradient of Hexanes/EtOAc/TEA (90:7:3).

  • Monitoring: Spot fractions on TLC plates. Visualize using Ninhydrin stain (requires heating) or Dragendorff's reagent. The trans isomer typically elutes slightly faster due to the axial methyl group sterically shielding the secondary amine, reducing its interaction with the stationary phase.

Protocol B: Enantiomeric Resolution of trans-2,6-Dimethylpiperidine

Objective: Resolve the (R,R) and (S,S) enantiomers via diastereomeric salt crystallization.

  • Salt Formation: Dissolve 1.0 equivalent of racemic trans-2,6-dimethylpiperidine in hot absolute ethanol. Slowly add 1.0 equivalent of a chiral resolving agent, such as (+)-tartaric acid or (-)-mandelic acid, dissolved in a minimum amount of hot ethanol.

  • Controlled Crystallization: Allow the solution to cool ambiently to room temperature over 12 hours, then transfer to a 4 °C refrigerator for an additional 12 hours. Critical Note: Do not crash-cool in an ice bath, as rapid precipitation traps the opposite enantiomer in the crystal lattice, ruining the enantiomeric excess (ee%).

  • Isolation: Filter the precipitated diastereomeric salt via vacuum filtration. Wash the filter cake with a small volume of ice-cold ethanol.

  • Free-Basing: Suspend the isolated salt in dichloromethane (DCM) and add 2M NaOH dropwise until the aqueous layer reaches pH 12. Extract the aqueous layer three times with DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure. (Caution: 2,6-dimethylpiperidine is volatile; avoid high vacuum or excessive heat).

Troubleshooting & FAQs

Q: My TLC spots for the isomers are completely merged into a long streak. How do I fix this? A: This is a classic symptom of unshielded silanol interactions. Ensure your TLC developing solvent contains at least 1-5% TEA or NH₄OH. Alternatively, switch to basic alumina TLC plates. If the column is already streaking, you must re-pack a new column with pre-treated silica.

Q: During the chiral resolution, no crystals form even after 24 hours at 4 °C. What is the root cause? A: The system is likely under-saturated, meaning the solvent volume is too high. Corrective Action: Evaporate 20-30% of the ethanol under reduced pressure and scratch the inside of the glass flask with a glass rod to induce nucleation. If available, add a seed crystal of the desired diastereomeric salt.

Q: I need to couple the cis-2,6-dimethylpiperidine to an electrophile, but the reaction is sluggish and low-yielding. Why? A: The cis-isomer is highly sterically hindered due to the two flanking equatorial methyl groups. Standard reductive amination or alkylation conditions often fail or proceed very slowly[2]. Corrective Action: Use highly reactive electrophiles (e.g., mesylates or triflates instead of bromides) or employ high-pressure/high-temperature conditions[2]. A large excess of the amine may also be required to drive the reaction forward[2].

Q: How can I verify the enantiomeric excess (ee%) of my resolved trans-isomer? A: Direct chiral HPLC of aliphatic amines is difficult due to the lack of a strong UV chromophore. Corrective Action: Derivatize the free amine using Mosher's acid chloride ((R)- or (S)-MTPA-Cl) or a UV-active chiral chloroformate. The resulting amides or carbamates can be easily analyzed via standard HPLC or ¹H-NMR.

Quantitative Data Tables

Table 1: Physicochemical Properties of 2,6-Dimethylpiperidine Isomers

Propertycis-2,6-Dimethylpiperidinetrans-2,6-Dimethylpiperidine
Stereochemistry Achiral (meso, R,S)[1]Chiral (R,R and S,S pair)[1]
Conformation Diequatorial[1]Axial-Equatorial
Relative Stability Most stable (0 kcal/mol)Less stable (+ ~2.5 kcal/mol)
Boiling Point 127–128 °C[3]~134–138 °C
Density 0.84 g/mL[1]~0.84 g/mL
Primary Application Bulky, selective base[4]Chiral auxiliary / ligand

Table 2: Chromatographic & Resolution Troubleshooting Matrix

SymptomRoot CauseCorrective Action
Severe tailing on silica Acid-base interaction with silanolsAdd 1-5% TEA to mobile phase
Low yield in crystallization Excessive solvent volumeConcentrate mother liquor by 20-30%
Poor ee% of resolved amine Rapid crash-cooling trapping impuritiesHeat to reflux, cool slowly (<5 °C/hr)
Loss of product during workup High volatility of the free amineAvoid high vacuum; concentrate at >150 mbar

References

1.[1] Wikipedia Contributors. "2,6-Dimethylpiperidine." Wikipedia, The Free Encyclopedia. URL: 2.[2] American Chemical Society. "Large-Scale Synthesis of a Substituted d-Phenylalanine Using Asymmetric Hydrogenation." ACS Publications. URL: 3.[4] ChemRxiv. "Controlling Site Selectivity in the Phosphorylation of Amphiphilic Diols: Aminopyridine Organocatalysts vs. Stoichiometric Amine Bases." ChemRxiv. URL: 4.[3] Echemi. "cis-2,6-Dimethylpiperidine CAS NO 766-17-6." Echemi. URL:

Sources

Technical Support Center: Precision Control in Ethylamine Chain Attachment

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Controlling Side Reactions (Polyalkylation, Aziridinium Formation, Elimination) Assigned Specialist: Senior Application Scientist

Introduction: The "Ethylamine" Challenge

In drug development, "ethylamine chain attachment" typically refers to one of two distinct synthetic goals, both of which are plagued by specific, yield-destroying side reactions:

  • N-Ethylation: Attaching a simple ethyl group (

    
    ) to an amine.
    
    • Primary Failure Mode:Polyalkylation (formation of quaternary ammonium salts).

  • Aminoethylation: Attaching an aminoethyl motif (

    
    ) to a scaffold.
    
    • Primary Failure Mode:Aziridinium-mediated polymerization (reagent self-destruction).

This guide addresses both, with a focus on the mechanistic causality required to suppress these side reactions.

Module 1: Critical Decision Matrix

Before starting your synthesis, determine your pathway to avoid the "Runaway Train" of alkylation.

Ethylamine_Decision_Matrix Start Target Structure? Simple Simple N-Ethylation (R-NH-Et) Start->Simple Chain Aminoethyl Chain (R-NH-CH2CH2-NH2) Start->Chain Direct Direct Alkylation (Et-I / Et-Br) Simple->Direct If cheap/non-precious Reductive Reductive Amination (Acetaldehyde + NaBH(OAc)3) Simple->Reductive Recommended Unprotected Unprotected Reagent (2-Bromoethylamine) Chain->Unprotected Avoid if possible Protected Protected Reagent (N-Boc-2-bromoethylamine) Chain->Protected Recommended Direct_Risk HIGH RISK: Polyalkylation Direct->Direct_Risk Reductive_Benefit HIGH CONTROL: Mono-alkylation Reductive->Reductive_Benefit Aziridine_Risk CRITICAL FAILURE: Aziridinium Polymerization Unprotected->Aziridine_Risk Protected_Benefit STABLE: Stepwise Attachment Protected->Protected_Benefit

Figure 1: Strategic selection of reagents prevents the most common side reactions before they occur.

Module 2: Troubleshooting Guides & FAQs

Topic A: Preventing Polyalkylation (The "Menshutkin" Trap)

Context: You are trying to mono-ethylate a primary amine, but you keep isolating tertiary amines or quaternary salts.

Q: Why does my reaction not stop at the secondary amine? A: This is a kinetic issue. The product (secondary amine) is more nucleophilic than the starting material (primary amine) because the ethyl group is electron-donating (inductive effect).[1]

  • Mechanism: As soon as

    
     is formed, it outcompetes 
    
    
    
    for the remaining alkyl halide.
  • Correction: Switch to Reductive Amination . Imine formation is self-limiting; an amine can only form one imine with acetaldehyde. Once reduced, the reaction stops.[2]

Q: I must use an alkyl halide (e.g., I have a specific ethyl-linker). How do I force mono-alkylation? A: If you cannot use reductive amination, you must alter the statistical probability or the base kinetics.

  • The "Dilution" Method: Add the alkyl halide dropwise to a large excess (5–10 eq) of the amine.

  • The "Cesium" Effect: Use Cesium Hydroxide (CsOH) with molecular sieves. Research suggests that cesium facilitates a surface-mediated mono-alkylation that suppresses over-alkylation [1].

Topic B: The "Jelly" Effect (Aziridinium Polymerization)

Context: You are using 2-bromoethylamine (or 2-chloroethylamine) to attach an aminoethyl chain. The reaction mixture turned into a viscous gel or gave low yield.

Q: What happened to my reagent? A: You triggered an intermolecular polymerization via an Aziridinium intermediate .

  • The Mechanism: The free amine on one molecule of 2-bromoethylamine attacks its own carbon-bromide bond (intramolecular cyclization) to form a highly electrophilic aziridinium ion. This ion is then attacked by another free amine, starting a chain reaction that forms polyethyleneimine (PEI) polymers.

  • Correction: Never use the free base of 2-bromoethylamine in concentrated solution.

    • Protocol Fix: Use N-Boc-2-bromoethylamine . The Boc group removes the nucleophilicity of the nitrogen, preventing self-cyclization.

Aziridinium_Cycle Step1 2-Bromoethylamine (Free Base) Step2 Aziridinium Ion (Highly Electrophilic) Step1->Step2 Intramolecular Cyclization Step3 Dimerization Step2->Step3 Attack by 2nd Molecule Step4 Polymerization (Viscous Jelly) Step3->Step4 Chain Propagation

Figure 2: The pathway of reagent decomposition when using unprotected halo-ethylamines.

Topic C: Elimination vs. Substitution

Context: You observe vinyl protons in your NMR (multiplets at 5.0–6.0 ppm) instead of the ethyl chain.

Q: Why am I getting elimination products? A: You are likely using a strong, bulky base (e.g., t-BuOK, LDA) or high temperatures.

  • Mechanism: The base is deprotonating the

    
    -hydrogen of the ethyl halide (E2 elimination) instead of acting as a nucleophile (SN2).
    
  • Correction: Use a weaker, less bulky base like

    
     or 
    
    
    
    in a polar aprotic solvent (DMF or MeCN) at room temperature. Avoid heating above 60°C unless necessary.

Module 3: Experimental Protocols

Protocol A: The "Gold Standard" for Mono-Ethylation (Reductive Amination)

Objective: Cleanly attach a single ethyl group to a primary amine (


).
Why:  Avoids polyalkylation entirely.
  • Setup: Dissolve primary amine (1.0 eq) in DCE (1,2-dichloroethane) or MeOH.

  • Imine Formation: Add Acetaldehyde (1.0–1.1 eq). Stir for 30–60 min.

    • Note: Acetaldehyde is volatile (bp 20°C). Use freshly distilled or add as a solution in the solvent.

  • Reduction: Add NaBH(OAc)3 (Sodium triacetoxyborohydride, 1.4 eq).

    • Why STAB? It is milder than NaBH4 and will not reduce the aldehyde before it forms the imine [2].

  • Workup: Quench with sat. NaHCO3. Extract with DCM.[3]

Protocol B: The "Safe Chain" Attachment (Protected Aminoethylation)

Objective: Attach an aminoethyl chain (


) without polymerization.
Why:  Uses a protected reagent to prevent self-destruction.
  • Reagent Prep: Use N-Boc-2-bromoethylamine (commercially available or synthesized from 2-bromoethylamine HBr + (Boc)2O).

  • Alkylation:

    • Dissolve your nucleophile (amine/phenol) in DMF or MeCN.

    • Add Base:

      
       (2.0 eq) or 
      
      
      
      (1.5 eq).
    • Add Reagent: N-Boc-2-bromoethylamine (1.2 eq).

    • Heat to 50–60°C. Monitor by TLC/LCMS.

  • Deprotection:

    • Isolate the intermediate (

      
      ).
      
    • Treat with TFA/DCM (1:1) or 4M HCl in Dioxane to remove the Boc group.

    • Result: Pure primary amine salt (

      
      ).
      

Module 4: Quantitative Data Summary

Side ReactionPrimary CauseCorrective ActionExpected Yield Improvement
Polyalkylation Product is more nucleophilic than SMSwitch to Reductive Amination+20–40%
Reagent Polymerization Aziridinium formation (unprotected amine)Use N-Boc-2-bromoethylamine+50–80% (prevents total loss)
Elimination (Vinyl) Strong base / High TempSwitch base to

/ Lower Temp
+10–15%
Hydrolysis Wet solvents / Hygroscopic reagentsUse molecular sieves (3Å or 4Å)+5–10%

References

  • Salvatore, R. N., et al. (2001). "Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Synthesis of Secondary Amines." Tetrahedron, 57(37), 7785-7789.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

  • Krapcho, A. P. (1982). "Synthetic Applications of Dealkoxycarbonylations." Synthesis, 1982(10), 805-822. (Relevant for Boc-deprotection strategies).

Sources

Validation & Comparative

High-Resolution 1H-NMR Spectrum Analysis of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing sterically hindered, polysubstituted piperidines. 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine is a critical building block in pharmaceutical development, featuring a highly basic primary amine and a sterically demanding 2,6-dimethylpiperidine core.

The primary analytical challenge with this molecule is stereochemical elucidation. This guide objectively compares the NMR profiles of its diastereomers and evaluates the performance of different solvent systems, providing a self-validating framework to ensure absolute confidence in your structural analyses.

Stereochemical Comparison: cis vs. trans Isomers

The fundamental complexity of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine lies in its stereocenters at the C2 and C6 positions. The molecule exists as either an achiral cis-isomer (meso, R,S) or a chiral trans-isomer (racemic, R,R / S,S) ([1]). The causality behind their distinct NMR spectra is rooted in their preferred chair conformations and the resulting magnetic environments.

  • cis-Isomer (meso): In the cis configuration, both methyl groups strongly prefer the equatorial positions to minimize 1,3-diaxial steric clashes ([1]). The molecule possesses a plane of symmetry passing through the nitrogen atom and C4. Consequently, the two methyl groups are chemically and magnetically equivalent, appearing as a single, well-defined doublet in the 1H-NMR spectrum ([2]). The N-ethyl linker occupies an axial position (or undergoes rapid inversion), leading to sharp, symmetric multiplets for the adjacent ring protons ([3]).

  • trans-Isomer (racemic): The trans configuration lacks this plane of symmetry, possessing C2 symmetry instead. One methyl group is forced into an axial position while the other remains equatorial, causing severe steric interference. This lack of planar symmetry causes the methine protons (C2, C6) and the methyl groups to experience distinct magnetic shielding, often resulting in overlapping doublets or broadened signals at room temperature due to restricted rotation and ring flipping ([4]).

Conformation Root 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine Cis cis-Isomer (meso) Equatorial Methyls Root->Cis R,S configuration Trans trans-Isomer (C2 Symmetric) Axial/Equatorial Methyls Root->Trans R,R / S,S configuration Cis_NMR Equivalent CH3 doublets Sharp N-CH2 multiplets Cis->Cis_NMR Plane of symmetry Trans_NMR Distinct ring couplings Broadened signals at RT Trans->Trans_NMR Steric hindrance

Conformational influence on the NMR profiles of cis and trans isomers.

Solvent System Performance Comparison

Choosing the right deuterated solvent is a strategic decision that dictates the resolution of exchangeable protons and complex multiplets.

Causality of Solvent Effects: CDCl3 provides the sharpest signals for the aliphatic piperidine core due to its low viscosity, which minimizes spin-spin relaxation (T2) line broadening. However, the primary amine (-NH2) protons typically appear as a broad, featureless singlet due to rapid intermolecular proton exchange and quadrupolar relaxation from the 14N nucleus. Conversely, anhydrous DMSO-d6 strongly hydrogen-bonds with the amine, slowing the exchange rate sufficiently to resolve the -NH2 signal, sometimes even revealing coupling to the adjacent methylene group.

Table 1: Solvent System Comparison for NMR Acquisition
Solvent SystemAmine Proton (-NH2) ResolutionPiperidine Ring Proton ResolutionViscosity EffectBest Analytical Use Case
CDCl3 Poor (Broad singlet at ~1.6 ppm)Excellent (Sharp multiplets)Low (Minimal T2 broadening)Routine structural confirmation and isomer ratio determination.
DMSO-d6 Good (Often a distinct triplet if anhydrous)Moderate (Overlapping signals)High (Slight signal broadening)Hydrogen-bonding studies and amine functionalization checks.
D2O None (Exchanges completely with Deuterium)GoodModerateConfirming the exact integration of exchangeable protons.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system : the integration of the non-exchangeable methyl protons acts as an internal calibration standard for the rest of the molecule.

NMR_Workflow A Sample Prep (15 mg in CDCl3) B Field Optimization (3D Shimming) A->B C Data Acquisition (600 MHz, zg30) B->C D Spectral Processing (FT & Phasing) C->D E Signal Assignment (cis/trans Resolution) D->E

Step-by-step 1H-NMR acquisition workflow for piperidine derivatives.
Step-by-Step Methodology:
  • Sample Preparation: Dissolve exactly 15.0 mg of the synthesized 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine in 0.6 mL of high-purity CDCl3 (containing 0.03% v/v TMS).

    • Causality: Precise concentration prevents concentration-dependent chemical shift drifting of the amine protons, allowing for reproducible spectra.

  • Field Optimization (Shimming): Insert the sample into a 600 MHz NMR spectrometer. Perform automated 3D gradient shimming (Z, Z2, Z3 axes).

    • Causality: High magnetic field homogeneity is mandatory to resolve the fine J-couplings (e.g., the ~6.4 Hz coupling of the methyl doublets) from the complex overlapping multiplets of the C3/C4/C5 ring protons ([2]).

  • Acquisition Parameters: Execute a standard 1H single-pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds.

    • Causality: A 2.0s delay ensures complete longitudinal relaxation (T1) of all protons, guaranteeing accurate quantitative integration. Acquire 32 scans to ensure a high signal-to-noise ratio.

  • Spectral Processing: Apply a mild exponential window function (Line Broadening, LB = 0.3 Hz) prior to Fourier Transformation. Manually phase the spectrum and apply a polynomial baseline correction.

  • Internal Validation (The Trust Mechanism): Integrate the methyl doublet at ~1.05 ppm and set the value to exactly 6.00. The integral of the N-CH2-CH2-NH2 linker protons must sum to exactly 4.00. Any deviation >5% indicates sample degradation, residual solvent, or incomplete relaxation.

Quantitative Data Analysis

The following table summarizes the expected 1H-NMR chemical shifts, comparing the cis and trans isomers based on empirical data from related 2,6-dimethylpiperidine systems at 600 MHz in CDCl3 ([2], [3]).

Table 2: 1H-NMR Chemical Shifts (cis- vs trans-Isomers)
Proton Assignmentcis-Isomer (ppm)trans-Isomer (ppm)MultiplicityCausality / Structural Note
CH3 (C2, C6) 1.051.12, 0.98d (cis), overlapping d (trans)cis has equivalent equatorial methyls; trans has distinct axial/equatorial environments.
Ring CH (C2, C6) 2.642.98, 2.55mAxial protons in cis couple strongly with axial neighbors.
N-CH2 (Ethylamine) 2.752.85tDeshielded by the adjacent piperidine nitrogen.
CH2-NH2 (Ethylamine) 2.822.88tShifted due to the primary amine group.
NH2 (Amine) 1.601.65br sBroadened due to quadrupolar relaxation and proton exchange.
Ring CH2 (C3, C4, C5) 1.30 - 1.801.40 - 1.90mComplex overlapping multiplets due to ring chair conformation.

References

  • Wikipedia. "2,6-Dimethylpiperidine". Source: Wikipedia. URL: [Link]

  • Royal Society of Chemistry. "Supporting Information: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst". Source: rsc.org. URL: [Link]

  • Canadian Science Publishing. "Nuclear magnetic resonance spectra of o-hydroxythiobenzamides: the intramolecular hydrogen bond as a conformational probe". Source: cdnsciencepub.com. URL: [Link]

  • Transtutors. "The signals for the benzylic hydrogens in the 1H NMR spectra of the cis and trans isomers". Source: transtutors.com. URL: [Link]

Sources

C-13 NMR chemical shifts for 2,6-dimethylpiperidine ring carbons

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide to 13C NMR Chemical Shifts in 2,6-Dimethylpiperidines: DFT vs. Empirical Prediction

Executive Summary

In the development of neuroactive and antimicrobial therapeutics, the piperidine heterocycle serves as a privileged structural scaffold. When substituted at the 2 and 6 positions, the stereochemical assignment (cis vs. trans) becomes a critical quality control metric that directly dictates target binding affinity. 13C NMR spectroscopy is the definitive analytical technique for this assignment.

This guide objectively compares the performance of empirical database predictors against Density Functional Theory (DFT) modeling for determining the 13C NMR chemical shifts of cis-2,6-dimethylpiperidine. To provide an authoritative benchmark, these computational tools are evaluated against rigorous, self-validating experimental data[1].

Mechanistic Causality: Symmetry and the -Gauche Effect

Understanding why chemical shifts manifest at specific frequencies is more important than simply recording them. The 13C NMR spectra of substituted piperidines are entirely governed by molecular symmetry and conformational equilibria[2].

  • Symmetry in the cis-Isomer: cis-2,6-Dimethylpiperidine is a meso compound with an internal plane of symmetry. Consequently, C2/C6 are magnetically equivalent, as are C3/C5, and the two methyl groups. This symmetry reduces the 13C NMR spectrum to exactly four distinct resonance signals.

  • Conformational Dynamics: The lowest energy conformer of the cis-isomer is a chair with both methyl groups occupying equatorial positions. This minimizes 1,3-diaxial interactions (A(1,3) strain)[2]. Because the methyl groups are equatorial, the ring carbons do not experience severe steric compression.

  • The

    
    -Gauche Effect:  In contrast, the trans-isomer must adopt a conformation where one methyl is equatorial and the other is axial. The axial methyl group induces a strong 
    
    
    
    -gauche effect, polarizing the C-H bonds of the
    
    
    -carbons (C3 and C5) and increasing their electron density. This results in a diagnostic upfield shift (typically 4–6 ppm) compared to the cis isomer.

Performance Comparison: Predictive Methods vs. Experimental Ground Truth

For high-throughput drug discovery, researchers frequently rely on predictive software to assign NMR shifts before synthesis. We compare two primary computational approaches against the experimental ground truth[3]:

  • Empirical Predictors (e.g., HOSE codes / ChemDraw / ACD): Fast algorithms relying on 2D topological databases. While rapid, they often fail to account for subtle 3D conformational averaging, leading to moderate deviations.

  • Quantum Mechanical (DFT GIAO): Calculates magnetic shielding tensors based on optimized 3D geometries (e.g., B3LYP/6-311+G(2d,p)). While computationally expensive, it provides superior accuracy for complex stereocenters.

Table 1: 13C NMR Chemical Shift Comparison for cis-2,6-Dimethylpiperidine (CDCl3)

Carbon PositionExperimental (ppm)[1]Empirical Predictor (ppm)DFT (GIAO) Prediction (ppm)

Empirical

DFT
C2, C6 (Methine) 52.3853.1052.55+0.72+0.17
C3, C5 (Methylene) 33.0434.2033.21+1.16+0.17
C4 (Methylene) 24.0625.0023.90+0.94-0.16
CH3 (Methyl) 21.5722.5021.45+0.93-0.12

Analytical Insight: DFT significantly outperforms empirical methods, maintaining an error margin of <0.2 ppm. Empirical methods consistently deshield the predictions by ~1 ppm because they average out generalized piperidine data without strict energetic weighting of the diequatorial conformer[3].

Self-Validating Experimental Protocol for 13C NMR Acquisition

To generate the highly accurate experimental data cited above (101 MHz, CDCl3)[1], a self-validating protocol must be employed. This ensures that the shifts are absolute and suitable for quantitative analysis (qNMR).

Step 1: Sample Preparation & Internal Standardization

  • Dissolve 30 mg of cis-2,6-dimethylpiperidine in 0.6 mL of deuterated chloroform (CDCl3).

  • Crucial Step: Add 0.33 equivalents of 1,3,5-trimethoxybenzene[1].

  • Causality: 1,3,5-trimethoxybenzene acts as an internal standard. Its aromatic and methoxy signals do not overlap with the aliphatic piperidine region (20–60 ppm), providing a pristine baseline for integration and chemical shift validation.

Step 2: Instrument Tuning

  • Insert the sample into a 400 MHz spectrometer (101 MHz for 13C).

  • Perform 3D gradient shimming on the Z-axis to ensure a homogenous magnetic field, which is vital for resolving the closely spaced C3/C5 and C4 multiplets if any symmetry breaking occurs.

Step 3: Pulse Sequence Selection (zgpg30)

  • Utilize a 30° excitation pulse with WALTZ-16 composite pulse decoupling on the 1H channel.

  • Causality: WALTZ-16 removes 1H-13C scalar couplings, collapsing multiplets into sharp singlets, while simultaneously providing Nuclear Overhauser Effect (NOE) enhancement. This drastically improves the Signal-to-Noise Ratio (SNR) for the insensitive 13C nucleus.

Step 4: Relaxation Delay (D1) Optimization

  • Set the relaxation delay (D1) to 3.0 seconds.

  • Causality: 13C nuclei have long longitudinal relaxation times (

    
    ). If D1 is too short, the signals will saturate, and the integration will not accurately reflect the number of carbons. A 3-second delay ensures the system returns to thermal equilibrium between pulses.
    

Step 5: Processing and Referencing

  • Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz before Fourier Transformation. This suppresses high-frequency noise without sacrificing the resolution of the aliphatic singlets.

  • Reference the central peak of the CDCl3 triplet exactly to 77.16 ppm.

Workflow Visualization

The following diagram illustrates the logical pipeline for determining and validating the stereochemistry of substituted piperidines using a hybrid computational-experimental approach.

G A Synthesize 2,6-Dimethylpiperidine B Experimental 13C NMR (CDCl3, 101 MHz) A->B C Empirical Prediction (ChemDraw/ACD) A->C D Conformational Search (Molecular Mechanics) A->D F Statistical Correlation (DP4+ Probability) B->F C->F E DFT GIAO Calculation (B3LYP/6-311+G**) D->E E->F G Unambiguous cis/trans Assignment F->G

Caption: Workflow for computational and experimental 13C NMR stereochemical assignment.

References

  • Source: rsc.
  • Source: cdnsciencepub.
  • Source: acs.

Sources

Comparative Mass Spectrometry of C9H20N2 Amines: Steric vs. Linear Fragmentation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of two distinct C9H20N2 isomers: N-Cyclohexyl-1,3-propanediamine and 4-Amino-2,2,6,6-tetramethylpiperidine (Triacetonediamine).[1] While sharing the same molecular formula and molecular weight (156.27 g/mol ), these compounds exhibit radically different fragmentation pathways due to their structural topology.

  • N-Cyclohexyl-1,3-propanediamine is characterized by a "Linear-Cyclic Hybrid" structure, where the dominant fragmentation is driven by rapid alpha-cleavage of the flexible propyl amine chain, yielding a base peak at m/z 30 .[1]

  • 4-Amino-2,2,6,6-tetramethylpiperidine features a "Hindered Cyclic" structure.[1] The steric bulk of the tetramethyl groups suppresses standard alpha-cleavage, shifting the fragmentation to methyl radical loss (m/z 141 ) and complex ring fission events yielding a base peak at m/z 98 .[1]

This guide is designed for analytical chemists and drug development professionals requiring precise structural elucidation of amine intermediates used in epoxy curing and Hindered Amine Light Stabilizer (HALS) synthesis.[1]

Structural Landscape & Industrial Relevance[1][2]
FeatureIsomer A: N-Cyclohexyl-1,3-propanediamineIsomer B: 4-Amino-2,2,6,6-tetramethylpiperidine
Structure Type Linear-Cyclic HybridFully Cyclic, Sterically Hindered
Key Functional Group Secondary amine (ring-bound) + Primary amine (chain-end)Secondary amine (ring) + Primary amine (ring-substituent)
Alpha-Carbon Environment Accessible (-CH2-)Blocked (Quaternary C with methyls)
Primary Application Epoxy curing agents, corrosion inhibitorsPrecursor for TEMPO radicals, HALS stabilizers
CAS Number 3312-60-536768-62-4
Instrumentation & Methodology

To reproduce the fragmentation patterns described below, the following Electron Ionization (EI) protocols are recommended. These protocols ensure self-validating spectral quality.[1]

Sample Preparation Protocol
  • Solvent Selection: Use HPLC-grade Methanol (MeOH).[1] Amines can adsorb to glass; use silanized vials if low concentration is suspected.[1]

  • Dilution: Prepare a 1 mg/mL stock solution. Dilute to 10 µg/mL for injection.[1]

  • Derivatization (Optional): If peak tailing is observed due to the basicity of the amines, derivatize with trifluoroacetic anhydride (TFAA). Note: The data below refers to underivatized samples.

GC-MS Parameters
  • Ionization Source: Electron Ionization (EI) at 70 eV.[1]

  • Source Temperature: 230 °C (High temperature prevents condensation of amine salts).[1]

  • Transfer Line: 250 °C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30m x 0.25mm.[1]

  • Scan Range: m/z 25–300.[1]

Comparative Fragmentation Analysis
Mechanism A: Alpha-Cleavage (N-Cyclohexyl-1,3-propanediamine)

The fragmentation of the linear isomer is textbook "Amine Rule" chemistry.[1] The ionization occurs at the nitrogen lone pair.[1] The radical cation triggers a homolytic cleavage of the C-C bond adjacent to the nitrogen (the alpha bond).

  • Primary Driver: The primary amine on the propyl chain drives the formation of the resonance-stabilized iminium ion (

    
    ).[1]
    
  • Diagnostic Peak: m/z 30 . This is the base peak (100% intensity) and is the hallmark of a primary amine with an unbranched alpha carbon.

  • Secondary Fragments:

    • m/z 56: Result of secondary fragmentation or ring cleavage.[1]

    • m/z 70/83: Fragments corresponding to the cyclohexyl ring (C5H10N+ or C6H11+).[1]

Mechanism B: Steric Hindrance & Ring Fission (4-Amino-2,2,6,6-tetramethylpiperidine)

The hindered isomer cannot undergo simple alpha-cleavage because the alpha-carbons are quaternary (bonded to two methyls each).[1] Breaking the ring bond is energetically costly, so alternative pathways dominate.[1]

  • Primary Driver: Loss of a methyl radical (

    
    ) from the quaternary alpha-carbon to relieve steric strain.[1]
    
  • Diagnostic Peak: m/z 141 (M - 15).[1] This [M-CH3]+ ion is a high-intensity characteristic peak for tetramethylpiperidines.[1]

  • Base Peak (m/z 98): The molecular ion undergoes a complex ring fission.[1] A proposed mechanism involves the loss of acetone-like fragments (58 Da) or isobutylene equivalents, leaving a stable cyclic or acyclic nitrogenous fragment at m/z 98.[1]

  • m/z 58: Often observed in these systems, corresponding to the dimethyl-iminium fragment or acetone extrusion.[1]

Data Comparison Table
m/z PeakRelative Intensity (Isomer A)Relative Intensity (Isomer B)Structural Assignment
156 < 5% (Weak Molecular Ion)10-20% (Stable Molecular Ion)

(Parent Ion)
141 AbsentHigh (~40-60%)

(Methyl Loss)
98 < 10%100% (Base Peak) Ring Fission Fragment
83 High (Cyclohexyl)Low

(Cyclohexyl group)
58 LowHighMcLafferty/Acetone-type fragment
30 100% (Base Peak) < 5%

(Alpha-Cleavage)
Visualization of Fragmentation Pathways[3][4][5]
Diagram 1: N-Cyclohexyl-1,3-propanediamine (Linear Pathway) [1]

LinearFragmentation M Molecular Ion [C9H20N2]+. m/z 156 Alpha Alpha Cleavage (Propyl Chain) M->Alpha Ionization at Primary Amine Ring Ring Fragment [C6H11]+ m/z 83 M->Ring C-N Bond Cleavage Base Base Peak [CH2=NH2]+ m/z 30 Alpha->Base Loss of Cyclohexyl-ethyl radical

Caption: The dominant pathway for N-Cyclohexyl-1,3-propanediamine is alpha-cleavage yielding m/z 30.[1]

Diagram 2: 4-Amino-2,2,6,6-tetramethylpiperidine (Hindered Pathway)

HinderedFragmentation M_Hind Molecular Ion [C9H20N2]+. m/z 156 MethylLoss Methyl Loss [M - CH3]+ m/z 141 M_Hind->MethylLoss Steric Relief (-15 Da) RingFission Ring Fission (Retro-Aldol/Diels-Alder) M_Hind->RingFission Ring Opening Base_Hind Base Peak Fragment m/z 98 RingFission->Base_Hind Loss of C3H6O (Acetone-like) Frag58 Fragment m/z 58 RingFission->Frag58 Secondary Decay

Caption: Steric hindrance prevents simple alpha-cleavage, favoring methyl loss (m/z 141) and ring fission (m/z 98).[1]

References
  • National Institute of Standards and Technology (NIST). N-Cyclohexyl-1,3-propanediamine Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link]

  • National Institute of Standards and Technology (NIST). 4-Piperidinamine, 2,2,6,6-tetramethyl- Mass Spectrum.[1][3] NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link]

Sources

A Senior Application Scientist's Guide to HPLC Method Development for Hindered Piperidine Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, fellow researchers and drug development professionals. In the landscape of pharmaceutical and material science, hindered piperidine amines represent a class of compounds that are both structurally significant and analytically challenging. From their role as Hindered Amine Light Stabilizers (HALS) in polymer chemistry to their prevalence as foundational scaffolds in active pharmaceutical ingredients (APIs), the ability to accurately and robustly quantify these molecules is paramount.[1][2][3]

However, their inherent physicochemical properties—namely high polarity, basicity, and a lack of strong UV chromophores—present a considerable hurdle for conventional HPLC methods.[4][5][6] Simple reversed-phase approaches often result in poor retention, severe peak tailing, or a complete inability to detect the analyte of interest.

This guide is not a rigid template. It is a distillation of field-proven insights designed to empower you to navigate the complexities of these molecules. We will dissect the "why" behind every experimental choice, comparing and contrasting the primary analytical strategies at your disposal. Our objective is to build a self-validating system of logic for your method development, grounded in authoritative science.

Chapter 1: Deconstructing the Challenge - The Physicochemical Profile

The first pillar of successful method development is a deep understanding of the analyte. Hindered piperidine amines are characterized by:

  • High Polarity: Their aliphatic cyclic structure and the presence of one or more basic nitrogen atoms make them highly soluble in polar solvents, leading to poor retention on non-polar C18 stationary phases.[5][7][8]

  • Strong Basicity (High pKa): The nitrogen atoms are readily protonated. In a typical acidic mobile phase used in reversed-phase chromatography, these amines exist as positively charged cations. This cationic form can interact strongly and undesirably with residual, negatively charged silanol groups on the surface of silica-based stationary phases, causing significant peak tailing.[5][9]

  • Lack of a UV Chromophore: The saturated piperidine ring system does not absorb light in the conventional UV range (200-400 nm).[4][6] This makes direct UV detection impossible without derivatization or employing an alternative detection technology.

These challenges necessitate a strategic approach to method development. The diagram below illustrates the core problems and the corresponding analytical solutions we will explore.

G cluster_challenges Core Analytical Challenges cluster_solutions Strategic HPLC Solutions C1 High Polarity S1 Ion-Pair RP-HPLC (Increases Retention) C1->S1 Overcomes Poor Retention S2 HILIC (Orthogonal Retention) C1->S2 Overcomes Poor Retention C2 Strong Basicity / Cationic Nature C2->S1 Mitigates Silanol Interactions S3 Mobile Phase Modifiers (Controls Tailing) C2->S3 Mitigates Silanol Interactions C3 No UV Chromophore S4 Derivatization (Enables UV Detection) C3->S4 Enables Detection S5 Alternative Detection (MS, CAD, ELSD) C3->S5 Enables Detection

Caption: Core challenges in piperidine amine analysis and their solutions.

Chapter 2: A Comparative Analysis of Chromatographic Modes

No single HPLC mode is universally superior. The optimal choice depends on the specific analyte, the sample matrix, and the analytical objective. Here, we compare three primary strategies: modified Reversed-Phase (RP-HPLC), Ion-Pair RP-HPLC, and Hydrophilic Interaction Liquid Chromatography (HILIC).

Modified Reversed-Phase HPLC: The Workhorse Remastered

Standard RP-HPLC is often the first line of attack. For hindered amines, success hinges on intelligently modifying the mobile phase and selecting the right column to manage polarity and basicity.

Causality Behind Experimental Choices:

  • Stationary Phase: Always begin with a modern, high-purity, end-capped C18 column. The term "end-capped" is critical; it refers to a process where most residual silanol groups on the silica surface are chemically bonded with a small silylating agent. This minimizes the sites available for secondary ionic interactions that cause peak tailing.[9]

  • Mobile Phase pH: Controlling the pH is the most impactful parameter.[10][11] For a basic amine, maintaining a low pH (typically 2.5-3.5) with an additive like formic acid or trifluoroacetic acid (TFA) ensures the analyte is consistently in its protonated, cationic form.[9] This prevents peak splitting or broadening that can occur if the analyte is near its pKa.

  • Mobile Phase Additives: To further combat tailing, a competing base such as triethylamine (TEA) or diethylamine (DEA) can be added to the mobile phase in low concentrations (e.g., 0.1%).[4][9] These additives act as "silanol maskers." Being small, basic molecules, they preferentially interact with the remaining active silanol sites on the column, effectively shielding the larger piperidine analyte from these undesirable interactions.

Pros Cons
Utilizes common and familiar RP columnsMay still provide insufficient retention for very polar amines
Straightforward mobile phase preparationAdditives like TEA can cause ion suppression in MS detection
Robust and reproducible methodologyCan require significant optimization of pH and additives
Ion-Pair Reversed-Phase HPLC: Engineering Retention

When retention on a standard C18 column is insufficient even with modification, Ion-Pair Chromatography (IPC) is the next logical step. This technique fundamentally alters the analyte's interaction with the stationary phase.

Principle of the Method:

IPC introduces an "ion-pairing reagent" into the mobile phase.[7] For our positively charged piperidine amine, a reagent with an opposite (negative) charge and a hydrophobic "tail," such as an alkyl sulfonate (e.g., sodium octane sulfonate), is used.[12] The reagent forms a charge-neutralized, hydrophobic ion-pair with the analyte in the mobile phase.[7][13] This new complex has a much greater affinity for the non-polar C18 stationary phase, resulting in significantly increased retention.

Causality Behind Experimental Choices:

  • Reagent Selection: The length of the alkyl chain on the ion-pairing reagent is a key variable. A longer chain (e.g., dodecyl sulfonate vs. hexane sulfonate) creates a more hydrophobic ion-pair, leading to longer retention.

  • Concentration & pH: The concentration of the ion-pairing reagent and the mobile phase pH are critical factors that control the equilibrium of the ion-pair formation.[11] These must be carefully optimized to achieve the desired retention and selectivity. Higher reagent concentrations generally lead to more retention, but can also result in long column equilibration times.[7]

Pros Cons
Dramatically increases retention of highly polar, ionic analytesIon-pairing reagents are often non-volatile and suppress MS signals
Offers an additional mechanism for manipulating selectivityColumns can require long and dedicated flushing/equilibration times
Can resolve compounds that are inseparable by other RP methodsThe reagents can permanently modify the column, dedicating it to IPC
HILIC: An Orthogonal Approach

HILIC is an excellent alternative for compounds that are "too polar" for reversed-phase. It operates on a principle of partitioning and offers a completely different selectivity profile.

Principle of the Method:

HILIC utilizes a polar stationary phase (e.g., bare silica, or phases bonded with amide, diol, or amino groups) and a mobile phase with a high percentage of a non-polar organic solvent, typically acetonitrile (>70%).[8][14] The high organic content facilitates the adsorption of a water-enriched layer onto the surface of the polar stationary phase. Polar analytes, like piperidine amines, can then partition from the bulk organic mobile phase into this aqueous layer, leading to retention. Elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).

Causality Behind Experimental Choices:

  • Stationary Phase: Amide- or diol-based phases are often excellent starting points as they are robust and less reactive than bare silica or amine phases.

  • Mobile Phase: The mobile phase must contain a high percentage of organic solvent to enable the partitioning mechanism. Acetonitrile is the most common choice. A buffer (e.g., ammonium formate or ammonium acetate) is typically included in the aqueous portion to control pH and improve peak shape.

  • Advantages for MS: The high organic content of the HILIC mobile phase is highly advantageous for electrospray ionization mass spectrometry (ESI-MS), as it promotes efficient desolvation and can lead to significant enhancements in signal intensity.[14]

Pros Cons
Excellent retention for very polar and hydrophilic aminesSensitive to small changes in mobile phase water content
Provides orthogonal selectivity to RP-HPLCLonger column equilibration times than standard RP-HPLC
Enhances sensitivity with ESI-MS detectionSample solvent effects can be pronounced; dissolve in mobile phase

Chapter 3: The Detection Dilemma & The Power of Derivatization

As established, the lack of a native chromophore is a primary obstacle. While mass-based detectors offer a direct solution, derivatization to enable UV detection remains a powerful and widely accessible strategy.

Comparison of Detection Methods:

DetectorPrincipleRequires Derivatization?StrengthsLimitations
UV-Vis Measures absorbance of light by chromophores.Yes Widely available, robust, cost-effective.Indirect method, derivatization adds complexity and potential for error.
Mass Spectrometry (MS) Measures mass-to-charge ratio of ionized analytes.NoHighly sensitive and selective, provides structural information.[2][15]Higher instrument cost and complexity.
Charged Aerosol Detector (CAD) Nebulizes eluent, creating charged particles whose charge is proportional to analyte mass.[16]NoNear-universal response for non-volatile analytes, good sensitivity.[16]Non-linear response, requires volatile mobile phases.
Evaporative Light Scattering (ELSD) Nebulizes eluent and measures the light scattered by the remaining non-volatile analyte particles.[1]NoUniversal detection for non-volatile compounds.Lower sensitivity than CAD or MS, requires volatile mobile phases.
Focus: Pre-Column Derivatization for UV Detection

Pre-column derivatization involves reacting the analyte with a tagging agent before it is injected into the HPLC.[5][17] A well-chosen agent not only introduces a strong chromophore but can also increase the hydrophobicity of the amine, improving its retention in RP-HPLC.[5][18] A common and effective reagent for primary and secondary amines is p-toluenesulfonyl chloride (PTSC).[4][19][20]

G Sample Piperidine Amine Sample Solution Buffer Add Alkaline Buffer (e.g., pH 9 Sodium Bicarbonate) Sample->Buffer Reagent Add PTSC Reagent (in Acetonitrile) Buffer->Reagent React Vortex & React (Optimize Time/Temp) Reagent->React Quench Quench Reaction (Optional, e.g., acidify) React->Quench Inject Inject into RP-HPLC System Quench->Inject

Caption: Workflow for pre-column derivatization with PTSC.

Experimental Protocol: Pre-Column Derivatization with PTSC

This protocol is a representative starting point and must be optimized for your specific analyte.

  • Reagent Preparation:

    • Derivatizing Reagent: Prepare a 10 mg/mL solution of p-toluenesulfonyl chloride (PTSC) in HPLC-grade acetonitrile. Prepare this solution fresh daily.[4]

    • Buffer Solution: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to ~9.0.

  • Standard/Sample Preparation:

    • Accurately prepare a stock solution of your piperidine amine standard (e.g., 1 mg/mL) in a suitable solvent like methanol or water.

    • Create working standards by diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).[5]

  • Derivatization Reaction:

    • In a microcentrifuge tube, combine 100 µL of your amine standard or sample with 200 µL of the 0.1 M sodium bicarbonate buffer.[5]

    • Add 200 µL of the 10 mg/mL PTSC reagent solution.

    • Vortex the mixture immediately for 30 seconds.

    • Allow the reaction to proceed at room temperature for a specified time (start with 30 minutes and optimize). The reaction may be accelerated by gentle heating (e.g., 40-50°C).

  • Sample Analysis:

    • After the reaction is complete, the sample may be injected directly or diluted with the mobile phase. Neutralizing the sample with a small amount of acid might be necessary to stop the reaction and improve peak shape.

    • Analyze using an RP-HPLC method with UV detection at an appropriate wavelength for the tosyl-derivative (typically around 228-254 nm).[4][20]

Chapter 4: A Unified Method Development Workflow

The following diagram provides a comprehensive, logical workflow for developing a robust HPLC method for any hindered piperidine amine, integrating the strategies discussed.

G cluster_start Phase 1: Characterization & Initial Screening cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation A1 Characterize Analyte (pKa, Solubility, Polarity) A2 Select Detection Strategy A1->A2 A3 Derivatization Needed? (for UV) A2->A3 A4 Develop & Validate Derivatization Protocol A3->A4 Yes A5 Direct Detection (MS, CAD, ELSD) A3->A5 No A6 Screen Columns & Modes (C18, HILIC, Ion-Pair) A4->A6 A5->A6 B1 Optimize Mobile Phase (pH, % Organic, Additives) A6->B1 B2 Optimize Flow Rate & Temperature B1->B2 B3 Check Peak Shape & Resolution B2->B3 B3->B1 Re-optimize C1 Validate Method (ICH) (Linearity, Accuracy, Precision, LOD/LOQ) B3->C1 Acceptable

Caption: A comprehensive workflow for HPLC method development.

Recommended Starting Conditions

The following table provides robust starting points for your initial screening experiments.

ParameterModified RP-HPLC Ion-Pair RP-HPLC HILIC
Column C18, end-capped (e.g., 4.6 x 150 mm, 5 µm)[4]C18, end-capped (4.6 x 150 mm, 5 µm)Amide or Diol (e.g., 4.6 x 150 mm, 5 µm)[14]
Mobile Phase A Water with 0.1% Formic Acid or TFAWater with 5 mM Sodium Octane Sulfonate, pH 3.0Water with 10 mM Ammonium Formate, pH 3.5
Mobile Phase B Acetonitrile or MethanolAcetonitrile or MethanolAcetonitrile
Initial Gradient 5-95% B over 15 minutes10-90% B over 15 minutes95-70% B over 15 minutes
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 30 °C30 °C35 °C
Detection MS, CAD, ELSD, or UV (post-derivatization)UV (post-derivatization)MS, CAD, ELSD, or UV (post-derivatization)

Conclusion

Developing HPLC methods for hindered piperidine amines is a challenge that demands more than a one-size-fits-all approach. It requires a foundational understanding of the analyte's chemistry and a strategic application of the chromatographic tools available.

  • For moderately polar amines where tailing is the main issue, a well-designed Modified RP-HPLC method on an end-capped column with pH control and a basic additive is often the most direct path to success.

  • For highly polar amines with little to no retention, Ion-Pair RP-HPLC is a powerful technique to engineer retention, provided MS detection is not a primary requirement.

  • HILIC offers an invaluable orthogonal strategy, especially for the most polar analytes, and provides the significant advantage of enhanced ESI-MS sensitivity.

The choice of detection is equally critical. While advanced detectors like MS and CAD offer universality, a robust pre-column derivatization workflow can successfully bring these challenging compounds into the realm of routine UV analysis. By systematically screening these methods and understanding the causality behind each parameter, you can develop accurate, robust, and reliable analytical solutions for this important class of molecules.

References

  • Acta Scientific. (2021, July 29). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Available at: [Link]

  • ACS Publications. (2024, March 19). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. ACS Omega. Available at: [Link]

  • SIELC. Separation of Piperidine, 1-amino-, hydrochloride on Newcrom R1 HPLC column. Available at: [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • G-M-I, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions. Available at: [Link]

  • PMC. (2025, August 30). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Available at: [Link]

  • IJPSR. Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Available at: [Link]

  • Chromatography Forum. (2007, June 5). Amines-Ion Pairing. Available at: [Link]

  • IOSR-JAC. (2024, December 27). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]

  • PubMed. (2005, January 14). Identification and quantification of (polymeric) hindered-amine light stabilizers in polymers using pyrolysis-gas chromatography-mass spectrometry and liquid chromatography-ultraviolet absorbance detection-evaporative light scattering detection. Available at: [Link]

  • Drug Analytical Research. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Available at: [Link]

  • Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Available at: [Link]

  • LCGC. (2020, November 11). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. Available at: [Link]

  • ResearchGate. (2025, August 9). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. Available at: [Link]

  • Google Patents. US4042327A - Ion-pairing chromatography.
  • ResearchGate. Hindered amine stabilizers investigated by the use of packed capillary temperature programmed liquid chromatography: II: Poly-(N-β-hydroxyethyl-2,2,6,6-tetramethyl-4-hydroxypiperidyl succinate). Available at: [Link]

  • Agilent. Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Available at: [Link]

  • PubMed. Manipulation of mobile phase parameters for the HPLC separation of endogenous monoamines in rat brain tissue. Available at: [Link]

  • PubMed. (2014, December 15). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Available at: [Link]

  • Waters. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Available at: [Link]

  • R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available at: [Link]

  • PubMed. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available at: [Link]

  • PubMed. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Available at: [Link]

  • ResearchGate. (2025, August 5). Analytical evaluation of the performance of stabilization systems for polyolefinic materials. Part II: Interactions between hindered amine light stabilizers and thiosynergists. Available at: [Link]

  • ResearchGate. (2025, August 5). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Available at: [Link]

  • Rowan University. N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. Available at: [Link]

  • Shodex. LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent. Available at: [Link]

  • PubMed. (2023, September 15). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Available at: [Link]

  • ACS Publications. (2025, July 26). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry. Available at: [Link]

Sources

Comparing basicity of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine vs ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Basicity Comparison: 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine vs. Ethylamine

In drug development and synthetic organic chemistry, the basicity (pKa) of amine-containing scaffolds dictates critical physicochemical properties, including aqueous solubility, membrane permeability, and receptor binding affinity. Comparing a simple aliphatic amine like ethylamine to a complex, sterically hindered diamine like 2-(2,6-dimethyl-piperidin-1-yl)-ethylamine reveals profound differences in thermodynamic basicity.

This guide provides an objective, mechanistic comparison of these two molecules, detailing the structural causality behind their pKa profiles and providing self-validating experimental protocols for empirical measurement.

Structural and Mechanistic Analysis

Ethylamine Ethylamine is a prototypical primary aliphatic amine. With minimal steric bulk and a weakly electron-donating ethyl group, its nitrogen lone pair is highly accessible for protonation. Furthermore, the resulting conjugate acid (ethylammonium) is easily stabilized by a hydrogen-bonded water solvation shell, resulting in a strong basicity with a pKa of 10.87[1].

2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine This molecule is a bifunctional diamine featuring a primary amine (analogous to ethylamine) and a tertiary amine embedded within a 2,6-dimethylpiperidine ring. Its basicity profile is governed by two competing physical organic phenomena:

  • Inductive (-I) Effects: The two nitrogen atoms are separated by a short ethylene bridge. Similar to the behavior observed in ethylenediamine[2], the electronegativity of the unprotonated tertiary amine exerts an electron-withdrawing inductive effect. This slightly lowers the basicity of the primary amine compared to isolated ethylamine.

  • Steric F-Strain (Front-Strain): While unsubstituted piperidine is highly basic, the presence of methyl groups at the 2 and 6 positions introduces significant steric hindrance[3]. When this nitrogen is further alkylated with an ethylamine chain to form a tertiary amine, the steric crowding becomes extreme. The bulky 2,6-dimethyl groups physically block the approach of a proton (F-strain) and prevent the necessary solvent molecules from stabilizing the resulting ammonium cation[4]. Consequently, the basicity of the tertiary amine is severely depressed.

Because the primary amine is unhindered, it protonates first. The tertiary amine protonates second, struggling against both severe steric hindrance and the electrostatic repulsion/inductive withdrawal of the already-protonated primary amine.

Quantitative Basicity Comparison

The table below summarizes the macroscopic pKa values and mechanistic properties of both compounds.

PropertyEthylamine2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine
Molecule Type Monoamine (Primary)Diamine (Primary + Tertiary)
pKa₁ (Most Basic Site) ~ 10.87~ 9.5 – 10.0 (Primary N)
pKa₂ (Least Basic Site) N/A~ 6.5 – 7.5 (Tertiary N)
Steric Hindrance Very LowExtreme at the piperidine core
Nucleophilicity HighHigh (Primary N) / Negligible (Tertiary N)
Solvation Penalty LowHigh (Due to 2,6-dimethyl shielding)

Protonation Pathway Visualization

The following diagram maps the logical protonation sequence, highlighting how steric and electronic effects dictate the thermodynamic basicity of each nitrogen center.

BasicityComparison cluster_ethyl Ethylamine Protonation cluster_diamine 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine Protonation E1 Ethylamine (Primary N) E2 Ethylammonium pKa ~ 10.8 E1->E2 + H+ D1 Free Base Diamine (Primary & Tertiary N) D2 Monoprotonated (Primary N) pKa ~ 9.5 - 10.0 D1->D2 + H+ (-I Effect) D3 Diprotonated (Both N) pKa ~ 6.5 - 7.5 D2->D3 + H+ (F-Strain & Repulsion)

Protonation sequence of ethylamine vs. 2-(2,6-dimethyl-piperidin-1-yl)-ethylamine.

Self-Validating Experimental Protocols

To empirically verify the basicity differences and assign the microscopic pKa values, a dual-methodology approach combining potentiometry and NMR spectroscopy is required.

Protocol A: Macroscopic pKa Determination via Potentiometric Titration

Causality: A glass electrode measures bulk pH changes as a strong acid is added to the free base. This yields the macroscopic thermodynamic constants but cannot assign them to specific nitrogen atoms.

  • Preparation: Dissolve 2.0 mmol of the target amine in 50 mL of 0.1 M KCl (to maintain constant ionic strength and activity coefficients).

  • Forward Titration: Titrate the solution with standardized 0.1 M HCl under an inert N₂ atmosphere (to prevent CO₂ absorption, which forms carbonic acid and skews the basicity readings). Record pH after each 0.1 mL addition until pH 2.0 is reached.

  • Self-Validation (Gran Plot & Back-Titration):

    • Gran Transformation: Convert the titration curve into a Gran plot. The linear regions before and after the equivalence points validate that the electrode is exhibiting theoretical Nernstian response. If the slope deviates from 59.1 mV/pH unit, the electrode is fouled and must be recalibrated.

    • Back-Titration: Immediately back-titrate the solution with standardized 0.1 M NaOH. The forward and backward curves must superimpose perfectly. Any hysteresis indicates a non-equilibrium state or contamination, invalidating the run.

Protocol B: Microscopic pKa Assignment via ¹H-NMR pH Titration

Causality: Potentiometry cannot prove which nitrogen protonates first in the diamine. By monitoring the chemical shift (δ) of adjacent protons as a function of pD, we can observe which site undergoes the deshielding effect of protonation first.

  • Sample Preparation: Dissolve 10 mg of 2-(2,6-dimethyl-piperidin-1-yl)-ethylamine in 0.6 mL of D₂O.

  • Titration & Acquisition: Adjust the pD iteratively using dilute DCl and NaOD. At each pD step (from pD 12 to pD 2), acquire a standard 1D ¹H-NMR spectrum.

  • Data Tracking: Track the chemical shifts of the α-protons: the -CH₂- group adjacent to the primary amine, and the -CH- protons at the 2,6-positions of the piperidine ring.

  • Self-Validation (Fractional Summation): The primary amine's α-protons will shift downfield first (between pD 11 and 9), proving it is the more basic site. The piperidine α-protons will only shift at lower pD (between pD 8 and 5). The sum of the microscopic fractional protonations derived from the NMR integration curves must mathematically equal the macroscopic protonation state derived from Protocol A at any given pH. If they do not match, rapid intermolecular proton exchange is broadening the signals, requiring the experiment to be repeated at a lower temperature.

References

  • Ethylamine | C2H5NH2 | CID 6341 - PubChem - NIH. PubChem. Available at:[Link]

  • Ethylenediamine | C2H8N2 | CID 3301 - PubChem - NIH. PubChem. Available at:[Link]

  • Cas 504-03-0, 2,6-Dimethylpiperidine - LookChem. LookChem. Available at:[Link]

  • Controlling Site Selectivity in the Phosphorylation of Amphiphilic Diols: Aminopyridine Organocatalysts vs. Stoichiometric Amine Bases. ChemRxiv. Available at:[Link]

Sources

Validating structure of sterically hindered diamines

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unlocking the Architecture of Sterically Hindered Diamines: A Comparative Guide to Structural Validation

Introduction Sterically hindered diamines are critical structural motifs in modern chemical design, driving innovations in highly soluble polyimides[1], advanced CO2 capture technologies[2], and asymmetric catalysis. However, the very steric bulk that imparts their unique chemical properties—such as shielding the nitrogen lone pair or enforcing specific chiral environments—creates significant analytical bottlenecks. Standard characterization workflows often fail: restricted C-N bond rotation leads to indecipherable, broadened NMR spectra[3], while the lipophilic nature of bulky substituents complicates crystallization for X-ray diffraction[4].

As a Senior Application Scientist, I frequently see researchers misinterpret these analytical artifacts as failed syntheses or impure products. This guide objectively compares the primary modalities for validating sterically hindered diamines, detailing the causality behind experimental choices and providing self-validating protocols to ensure structural integrity.

Comparative Analysis of Analytical Modalities

When validating a novel sterically hindered diamine, relying on a single analytical technique is a recipe for false positives. A multi-modal approach is required.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Standard 1D/2D NMR (298 K): Often yields broad, unresolved peaks due to slow or intermediate exchange rates of rotamers on the NMR timescale.

    • Variable Temperature (VT) NMR: The definitive solution. By heating the sample above the coalescence temperature (

      
      ), rapid exchange averages the signals, yielding sharp peaks. Conversely, cooling freezes the conformers, allowing 2D NMR (NOESY/ROESY) to map the spatial arrangement of the distinct rotamers.
      
  • High-Resolution Mass Spectrometry (HRMS)

    • Electron Impact (EI-MS): Highly hindered amines often lack a visible molecular ion (

      
      ) in EI due to rapid fragmentation driven by the stability of bulky alkyl radicals.
      
    • Electrospray Ionization (ESI-HRMS): Soft ionization is mandatory. However, extreme steric hindrance can impede protonation. Using silver salts (e.g., AgOTf) to form

      
       adducts can force ionization when standard 
      
      
      
      fails.
  • Single-Crystal X-ray Diffraction (SC-XRD)

    • Free Base: Often yields oils or waxy solids due to high conformational flexibility and poor crystal packing.

    • Salt Derivatization: Converting the diamine to a dihydrochloride or bis-picrate salt restricts conformational entropy, introduces strong hydrogen-bonding networks, and reliably yields diffraction-quality crystals[4].

Quantitative Performance Comparison

Below is a comparative matrix evaluating these modalities specifically for hindered diamines.

Analytical ModalityResolution of StereochemistrySensitivity to Conformational DynamicsSample State Req.Risk of False ArtifactsOptimal Use Case
1D/2D NMR (298 K) LowHigh (Causes peak broadening)SolutionHigh (Mistaken for impurities)Initial purity check
VT-NMR (Dynamic) ModerateVery High (Calculates

)
SolutionLowResolving rotamers & connectivity
ESI-HRMS NoneNoneSolutionModerate (Ion suppression)Exact mass & elemental composition
SC-XRD (Free Base) AbsoluteLow (Static snapshot)Single CrystalLowIdeal but rarely achievable
SC-XRD (Salt Form) AbsoluteLow (Static snapshot)Single CrystalLowDefinitive 3D structural proof

Visualizing the Validation Logic

The following workflow illustrates the decision tree for validating these complex molecules.

G Start Synthesized Hindered Diamine NMR 1H/13C NMR at 298 K Start->NMR Check Are signals broad or multiplet-split? NMR->Check VTNMR VT-NMR (Heat to >350 K) Resolve Coalescence Check->VTNMR Yes (Restricted Rotation) MS ESI-HRMS Confirm Exact Mass Check->MS No (Fast Exchange) VTNMR->MS XRD SC-XRD via Salt Derivatization MS->XRD If absolute stereochem is required Valid Structure Validated MS->Valid If connectivity is sufficient XRD->Valid

Workflow for the structural validation of sterically hindered diamines.

Self-Validating Experimental Protocols

Protocol 1: Dynamic VT-NMR for Resolving Rotational Isomers

Causality: Steric congestion around the C-N bond raises the rotational barrier (


). If the rotation rate at room temperature matches the NMR timescale, signals broaden into the baseline[3]. Heating increases thermal energy, accelerating rotation past the NMR timescale and sharpening the peaks.
Step-by-Step: 
  • Solvent Selection: Dissolve 15 mg of the diamine in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-

    
     or Toluene-
    
    
    
    ). Avoid CDCl
    
    
    due to its low boiling point.
  • Baseline Acquisition: Acquire standard

    
    H and 
    
    
    
    C spectra at 298 K. Identify broadened regions (typically
    
    
    -protons next to the bulky nitrogen).
  • Incremental Heating: Increase the probe temperature in 10 K increments up to 370 K. Allow 5 minutes of equilibration at each step before acquiring a 16-scan

    
    H spectrum.
    
  • Identify Coalescence (

    
    ):  Note the temperature where broad humps merge into a single sharp peak.
    
  • Self-Validation Check: Cool the probe back to 298 K and re-acquire the

    
    H spectrum. Crucial: If the spectrum does not perfectly match the initial 298 K baseline, thermal degradation occurred, and the high-temperature data is invalid.
    
Protocol 2: Hydrochloride Salt Derivatization for SC-XRD

Causality: Bulky diamines often resist crystallization because their alkyl groups act as internal plasticizers, maximizing conformational entropy. Protonating the amines to form a dihydrochloride salt forces the molecule into a rigid conformation to minimize electrostatic repulsion and establishes a predictable, highly crystalline hydrogen-bonding network (N-H···Cl)[4]. Step-by-Step:

  • Salt Formation: Dissolve 50 mg of the free base diamine in 2 mL of anhydrous diethyl ether. Slowly add 2.2 equivalents of 2M HCl in diethyl ether dropwise at 0 °C. A white precipitate should form immediately.

  • Isolation: Centrifuge and wash the precipitate twice with cold ether to remove unreacted starting material. Dry under vacuum.

  • Vapor Diffusion Crystallization: Dissolve 10 mg of the salt in a minimum volume (approx. 0.5 mL) of methanol (solvent) in a small inner vial.

  • Anti-Solvent Chamber: Place the open inner vial into a larger outer vial containing 3 mL of ethyl acetate (anti-solvent). Cap the outer vial tightly and leave undisturbed for 48-72 hours.

  • Self-Validation Check: Before submitting the resulting crystals for X-ray diffraction, select one crystal, dissolve it in D

    
    O, and run a quick 
    
    
    
    H NMR to confirm the diamine skeleton remains intact and wasn't cleaved during acidic protonation.

G Liquid Amorphous/Oily Hindered Diamine Acid Add Anhydrous HCl in Diethyl Ether Liquid->Acid Salt Diamine Dihydrochloride Precipitate Acid->Salt Protonation reduces conformational entropy Cryst Vapor Diffusion (MeOH / EtOAc) Salt->Cryst XRD SC-XRD Analysis (Conformation & H-bonds) Cryst->XRD Yields high-quality single crystals

Self-validating protocol for crystallizing amorphous hindered diamines via salt formation.

Conclusion

Validating the structure of sterically hindered diamines requires moving beyond standard analytical templates. By understanding the physical causality behind peak broadening and poor crystallization—namely, restricted bond rotation and high conformational entropy—researchers can strategically deploy VT-NMR and salt-derivatization SC-XRD. These self-validating workflows ensure that the structural integrity of these complex molecules is definitively proven, paving the way for their application in advanced materials and catalysis.

References

  • Source: kpi.
  • Source: osti.
  • Source: nih.
  • Source: cdnsciencepub.

Sources

Reference Standards for 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine (CAS: 769-24-4 for free base; 1357946-52-1 for HCl salt) is a critical pharmacophore building block, primarily utilized in the synthesis of sterically hindered amine drugs, including anti-arrhythmics and local anesthetic analogs. Its structural core—the 2,6-dimethylpiperidine moiety —imparts significant steric protection to the nitrogen center, influencing both metabolic stability and receptor binding kinetics.

For drug development professionals, the quality of this reference standard is not merely about chemical purity; it is about stereochemical definition . The 2,6-dimethylpiperidine ring exists as cis (meso) and trans (racemic) isomers. Commercial reagents often contain variable ratios of these isomers, which can propagate into the final API (Active Pharmaceutical Ingredient) as isomeric impurities.

This guide compares reference standard grades, outlining the necessary analytical rigor to ensure data integrity in GLP/GMP environments.

Comparative Analysis of Reference Standard Grades

The choice of reference standard grade dictates the validity of your analytical data. The following table contrasts the three primary tiers available to researchers.

Table 1: Technical Specifications by Standard Grade
FeaturePrimary Reference Standard (Certified) Secondary / Working Standard Reagent / Synthesis Grade
Intended Use API Impurity Qualification, Method ValidationRoutine QC Release, In-process ControlSynthetic Starting Material
Assay Method Mass Balance (100% - Impurities - Water - Residuals)Potency assigned against Primary StdArea % (GC/HPLC) only
Stereochemistry Explicitly Defined (e.g., cis:trans ratio quantified)Checked for consistencyVariable / Undefined
Purity > 99.0% (w/w)> 98.0% (w/w)> 95.0% (Area %)
Identification 1H-NMR, 13C-NMR, MS, IRHPLC/GC Retention Time, IRIR or none
Water Content Quantified (KF Titration)Quantified or Limit TestNot controlled
Cost Factor High (

)
Medium (

)
Low ($)
Expert Insight: The Stereochemical Trap

The cis-isomer of 2,6-dimethylpiperidine is thermodynamically favored (diequatorial methyl groups). However, harsh synthesis conditions can increase the trans-isomer content.

  • Risk: If your reference standard is 90:10 (cis:trans) and your process yields 99:1, your impurity calculations will be biased if the response factors differ or if the peaks co-elute.

  • Recommendation: Always demand a Quantitative NMR (qNMR) or GC-FID isomeric breakdown for Primary Standards.

Technical Challenges & Analytical Solutions

Characterizing 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine presents specific challenges due to its physicochemical properties.

Lack of UV Chromophore

The molecule lacks a conjugated


-system, making standard UV detection (254 nm) ineffective.
  • Solution A (Preferred): Charged Aerosol Detection (CAD) or ELSD . These provide a universal response independent of extinction coefficients.

  • Solution B (Alternative): Derivatization . Reaction with p-toluenesulfonyl isocyanate (PTSI) or Fmoc-Cl to introduce a chromophore for UV detection.

  • Solution C (Volatile): GC-FID . Since the free base is a volatile amine, Gas Chromatography is often the most robust method for purity and isomeric ratio determination.

Hygroscopicity (HCl Salt)

The hydrochloride salt (CAS 1357946-52-1) is hygroscopic.

  • Impact: Weighing errors lead to incorrect assay values.

  • Protocol: Equilibrate the standard in a controlled humidity environment or measure water content (Karl Fischer) at the time of use to correct the "As Is" weight to "Dried Basis".

Experimental Protocols

Standard Qualification Workflow

The following diagram illustrates the decision logic for qualifying an In-House Working Standard against a purchased Primary Reference Standard.

Standard_Qualification Start Acquire Candidate Material (High Purity Batch) ID_Check Structural ID (NMR, MS, IR) Start->ID_Check Purity_Check Purity Assessment (GC-FID & HPLC-CAD) ID_Check->Purity_Check Pass Reject Reject Material ID_Check->Reject Fail Isomer_Check Isomeric Ratio (Cis/Trans Check) Purity_Check->Isomer_Check >99.0% Purity_Check->Reject <99.0% Water_Residue Water (KF) & Residual Solvents (GC-HS) Isomer_Check->Water_Residue Matches Primary Std Isomer_Check->Reject Ratio Mismatch Assignment Assign Potency (Mass Balance Calculation) Water_Residue->Assignment Release Release as Working Standard Assignment->Release

Figure 1: Logic flow for the qualification of an in-house secondary reference standard.

Recommended GC-FID Method for Purity & Isomerism

This method separates the cis and trans isomers and quantifies total purity.

  • Instrument: Gas Chromatograph with FID.

  • Column: DB-1 or HP-1 (100% Dimethylpolysiloxane), 30 m x 0.32 mm, 1.0 µm film. Thick film helps retain volatile amines.

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Inlet: Split (20:1), 250°C.

  • Oven Program:

    • 50°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Hold 5 min.

  • Detector: FID, 280°C.

  • Sample Prep: Dissolve 10 mg of standard in 10 mL Methanol (or Dichloromethane). Add 1 drop of 1N NaOH if using the HCl salt to free the base.

Data Interpretation:

  • Main Peak: ~12-14 min (Cis-isomer).

  • Minor Isomer: Usually elutes slightly earlier or later depending on the column phase (Trans-isomer).

  • Acceptance Criteria: Total Impurities < 1.0%; Isomeric Ratio matches Certificate of Analysis ± 2%.

Synthesis Pathway & Impurity Origins[3]

Understanding the synthesis helps in identifying potential impurities in the reference standard.

Synthesis_Pathway SM1 2,6-Dimethylpiperidine (Cis/Trans Mix) Reaction Alkylation (Base, Heat) SM1->Reaction SM2 2-Chloroethylamine (or Aziridine) SM2->Reaction Product 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine Reaction->Product Impurity1 Impurity A: Over-alkylation (Bis-product) Reaction->Impurity1 Excess SM2 Impurity2 Impurity B: Unreacted 2,6-DMP Reaction->Impurity2 Incomplete

Figure 2: Common synthetic route and potential process impurities.

References

  • ICH Q3A(R2) . Impurities in New Drug Substances. International Council for Harmonisation.[1] Link

  • USP <621> . Chromatography. United States Pharmacopeia.[2] Link

  • USP <761> . Nuclear Magnetic Resonance. United States Pharmacopeia.[2] Link

  • FDA Guidance . Analytical Procedures and Methods Validation for Drugs and Biologics. Link

  • PubChem Compound Summary . 2-(2,6-dimethylpiperidin-1-yl)ethanamine. Link

Sources

Steric Control in Piperidine Scaffolds: A Comparative Reactivity Guide

Author: BenchChem Technical Support Team. Date: March 2026

2-Methyl vs. 2,6-Dimethyl Piperidine Derivatives

Executive Summary: The Steric Trade-Off

In medicinal chemistry, the transition from 2-methylpiperidine to 2,6-dimethylpiperidine represents a critical inflection point. While the addition of a second methyl group seems structurally minor, it induces a non-linear shift in reactivity and biological stability.

  • 2-Methylpiperidine: Retains significant nucleophilic character; amenable to standard coupling conditions; susceptible to

    
    -oxidation (metabolic instability).
    
  • 2,6-Dimethylpiperidine: Exhibits severe steric shielding of the nitrogen lone pair (poor nucleophile); requires high-energy activation for synthesis; offers superior metabolic blockage of CYP450 hotspots.

This guide provides the experimental logic to navigate this trade-off, ensuring you select the correct synthetic pathways for these sterically distinct scaffolds.

Part 1: Structural & Conformational Analysis[1]

To understand the reactivity profile, we must look at the ground-state conformation.

  • 2-Methylpiperidine: Exists in a dynamic equilibrium, but the methyl group predominantly adopts the equatorial position to minimize 1,3-diaxial interactions (A-value ~1.7 kcal/mol). The nitrogen lone pair remains relatively accessible.

  • 2,6-Dimethylpiperidine (cis-isomer): The cis isomer is the thermodynamically stable form (meso compound), where both methyl groups adopt equatorial positions.

    • The "Clam-Shell" Effect: While the methyls are equatorial, they create a steric wall flanking the nitrogen. The axial protons at C2 and C6, combined with the equatorial methyls, create a "cone of protection" around the nitrogen lone pair. This does not significantly lower the pKa (thermodynamic basicity), but it drastically reduces the nucleophilicity (kinetic reactivity).

Comparative Data Profile
Property2-Methylpiperidinecis-2,6-DimethylpiperidineImplication
pKa (Conj.[1] Acid) 11.2510.92Both are strong bases; steric bulk hinders solvation of the cation in 2,6-DiMe.
Mayr Nucleophilicity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
~17.5 - 18.0< 17.0 (Est.)2,6-DiMe is a notoriously poor nucleophile for

reactions.
Lone Pair Accessibility ModerateLow (Sterically Crowded)2,6-DiMe fails with bulky electrophiles.
Metabolic Liability High (C6 oxidation)Low (Sterically Blocked)2,6-DiMe extends in vivo half-life.
Part 2: Synthetic Protocols & Decision Logic

The most common failure mode in the lab is attempting to couple 2,6-dimethylpiperidine using standard peptide coupling reagents (EDC, HBTU) at room temperature. The steric penalty is too high.

Decision Logic: Selecting the Coupling Strategy

ReactivityLogic Start Target: Piperidine Amide CheckSub Check Substitution Start->CheckSub Mono 2-Methylpiperidine CheckSub->Mono Mono-sub Di 2,6-Dimethylpiperidine CheckSub->Di Di-sub Standard Standard Coupling (HATU/DIPEA, RT) Mono->Standard Di->Standard Low Yield (<20%) Advanced High-Energy Activation (Acid Chloride or HATU/Microwave) Di->Advanced Recommended Result1 High Yield (>85%) Standard->Result1 Result2 Yield Recovery Advanced->Result2

Figure 1: Synthetic decision tree based on steric hindrance. Note that standard coupling reagents often fail for the 2,6-disubstituted system.

Protocol A: High-Steric Demand Amidation (For 2,6-Dimethylpiperidine)

Use this protocol when HATU/EDC fails.

Principle: To overcome the steric barrier of the 2,6-dimethyl system, we must activate the electrophile to its maximum potential (Acid Chloride) or use thermal energy to force the transition state.

Reagents:

  • Carboxylic Acid Substrate (

    
    )
    
  • Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • cis-2,6-Dimethylpiperidine[1][2]

  • Triethylamine (

    
    ) or DIPEA
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

  • Activation (In Situ Acid Chloride Generation):

    • Dissolve

      
       (1.0 equiv) in anhydrous DCM.[3]
      
    • Add catalytic DMF (1-2 drops).

    • Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

    • Critical Step: Allow to stir at RT for 1-2 hours until gas evolution ceases. (For very stable acids, reflux with

      
       neat may be required).
      
    • Concentrate in vacuo to remove excess chlorinating agent if possible, or proceed directly if using carefully titrated oxalyl chloride.

  • Coupling (The "Force" Step):

    • Redissolve the crude acid chloride in anhydrous DCM.

    • Add

      
       (3.0 equiv) to act as a proton scavenger.
      
    • Add 2,6-dimethylpiperidine (1.2 equiv).

    • Modification: If

      
       is bulky, heat the reaction to reflux (40°C) or use a sealed tube at 60-80°C in THF/Toluene.
      
  • Workup:

    • Quench with saturated

      
      .[3]
      
    • Extract with DCM.[3]

    • Purification Note: Unreacted 2,6-dimethylpiperidine is volatile (bp ~127°C) and can often be removed by high-vacuum drying or acidic wash.

Why this works: The acid chloride is a "hot" electrophile with a smaller leaving group (


) compared to the bulky OBt/OAt esters formed by coupling reagents, reducing the steric penalty in the transition state.
Part 3: Metabolic Stability & Drug Design Utility[6]

Why endure the synthetic difficulty of 2,6-dimethylpiperidine? Because it solves the "Metabolic Soft Spot" problem.

Mechanism: Cytochrome P450 enzymes typically oxidize amines at the


-carbon (adjacent to nitrogen) to form an iminium ion, which hydrolyzes to an aldehyde/ketone or forms a lactam.
  • 2-Methyl: Has one blocked

    
    -carbon, but the C6 position is a secondary carbon (
    
    
    
    ), highly susceptible to oxidation.
  • 2,6-Dimethyl: Both

    
    -carbons are tertiary (
    
    
    
    ). Steric hindrance prevents the P450 iron-oxo species from approaching the C-H bond for abstraction.

Metabolism Substrate1 2-Methylpiperidine Derivative C6_Ox CYP450 Attack at C6 Position Substrate1->C6_Ox High Affinity Metabolite Lactam / Ring Opening (Inactive/Toxic) C6_Ox->Metabolite Rapid Clearance Substrate2 2,6-Dimethylpiperidine Derivative Block Steric Blockade of CYP450 Substrate2->Block No Access Stable Metabolically Stable (Extended t1/2) Block->Stable Retained Potency

Figure 2: Metabolic fate comparison. 2,6-dimethyl substitution effectively "caps" the metabolic soft spots, preventing oxidative degradation.

References
  • BenchChem. (2025).[4][3][5][6] Comparative Reactivity of 2-Ethyl-4-methylpiperidine and Other Piperidines: A Guide for Researchers. Retrieved from

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Piperidine, 2,6-dimethyl-, (2R,6S)-rel- Properties. NIST Chemistry WebBook, SRD 69.[2] Retrieved from

  • Google Patents. (2012). Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide. Patent CN102558133A. Retrieved from

  • Mayr, H., et al. (2011). Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions. Accounts of Chemical Research.

Sources

Safety Operating Guide

Navigating the Disposal of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine, a substituted piperidine derivative. By understanding the inherent chemical properties and potential hazards of this compound, laboratory personnel can ensure safe handling and mitigate risks throughout the disposal process. This document is designed to be a preferred resource, offering clarity and in-depth technical guidance that extends beyond the product itself, thereby fostering a culture of safety and trust.

Core Principles of Chemical Waste Management

The disposal of any chemical, including 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine, should not be a mere afterthought but an integral part of the experimental workflow. The primary objective is to neutralize or contain the chemical's hazardous properties to prevent harm to individuals and the environment. This is achieved through a combination of risk assessment, proper segregation, secure containment, and the use of certified disposal services.

Hazard Assessment and Chemical Profile

A thorough understanding of the chemical's properties is paramount before initiating any disposal procedures. While a specific Safety Data Sheet (SDS) for 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine may not always be readily available, a hazard assessment can be conducted by examining its structural components: a substituted piperidine ring and a primary ethylamine group.

Based on analogous compounds, 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine is anticipated to exhibit the following hazards:

  • Corrosivity: Like many amines, it is likely to be corrosive, causing severe skin burns and eye damage upon contact.[1][2][3]

  • Flammability: The presence of the piperidine and ethyl groups suggests that the compound may be a flammable liquid and vapor.[1][2][3]

  • Toxicity: It may be harmful if swallowed, inhaled, or absorbed through the skin.[3][4][5][6] Inhalation of vapors may cause respiratory irritation.[3][4]

  • Environmental Hazards: Amines can be harmful to aquatic life with long-lasting effects.[2][4]

These potential hazards necessitate stringent safety protocols during handling and disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

Due to the corrosive and potentially toxic nature of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine, the following PPE is mandatory when handling the chemical for disposal:

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[4]To prevent skin contact and potential burns or absorption of the chemical.
Eye Protection Safety glasses with side-shields or chemical safety goggles.[7]To protect the eyes from splashes, which could cause serious and irreversible damage.
Skin and Body A laboratory coat, worn fully buttoned. Consider a chemical-resistant apron and sleeves for larger quantities.To protect the skin and personal clothing from contamination.
Respiratory Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][9]To prevent the inhalation of potentially harmful vapors that can cause respiratory irritation. For spills outside a hood, a respirator may be necessary.[9]

Step-by-Step Disposal Protocol

The recommended and most secure method for the disposal of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine is through a licensed hazardous waste management company.[7][10] This ensures compliance with all local, state, and federal regulations.

Step 1: Segregation and Collection

  • Collect unused or waste 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine in a dedicated, properly labeled hazardous waste container.[7]

  • Crucially, do not mix this waste with other chemical waste streams, especially strong oxidizing agents or acids, to prevent violent reactions. [7][11]

Step 2: Containerization

  • The waste container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.[7]

  • The container must be securely sealed to prevent leaks or the escape of vapors.[7][9]

  • The container must be clearly labeled with the full chemical name, "Hazardous Waste," and the appropriate hazard symbols (e.g., corrosive, flammable, toxic).[7][9]

Step 3: Storage

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure chemical waste storage area.[7][9]

  • The storage area should be away from heat sources, open flames, and incompatible materials.[9]

  • Ensure secondary containment is in place to capture any potential leaks.

Step 4: Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[7]

  • Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and known hazards.

Spill Management

In the event of a small spill, follow these immediate actions:

  • Evacuate and Ventilate: Clear the area and ensure adequate ventilation.[7] If the spill is significant or in a poorly ventilated area, evacuate the laboratory and contact your EHS department.

  • Absorb: Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.[7][10]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.[7]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent. All cleaning materials should also be disposed of as hazardous waste.[7]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine.

DisposalWorkflow cluster_prep Preparation cluster_handling Handling & Containment cluster_disposal Final Disposal start Start: Have Waste 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine assess_hazards Assess Hazards (Corrosive, Flammable, Toxic) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe segregate Segregate Waste don_ppe->segregate containerize Containerize in Compatible, Labeled Container segregate->containerize store Store in Designated, Secure Area containerize->store contact_ehs Contact EHS/Certified Disposal Company store->contact_ehs arrange_pickup Arrange for Waste Pickup contact_ehs->arrange_pickup end End: Proper Disposal Complete arrange_pickup->end

Caption: Disposal workflow for 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine.

Conclusion

The proper disposal of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide, researchers, scientists, and drug development professionals can minimize risks, ensure regulatory compliance, and contribute to a safer working environment. Always consult your institution's specific safety protocols and your EHS department for guidance.

References

Sources

Personal protective equipment for handling 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 2-(2,6-Dimethylpiperidin-1-yl)ethanamine

As a Senior Application Scientist, I recognize that handling specialized aliphatic amines requires more than just reading a Safety Data Sheet (SDS); it demands a fundamental understanding of the chemical's mechanistic behavior to design fail-safe operational protocols.

This guide provides drug development professionals and laboratory scientists with a self-validating system for the safe handling, transfer, and disposal of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine (also known as 1-(2-Aminoethyl)-2,6-dimethylpiperidine). By understanding the causality behind these safety measures, laboratories can build a culture of deep trust and operational excellence.

Chemical Profiling & Hazard Causality

To implement effective Personal Protective Equipment (PPE), we must first understand the physicochemical threat profile of the compound. 2-(2,6-Dimethylpiperidin-1-yl)ethanamine is a bifunctional aliphatic amine containing both a primary amine and a sterically hindered tertiary amine[1].

The Causality of the Hazard: Aliphatic amines are highly alkaline. When they contact human tissue, they do not merely burn the surface; they cause the saponification of epidermal lipids, leading to deep, penetrating liquefactive necrosis[2]. Furthermore, the lipophilic 2,6-dimethylpiperidine moiety significantly enhances the molecule's ability to cross the dermal barrier, increasing the risk of systemic toxicity. In the vapor phase, amines can absorb into the tissue of the eye, causing corneal edema—a condition known as "glaucopsia" or "blue haze," where individuals see halos around lights[3].

Table 1: Physicochemical & Hazard Summary

Property / ClassificationData / Specification
Chemical Name 2-(2,6-Dimethylpiperidin-1-yl)ethanamine
CAS Number 769-24-4[1]
Molecular Formula C9H20N2[1]
Molecular Weight 156.27 g/mol [1]
Physical State Liquid[1]
Primary Hazard Codes H314: Causes severe skin burns and eye damage[4]H226: Flammable liquid and vapor[4]H302/H312: Harmful if swallowed or in contact with skin[5]
RCRA Waste Code D002 (Corrosive)[2]

Mandatory Personal Protective Equipment (PPE) Protocol

Do not rely on standard laboratory PPE. The aggressive permeation profile of organic amines requires a targeted defense strategy.

  • Hand Protection (Double-Gloving Strategy):

    • Inner Glove: Standard 4-mil nitrile (serves as a base layer and tactile indicator).

    • Outer Glove: Heavy-duty Butyl rubber or Neoprene.

    • Causality: Standard thin nitrile degrades rapidly upon contact with concentrated aliphatic amines. Butyl rubber provides superior chemical resistance against basic organic liquids, preventing dermal absorption[2].

  • Eye & Face Protection:

    • Unvented chemical splash goggles paired with a full-face shield.

    • Causality: To prevent glaucopsia and permanent corneal damage from both liquid splashes and concentrated amine vapors[3]. Safety glasses are strictly prohibited for this workflow.

  • Body Protection:

    • A flame-resistant (FR) laboratory coat (due to the H226 flammability hazard) overlaid with a chemical-resistant Tychem® or neoprene apron[4].

  • Respiratory Protection:

    • All handling must occur inside a certified Class II, Type B2 (100% exhaust) chemical fume hood. If engineering controls fail or maintenance is required, use a full-face respirator equipped with ABEK combination cartridges (specifically rated for ammonia and organic amines)[2].

Operational Workflow: Safe Aliquoting and Transfer

This step-by-step methodology ensures a self-validating loop where each action mitigates the risk of the next.

Step 1: Environmental Preparation

  • Clear the fume hood of all incompatible materials, particularly oxidizing agents, heavy metal salts, and acids.

  • Line the working surface with an absorbent, chemical-resistant spill mat.

  • Establish a localized grounding protocol. Because the chemical is a flammable liquid (H226), ground and bond all receiving metal containers to prevent static discharge[4].

Step 2: Equipment Selection

  • Avoid standard plastic micropipettes, as the vapors can degrade internal lubricants and plastic housings.

  • Use glass positive-displacement syringes or glass volumetric pipettes equipped with a mechanical pipettor.

Step 3: Execution of Transfer

  • Uncap the reagent bottle only when positioned over secondary containment.

  • Draw the liquid slowly to prevent cavitation and aerosolization of the corrosive amine.

  • Dispense directly into the receiving vessel, ensuring the vessel is kept cool if an exothermic reaction is anticipated.

Step 4: Immediate Decontamination

  • Rinse all non-disposable glass tools immediately with a 1M Citric Acid solution to neutralize residual amine, followed by a thorough wash with deionized water[2].

Emergency Response & Spill Mitigation Logic

In the event of a spill, rapid decision-making is critical. The following Graphviz diagram outlines the logical workflow for spill containment and neutralization.

SpillResponse Start Spill Detected: 2-(2,6-Dimethylpiperidin-1-yl)ethanamine Assess Assess Spill Volume Start->Assess Small Small Spill (< 50 mL) Inside Fume Hood Assess->Small Large Large Spill (> 50 mL) or Outside Hood Assess->Large Neutralize Neutralize with Dilute Citric Acid (1M) Small->Neutralize Evacuate Evacuate Lab & Call EHS Large->Evacuate Absorb Absorb with Inert Material (Sand/Vermiculite) Neutralize->Absorb Dispose Containerize as RCRA D002 Waste Absorb->Dispose

Caption: Logical workflow for aliphatic amine spill assessment, containment, and neutralization.

Disposal and Neutralization Plan

Improper disposal of aliphatic amines can lead to dangerous exothermic reactions or environmental toxicity. 2-(2,6-Dimethylpiperidin-1-yl)ethanamine must be managed under EPA Hazardous Waste Code D002 (Corrosive)[2].

In-Lab Neutralization Protocol (For small volumes < 50mL): Causality: The neutralization of amines is highly exothermic. Direct addition of concentrated acids will cause boiling, splattering, and the release of toxic vapors.

  • Prepare an ice bath and place a large beaker containing 1M Citric Acid or 1M Acetic Acid inside it (volume should be at least 5x the volume of the amine waste)[2].

  • Place the beaker on a magnetic stir plate and activate moderate stirring.

  • Using a dropping funnel, add the amine waste dropwise into the chilled acid solution.

  • Monitor the temperature; do not allow the solution to exceed 25°C.

  • Once fully added, verify the pH is between 6 and 8 using pH indicator strips.

  • Transfer the neutralized, aqueous salt solution to a designated, clearly labeled waste carboy for EHS pickup.

References

  • SAFETY DATA SHEET: Tertiary aliphatic amine Source: Carboline URL:[Link]

  • EpoxiCure 2 Hardener Safety Data Sheet Source: Buehler URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine
Reactant of Route 2
Reactant of Route 2
2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.